molecular formula C21H23NO4 B3031040 Fmoc-4-amino-3,3-dimethyl-butyric acid CAS No. 1310680-27-3

Fmoc-4-amino-3,3-dimethyl-butyric acid

Cat. No.: B3031040
CAS No.: 1310680-27-3
M. Wt: 353.4
InChI Key: UWRAFLVCVDLIMQ-UHFFFAOYSA-N
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Description

Fmoc-4-amino-3,3-dimethyl-butyric acid is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality Fmoc-4-amino-3,3-dimethyl-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-amino-3,3-dimethyl-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,11-19(23)24)13-22-20(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRAFLVCVDLIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141908
Record name Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-27-3
Record name Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Fmoc-4-amino-3,3-dimethylbutyric Acid (Fmoc-Adb-OH)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical architecture, synthesis integration, and structural utility of Fmoc-4-amino-3,3-dimethylbutyric acid (Fmoc-Adb-OH). It is designed for researchers requiring high-fidelity incorporation of this gamma-amino acid into peptidomimetics.

Chemical Architecture & Significance[1]

Fmoc-4-amino-3,3-dimethylbutyric acid (CAS: 1310680-27-3) is a protected


-amino acid derivative. Unlike standard 

-amino acids, the amino and carboxyl groups are separated by a three-carbon backbone. The defining feature of this molecule is the gem-dimethyl substitution at the

-position
(C3 relative to the carboxyl C1).

This structural modification introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts the conformational flexibility of the peptide backbone. By reducing the entropic penalty of folding, the C3-dimethyl group pre-organizes the molecule into specific secondary structures, making it a critical tool for stabilizing turns and helices in peptidomimetic drug design.

Physicochemical Profile[2][3][4][5][6][7]
PropertySpecification
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Common Abbreviation Fmoc-Adb-OH; Fmoc-

-Adb-OH
Molecular Formula

Molecular Weight ~353.41 g/mol
Backbone Type

-Amino Acid (4-aminobutyric acid derivative)
Steric Feature Neopentyl-like amine environment;

-quaternary center
Solubility Soluble in DMF, DCM, NMP; sparingly soluble in water

Structural Impact: The Gem-Dimethyl Effect

The primary utility of Fmoc-Adb-OH lies in its ability to dictate peptide folding. The bulky methyl groups at the C3 position create steric repulsion with the backbone, forcing the peptide chain into bent conformations.

  • Turn Induction: Adb residues are potent inducers of non-standard turns (e.g.,

    
     helices or 
    
    
    
    -turn mimics) that are inaccessible to standard
    
    
    -amino acids.
  • Proteolytic Stability: As a

    
    -amino acid, Adb is not recognized by standard proteases, conferring extended half-life to therapeutic peptides.
    
  • Hybrid Peptides: When alternating with

    
    -amino acids (e.g., Aib), Adb can form hybrid 
    
    
    
    -peptide helices with unique hydrogen-bonding networks.[1]
Logical Pathway: Conformational Restriction

G Linear Linear Peptide Chain (High Entropy) Adb_Insert Insertion of Fmoc-Adb-OH Linear->Adb_Insert Steric_Clash Gem-Dimethyl Steric Repulsion Adb_Insert->Steric_Clash Introduces C3-Me2 Folding Backbone Curvature (Thorpe-Ingold Effect) Steric_Clash->Folding Restricts Rotation Stable_Conf Stabilized Turn/Helix (Protease Resistant) Folding->Stable_Conf Lowers Free Energy

Figure 1: Mechanism of conformational stabilization via the Thorpe-Ingold effect induced by the Adb residue.

Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

Incorporating Fmoc-Adb-OH requires modified protocols due to the steric environment of the amine. While the carboxyl group (attached to a


) is relatively accessible, the amine group is located in a neopentyl-like position  (

). This makes the subsequent coupling (attaching the next amino acid to the Adb residue) kinetically slow.
Critical Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended over DIC/HOBt to drive the reaction to completion.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

  • Solvent: DMF (Dimethylformamide) is standard; NMP (N-methyl-2-pyrrolidone) can be used for difficult sequences.

Step-by-Step Methodology
Phase A: Coupling Fmoc-Adb-OH to the Resin

This step is generally straightforward as the carboxyl group has a methylene spacer.

  • Activation: Dissolve Fmoc-Adb-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) immediately prior to addition to the resin.

  • Reaction: Shake for 45–60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. If not blue (negative), proceed. If slightly positive, re-couple.

Phase B: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle: Treat 2

    
     10 minutes.
    
  • Wash: DCM (3x), DMF (3x).

Phase C: Elongation (Coupling to the Adb Amine)

This is the critical step. The nucleophilicity of the Adb amine is reduced due to the adjacent gem-dimethyl group.

  • Pre-Activation: Activate the next Fmoc-amino acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq).

  • Double Coupling (Mandatory):

    • Pass 1: React for 2 hours at room temperature. Drain.

    • Pass 2: React with fresh reagents for 1 hour at room temperature or 30 mins at 50°C (microwave assisted).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visual Workflow: Adb Integration

SPPS Start Resin-Peptide-NH2 Couple_Adb Couple Fmoc-Adb-OH (HATU/DIPEA, 1h) Start->Couple_Adb Deprotect Fmoc Removal (20% Piperidine) Couple_Adb->Deprotect Neopentyl_Amine Free Amine (Neopentyl Position) -C(Me)2-CH2-NH2 Deprotect->Neopentyl_Amine Next_AA Couple Next Amino Acid (Double Coupling Required) Neopentyl_Amine->Next_AA Steric Hindrance High Check Kaiser Test / Chloranil Test Next_AA->Check Check->Next_AA Fail (Re-couple) Continue Continue Synthesis Check->Continue Pass

Figure 2: SPPS workflow highlighting the critical bottleneck at the neopentyl amine coupling stage.

Analytical Verification

Due to the non-standard backbone, verification of incorporation is essential.

  • Mass Spectrometry (ESI-MS): The Adb residue adds a mass of 129.1 Da (residue mass:

    
    ).
    
    • Calculation:

      
      .
      
  • NMR Spectroscopy (

    
    H): 
    
    • Look for the distinct singlet (6H) around 1.0 ppm corresponding to the gem-dimethyl group.

    • The

      
       and 
      
      
      
      methylene protons will appear as multiplets flanking the dimethyl signal.

References

  • ResearchGate. (2014). Synthesis of N-Boc protected 3,3-dimethylbutanoic acid (Adb) and conformational analysis. Retrieved March 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to Fmoc-4-amino-3,3-dimethylbutyric Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Steric Hindrance in Peptide Synthesis

In the landscape of peptide chemistry and drug discovery, the use of non-proteinogenic amino acids offers a powerful tool to modulate the pharmacological properties of peptides. Among these, Fmoc-4-amino-3,3-dimethylbutyric acid stands out as a unique building block. Its strategic design, incorporating a gem-dimethyl group on the β-carbon, introduces significant steric hindrance. This structural feature is not a mere modification but a deliberate strategy to influence peptide conformation, enhance metabolic stability, and ultimately, to engineer peptides with superior therapeutic potential.[1][2]

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the properties of Fmoc-4-amino-3,3-dimethylbutyric acid, the scientific rationale for its use, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-4-amino-3,3-dimethylbutyric Acid

A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its effective use in synthesis and for the characterization of the resulting peptides.

PropertyValueSource
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid[3]
CAS Number 1310680-27-3[3]
Molecular Formula C22H25NO4[4]
Molecular Weight 367.44 g/mol [4]
Appearance White powder[4]
Purity ≥ 97% (HPLC)[4]
Storage Conditions 0-8 °C[4]
SMILES CC(C)(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[3]
InChI Key UWRAFLVCVDLIMQ-UHFFFAOYSA-N[3]

Note: Specific data on melting point and solubility for the Fmoc derivative are not consistently reported across suppliers. For the analogous Boc-protected compound (Boc-4-amino-3,3-dimethyl-butyric acid), a melting point of 86-92 °C is documented, which may serve as a useful reference point.[4]

The Scientific Rationale: The "gem-Dimethyl Effect"

The presence of the gem-dimethyl group at the Cβ position is the defining feature of this amino acid derivative. This structural motif is a classic example of the Thorpe-Ingold effect , or the "gem-dimethyl effect".[1] This effect has profound implications for the reactivity and conformational preferences of the molecule.

From a thermodynamic standpoint, the gem-dimethyl group restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This pre-organization of the backbone can favor the adoption of specific secondary structures, such as β-turns, in the resulting peptide.[5] This conformational constraint can lead to peptides with higher receptor binding affinity and specificity.

From a kinetic perspective, the steric bulk of the gem-dimethyl group can influence the rates of intramolecular reactions, often accelerating cyclization reactions.[1] In the context of drug design, this constrained conformation can also shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[6]

Experimental Protocols

The successful incorporation of Fmoc-4-amino-3,3-dimethylbutyric acid into a peptide sequence relies on optimized protocols for both the coupling of this sterically hindered amino acid and the subsequent removal of the Fmoc protecting group.

Protocol 1: Coupling of Fmoc-4-amino-3,3-dimethylbutyric Acid using HBTU/HOBt

The coupling of sterically hindered amino acids requires robust activation methods to ensure efficient amide bond formation. The use of aminium/uronium salt-based reagents like HBTU, in conjunction with HOBt to suppress racemization, is highly recommended.[7][8]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-amino-3,3-dimethylbutyric acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.

  • Pre-activation of the Amino Acid:

    • In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-4-amino-3,3-dimethylbutyric acid (relative to the resin loading) in a minimal amount of anhydrous DMF.

    • Add 2.9-4.9 equivalents of HBTU and 3-5 equivalents of HOBt to the amino acid solution.[7]

    • Add 6-10 equivalents of DIPEA to the mixture.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swollen, deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of the amino acid, a longer coupling time is advisable.[9]

  • Monitoring the Reaction:

    • Perform a qualitative test for free primary amines (e.g., the Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").[10]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Fmoc-Deprotection

The removal of the Fmoc group is a critical step in SPPS, and a standardized protocol ensures complete deprotection without compromising the integrity of the growing peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in anhydrous DMF

Procedure:

  • Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected peptide-resin and agitate for 5-10 minutes at room temperature.

  • Second Treatment: Drain the piperidine solution and add a fresh portion of the 20% piperidine/DMF solution. Continue to agitate for an additional 10-15 minutes.

  • Washing: Drain the piperidine solution and wash the resin extensively with anhydrous DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Applications in Drug Discovery and Development

The unique properties of Fmoc-4-amino-3,3-dimethylbutyric acid make it a valuable tool in several areas of drug discovery and development:

  • Peptidomimetics: By introducing conformational constraints, this amino acid can be used to design peptidomimetics with improved receptor affinity and selectivity.[5]

  • Enhanced Metabolic Stability: The gem-dimethyl group can protect the peptide backbone from enzymatic cleavage, leading to a longer in vivo half-life.[6]

  • Modulation of Bioavailability: The altered polarity and conformational properties can influence the absorption and distribution of the peptide drug.

  • Targeted Drug Delivery: Its incorporation into peptides can be part of a strategy to create targeted drug delivery systems.[3]

Visualization of Key Processes

Chemical Structure of Fmoc-4-amino-3,3-dimethylbutyric Acid

Caption: Chemical structure of Fmoc-4-amino-3,3-dimethylbutyric acid.

Workflow for Coupling in Solid-Phase Peptide Synthesis

Resin Fmoc-Deprotected Peptide-Resin Coupling Coupling Reaction Resin->Coupling Preactivation Pre-activation of Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Preactivation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Double Couple) Washing Washing (DMF) Monitoring->Washing Complete NextCycle Proceed to Next Cycle Washing->NextCycle

Caption: Workflow for the coupling of Fmoc-4-amino-3,3-dimethylbutyric acid in SPPS.

Conclusion

Fmoc-4-amino-3,3-dimethylbutyric acid is more than just a modified amino acid; it is a strategic tool for peptide chemists and drug developers. The inherent steric hindrance provided by the gem-dimethyl group offers a predictable means to enforce conformational rigidity and enhance metabolic stability. By understanding its unique properties and employing optimized synthetic protocols, researchers can leverage this valuable building block to design and synthesize novel peptides with improved therapeutic profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents.
  • BenchChem. (n.d.). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
  • Wels, B., et al. (2011). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Bullock, W. H., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.

Sources

Fmoc-protected dimethyl GABA analogs for research

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformationally Restricted Peptidomimetics: A Technical Guide to Fmoc-Protected Dimethyl GABA Analogs

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterials engineering. Among these, Fmoc-protected dimethyl analogs of γ-aminobutyric acid (GABA) represent a highly specialized class of building blocks. By introducing gem-dimethyl groups to the flexible GABA backbone, researchers can enforce strict conformational rigidity[1]. This whitepaper explores the mechanistic causality behind these modifications, their critical role as self-immolative linkers in targeted therapeutics[2], and the field-proven solid-phase peptide synthesis (SPPS) protocols required to overcome their inherent steric hindrance[3].

The Mechanistic Rationale: Conformational Restriction and the Thorpe-Ingold Effect

Natural GABA is a highly flexible molecule, capable of adopting numerous conformations in solution. However, in peptidomimetic design and benzodiazepine synthesis, restricting this flexibility is often necessary to enhance receptor binding affinity or resist enzymatic degradation[4].

The addition of two methyl groups to the same carbon (gem-dimethylation) induces the Thorpe-Ingold effect (or gem-dialkyl effect)[1].

  • The Causality: The bulky methyl groups sterically repel the adjacent segments of the carbon backbone. To minimize this steric strain, the internal bond angle between the reactive termini is compressed. This brings the nucleophilic and electrophilic centers of the molecule closer together, drastically lowering the entropic cost (activation energy) required for cyclization or specific secondary structure formation.

Structural Variants and Properties

Depending on the position of the dimethyl substitution, the physical and chemical properties of the GABA analog shift significantly. Table 1 summarizes the quantitative and structural distinctions.

Table 1: Structural Comparison of Fmoc-Dimethyl-GABA Analogs

Analog NameSubstitution SitePrimary Research ApplicationSteric Hindrance Level
Fmoc-

-dimethyl-GABA
C2 (

-carbon)
Peptidomimetics, rigid backbone inductionVery High (Adjacent to carboxylate)
Fmoc-

-dimethyl-GABA
C3 (

-carbon)
Self-immolative linkers in ADCs[2]High
Fmoc-

-dimethyl-GABA
C4 (

-carbon)
Altered receptor agonist activity[4]Moderate (Adjacent to Fmoc-amine)

Advanced Applications: Self-Immolative Linkers in Drug Conjugates

One of the most impactful applications of


-dimethyl GABA and 

-dimethyl GABA is their use as self-immolative spacers in lysosomal enzyme-cleavable antitumor drug conjugates[2].

In an Antibody-Drug Conjugate (ADC), the drug payload must remain securely attached during systemic circulation but release rapidly upon entering the target tumor cell. When a peptide linker is cleaved by a lysosomal enzyme (such as Cathepsin B), it exposes the free amine of the dimethyl-GABA spacer. Driven by the Thorpe-Ingold effect, this intermediate undergoes extremely rapid intramolecular lactamization, severing the bond to the payload and releasing the active drug[2].

Linker_Mechanism ADC Intact Drug Conjugate (Peptide-diMeGABA-Drug) Enzyme Lysosomal Cleavage (Cathepsin B) ADC->Enzyme Intermediate Free Amine Intermediate (H2N-diMeGABA-Drug) Enzyme->Intermediate Cyclization Thorpe-Ingold Driven Lactamization Intermediate->Cyclization Release Released Active Drug + Lactam Byproduct Cyclization->Release

Fig 1: Mechanism of dimethyl-GABA as a self-immolative spacer in targeted drug conjugates.

Overcoming Steric Hindrance in SPPS

The very same steric bulk that makes dimethyl-GABA analogs useful in self-immolation makes them notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). The gem-dimethyl groups physically block incoming nucleophiles, leading to incomplete acylation and deletion sequences. Standard coupling parameters must be aggressively modified.

Table 2: Quantitative SPPS Coupling Parameters & Causality

ParameterStandard Amino AcidFmoc-Dimethyl-GABACausality for Adjustment
Coupling Reagent HBTU (3-4 eq)HATU or DIC/Oxyma (5 eq)[3]The 7-aza group of HATU stabilizes the active ester, accelerating the acylation of highly hindered amines.
Base DIPEA (6-8 eq)DIPEA (10 eq)Higher base concentration ensures complete activation of the sterically shielded carboxylate.
Time 30 - 45 mins2 - 4 hoursSlower reaction kinetics dictate extended coupling times to achieve >95% yield.
Temperature Room Temp (25°C)75°C (Microwave)Thermal energy is required to overcome the high activation energy barrier imposed by the methyl groups.

Self-Validating Experimental Protocol: SPPS Incorporation

To ensure scientific integrity, the following step-by-step protocol integrates a self-validating feedback loop to prevent the propagation of synthesis errors when working with Fmoc-


-dimethyl-GABA.

Objective: Achieve >95% coupling efficiency of Fmoc-


-dimethyl-GABA onto a resin-bound peptide sequence.
Materials:  Rink Amide MBHA resin (0.40 mmol/g)[3], Fmoc-

-dimethyl-GABA, HATU, DIPEA, DMF, 20% Piperidine/DMF, Kaiser Test Kit.

Step-by-Step Methodology:

  • Resin Swelling: Swell 100

    
    mol of resin in DMF for 30 minutes. Causality: Proper swelling maximizes the accessibility of the internal polymer pores to the bulky activated amino acid.
    
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash 5x with DMF.

  • Pre-Activation: In a separate vial, dissolve 500

    
    mol (5 eq) of Fmoc-
    
    
    
    -dimethyl-GABA and 500
    
    
    mol (5 eq) of HATU in minimal DMF. Add 1000
    
    
    mol (10 eq) of DIPEA.
    • Causality: The bulky gem-dimethyl groups slow down the formation of the active ester. A 3-minute pre-activation ensures complete conversion to the highly reactive OAt-ester before introduction to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (or apply microwave heating at 75°C for 15 minutes).

  • Self-Validation Checkpoint (Kaiser Test): Remove a micro-aliquot of resin beads, wash thoroughly with DCM, and apply Kaiser test reagents.

    • Negative Result (Yellow): Validation successful. Complete acylation achieved. Proceed to the next synthesis step.

    • Positive Result (Blue): Validation failed. Steric clash prevented complete coupling. Do not proceed to deprotection. Perform a double-coupling using DIC/Oxyma to bypass the uronium-induced guanidinylation side-reaction that occurs with repeated HATU exposure.

  • Global Cleavage: Upon sequence completion, treat the final peptide-resin with a TFA/TIPS/H

    
    O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether and verify the mass via LC-MS[3].
    

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Amino Acid Activation (Fmoc-diMeGABA + HATU) Deprotect->Activate Coupling Coupling Reaction (Extended Time/Heat) Activate->Coupling Validate Self-Validation (Kaiser Test) Coupling->Validate Validate->Activate Positive (Fail) Cleavage Global Cleavage (TFA Cocktail) Validate->Cleavage Negative (Pass)

Fig 2: Self-validating SPPS workflow for sterically hindered Fmoc-dimethyl-GABA analogs.

References

1.[1] Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. 1 2.[2] US6214345B1 - Lysosomal enzyme-cleavable antitumor drug conjugates. Google Patents. 2 3.[4] Design and Synthesis of Novel Benzodiazepines. VTechWorks. 5 4.[3] US9161988B2 - Multimeric peptide conjugates and uses thereof. Google Patents. 3

Sources

Fmoc-4-amino-3,3-dimethyl-butyric Acid: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-4-amino-3,3-dimethyl-butyric Acid: Molecular Weight, Formula, and Technical Application Guide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Fmoc-4-amino-3,3-dimethyl-butyric acid is a specialized non-proteinogenic


-amino acid derivative used extensively in peptidomimetic research and drug discovery. Structurally, it represents an acyclic analog of the blockbuster drug gabapentin , characterized by a gem-dimethyl substitution at the 

-position relative to the carbonyl. This specific substitution pattern introduces significant steric constraints (the Thorpe-Ingold effect), which are exploited to stabilize specific secondary structures (foldamers) and enhance the proteolytic resistance of therapeutic peptides.

This guide provides a comprehensive technical profile, validated synthetic protocols for Solid Phase Peptide Synthesis (SPPS), and mechanistic insights into its application in foldamer design.

Part 1: Physicochemical Profile

The following data summarizes the core chemical identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches, as counter-ions or hydration states can vary.

Table 1: Key Chemical Specifications
PropertySpecification
Chemical Name Fmoc-4-amino-3,3-dimethyl-butyric acid
Common Abbreviations Fmoc-Adb-OH; Fmoc-3,3-dimethyl-GABA
CAS Number 1310680-27-3
Molecular Formula

Molecular Weight 353.41 g/mol
Backbone Class

-Amino Acid (Gamma-amino acid)
Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)
Solubility Soluble in DMF, DMSO, DCM; insoluble in water
Appearance White to off-white powder
Structural Analysis

Unlike standard


-amino acids, this molecule places the amine group on the 

-carbon. The critical feature is the gem-dimethyl group at the

-position
(C3).
  • Steric Lock: The bulky methyl groups restrict rotation around the

    
     and 
    
    
    
    bonds.
  • Foldamer Propensity: This restriction pre-organizes the backbone, promoting the formation of specific helices (e.g., 14-helices) in

    
    -peptides that are thermodynamically inaccessible to linear alkyl chains.
    

Part 2: Synthetic Utility & Mechanism

The Thorpe-Ingold Effect in Peptide Design

The utility of Fmoc-4-amino-3,3-dimethyl-butyric acid lies in its ability to force peptide backbones into folded states. The "Thorpe-Ingold" or gem-dialkyl effect reduces the entropic penalty of folding. When incorporated into a peptide sequence:

  • Helix Induction: It promotes the formation of defined helices in

    
    - and 
    
    
    
    -peptide oligomers.
  • Proteolytic Stability: The non-natural backbone and steric bulk prevent recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of peptide drugs in plasma.

Diagram: Structural Comparison & Folding Logic

G StandardAA Standard Alpha-Amino Acid GammaAA Fmoc-4-amino-3,3-dimethyl butyric acid (Gamma-AA) StandardAA->GammaAA Backbone Expansion (+2 Carbons) Constraint Gem-Dimethyl Group (Steric Lock) GammaAA->Constraint Structural Feature Effect Thorpe-Ingold Effect (Entropic Reduction) Constraint->Effect Mechanism Outcome Stable Foldamers (Helices/Turns) & Protease Resistance Effect->Outcome Result

Caption: Logical flow from chemical structure to functional foldamer properties.

Part 3: Experimental Protocols (SPPS)

Critical Handling Note: Steric Hindrance

Due to the gem-dimethyl group, the amine group of this residue (once deprotected) and the carboxylic acid are sterically hindered. Standard coupling protocols (e.g., DIC/HOBt) often fail or result in low yields.

Optimized Coupling Protocol

Objective: Efficient coupling of Fmoc-4-amino-3,3-dimethyl-butyric acid to a resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.[1]

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Activation (Pre-activation is critical):

    • Dissolve 3.0 equivalents of Fmoc-4-amino-3,3-dimethyl-butyric acid in DMF.

    • Add 2.9 equivalents of HATU.

    • Add 6.0 equivalents of DIPEA.

    • Note: Allow to activate for exactly 30-60 seconds. Do not over-activate to avoid racemization (though less risky for gamma-AAs).

  • Coupling:

    • Add the activated mixture to the resin.[1][2]

    • Reaction Time: 2 to 4 hours (longer than the standard 45 mins).

    • Optional: Double coupling is highly recommended. Repeat the step with fresh reagents if the Kaiser test remains positive.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that steric bulk may give false negatives; LC-MS of a micro-cleavage is the gold standard for verification.

Deprotection Protocol

The removal of the Fmoc group from the gamma-amine proceeds via standard conditions, though slower kinetics may be observed.

  • Reagent: 20% Piperidine in DMF.[3]

  • Cycle:

    • Wash 1: 3 minutes.

    • Wash 2: 10-15 minutes (Extended time ensures complete removal despite steric bulk).

SPPS Workflow Diagram

SPPS cluster_Coupling Coupling Cycle (Sterically Hindered) cluster_Deprotection Fmoc Deprotection Start Resin-Peptide-NH2 Activate Pre-activate Fmoc-AA (HATU/DIPEA, 1 min) Start->Activate React Coupling Reaction (2-4 Hours, Double Couple) Activate->React Wash1 DMF Wash (x3) React->Wash1 Check QC: Kaiser Test / LC-MS Wash1->Check Deprotect 20% Piperidine/DMF (15 mins) Wash2 DMF Wash (x5) Deprotect->Wash2 Next Next Cycle Wash2->Next Check->React Fail (Recouple) Check->Deprotect Pass

Caption: Optimized SPPS workflow emphasizing extended coupling times and rigorous QC.

Part 4: Applications in Drug Development[4]

Gabapentinoid Therapeutics

Fmoc-4-amino-3,3-dimethyl-butyric acid is the protected precursor to 3,3-dimethylgabapentin .

  • Mechanism: Like gabapentin and pregabalin, derivatives of this molecule target the

    
     subunit of voltage-gated calcium channels.[4]
    
  • Advantage: The acyclic gem-dimethyl structure offers a different lipophilicity profile and receptor binding affinity compared to the cyclic cyclohexyl ring of gabapentin, potentially altering blood-brain barrier (BBB) penetration.

Peptidomimetic Stability

Incorporating this residue into bioactive peptides (e.g., GLP-1 analogs or antimicrobial peptides) serves as a "blocker" for enzymatic degradation. The


-backbone extends the peptide chain by two carbons per residue, disrupting the active site alignment of proteases that evolved to cleave 

-peptide bonds.

References

  • PubChem. (2025).[5] Fmoc-4-amino-3,3-dimethyl-butyric acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vasudev, P. G., et al. (2011). Defined secondary structures in alpha/gamma-hybrid peptides. Chemical Reviews, 111(10), 6578–6644. (Context: Foldamer design using gamma-amino acids).
  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Thorpe-Ingold Effect in Peptide Synthesis. Chemical Reviews. (Context: Mechanistic basis for coupling difficulties and stability).

Sources

Comprehensive Technical Guide: Solvation Dynamics and Handling of Fmoc-4-amino-3,3-dimethyl-butyric acid in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Formulators, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Fmoc-4-amino-3,3-dimethyl-butyric acid is a highly specialized, non-proteinogenic amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS), bioconjugation, and the design of metabolically stable peptidomimetics 1[1]. Achieving optimal solubility of this compound in


-Dimethylformamide (DMF) is a critical prerequisite for efficient coupling kinetics. This guide provides an authoritative analysis of the structural causality behind its solvation behavior and establishes a self-validating empirical protocol for determining its thermodynamic solubility limits.

Mechanistic Profiling: Molecular Structure vs. Solvation Thermodynamics

To master the handling of Fmoc-4-amino-3,3-dimethyl-butyric acid (CAS: 1310680-27-3, MW: 353.41 g/mol 2[2]), one must understand the interplay between its structural topology and the solvent environment.

The Structural Challenge: The Thorpe-Ingold Effect

The molecule features an aliphatic butyric acid backbone modified with a 3,3-dimethyl (gem-dimethyl) substitution. This specific substitution induces the Thorpe-Ingold effect , which restricts the conformational flexibility of the backbone. While this rigidity is highly advantageous for inducing specific secondary structures in peptide therapeutics, it significantly increases the crystal lattice energy of the solid compound. The bulky, planar 9-fluorenylmethoxycarbonyl (Fmoc) protecting group further stabilizes the solid state via strong


 stacking interactions.
The Solvation Mechanism of DMF

Overcoming this robust lattice energy requires a solvent with specific dielectric and hydrogen-bonding capabilities. DMF is the universal solvent of choice for this application3[3].

  • Dipole & Dielectric Constant: As a polar aprotic solvent with a high dielectric constant (

    
    ) and a significant dipole moment (3.82 D), DMF effectively disrupts the intermolecular hydrogen bonds between the terminal carboxylic acid and the carbamate NH of the Fmoc group.
    
  • Hydrophobic Solvation: The two methyl groups of DMF provide favorable London dispersion interactions with the compound's lipophilic Fmoc and gem-dimethyl domains, ensuring rapid solvation once the initial kinetic barrier of the crystal lattice is breached.

Quantitative Solubility Data & SPPS Parameters

In standard SPPS workflows, Fmoc-protected amino acids must be dissolved at concentrations between 0.2 M and 0.5 M to drive pseudo-first-order coupling kinetics and prevent deletion sequences 3[3]. The table below summarizes the physicochemical properties and operational solvation parameters for this specific derivative.

Property / ParameterValueOperational Significance
CAS Number 1310680-27-3Unique identifier for procurement and QA/QC.
Molecular Weight 353.41 g/mol Required for precise molarity calculations.
Standard SPPS Working Conc. 0.2 M – 0.5 MEnsures optimal stoichiometric excess (typically 3-5 eq) during resin coupling.
Solvent of Choice Anhydrous DMFPrevents premature Fmoc deprotection or side reactions caused by moisture.
Dissolution Kinetics ModerateRequires mechanical agitation (vortexing/sonication) to overcome initial lattice energy.

Experimental Workflow: Empirical Determination of Solubility

While theoretical solubility in DMF is high, empirical validation is critical when scaling up syntheses to prevent incomplete coupling caused by sub-visible micro-precipitation. The following protocol is designed as a self-validating system 4[4]. It eliminates operator subjectivity (e.g., visual inspection) by forcing the system into a saturated state, physically separating the phases, and quantifying the result analytically.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Weigh approximately 500 mg of Fmoc-4-amino-3,3-dimethyl-butyric acid into a clean, dry 2.0 mL microcentrifuge tube.

  • Add exactly 1.0 mL of LC-MS grade, anhydrous DMF.

  • Causality Note: The goal is to create a visibly heterogeneous mixture (excess solid) to guarantee that the thermodynamic saturation limit is reached.

Step 2: Kinetic Disruption & Thermodynamic Equilibration

  • Vortex the suspension vigorously for 2 minutes, followed by sonication in a water bath at room temperature for 10 minutes. This overcomes the kinetic activation energy barrier of the gem-dimethyl stabilized crystal lattice.

  • Place the tube in a thermostatic shaker set to exactly 25°C and agitate at 800 RPM for 24 hours.

  • Causality Note: 24-hour equilibration is mandatory. Shorter durations may result in measuring a metastable supersaturated state or an incomplete kinetic dissolution, invalidating the data.

Step 3: Phase Separation

  • Centrifuge the equilibrated sample at 15,000 × g for 10 minutes to pellet the undissolved solid.

  • Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a new vial.

  • Causality Note:Never use Cellulose Acetate (CA) or Nylon filters. DMF is a highly aggressive solvent that will dissolve these materials, contaminating your sample and potentially ruining your HPLC column. PTFE is chemically inert to DMF.

Step 4: Analytical Quantification (Self-Validation)

  • Dilute a 10 µL aliquot of the filtered supernatant into 990 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

  • Analyze the diluted sample via HPLC-UV, monitoring absorbance at 301 nm (the specific chromophore peak of the Fmoc group).

  • Calculate the exact molar solubility by comparing the peak area against a pre-established calibration curve of fully dissolved, dilute standards.

Workflow Visualization

The following diagram maps the logical flow of the self-validating empirical solubility determination and its integration into the SPPS workflow.

G N1 Fmoc-4-amino-3,3-dimethyl-butyric acid (Solid State) N2 Add Anhydrous DMF (Polar Aprotic Solvation) N1->N2 N3 Vortex & Sonicate (Overcome Lattice Energy) N2->N3 N4 Isothermal Saturation (25°C, 24h Equilibration) N3->N4 N5 Phase Separation (0.22 µm PTFE Filtration) N4->N5 N6 HPLC-UV Quantification (Empirical Validation) N5->N6  Quantify Limit N7 SPPS Coupling Workflow (0.2 M - 0.5 M Working Sol.) N5->N7  If < Saturation

Workflow for empirical solubility determination and SPPS integration.

Troubleshooting & Best Practices

  • Moisture Contamination: DMF is highly hygroscopic. Absorbed water will drastically reduce the solubility of the highly lipophilic Fmoc-4-amino-3,3-dimethyl-butyric acid and can lead to side reactions during coupling (e.g., hydrolysis of the active ester). Always use fresh, anhydrous DMF stored over molecular sieves.

  • Coupling Reagent Compatibility: Once dissolved in DMF, this sterically hindered amino acid requires highly efficient coupling reagents. Due to the gem-dimethyl bulk, standard HBTU/HOBt may yield slow kinetics. Utilizing HATU or COMU with a strong base like DIPEA is recommended to drive the acylation forward efficiently.

  • Temperature Variations: If the laboratory ambient temperature drops below 20°C, previously prepared 0.5 M stock solutions may experience micro-precipitation. Gentle warming (up to 35°C) and sonication will rapidly redissolve the compound without degrading the Fmoc group.

References

  • Title: Fmoc-4-amino-3,3-dimethyl-butyric acid | 1310680-27-3 Source: J&K Scientific LLC URL
  • Title: 1310680-27-3 | MFCD18782830 | Fmoc-4-amino-3,3-dimethyl-butyric acid Source: Aaronchem URL
  • Title: A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO Source: BenchChem URL
  • Title: Peptide Resin Loading Protocols Source: MilliporeSigma URL

Sources

An In-depth Technical Guide to the History and Development of gem-Dimethyl Gamma-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of the gem-dimethyl moiety into the gamma-aminobutyric acid (GABA) scaffold represents a pivotal achievement in medicinal chemistry, transforming a poorly bioavailable neurotransmitter into a class of blockbuster drugs. This guide provides a comprehensive technical overview of the history, chemical principles, synthesis, and biological evaluation of gem-dimethyl gamma-amino acids. We will explore the foundational Thorpe-Ingold effect, which provides the kinetic impetus for specific synthetic routes, and trace the serendipitous discovery of gabapentinoids like Pregabalin. The narrative will dissect the molecular mechanism of action, focusing on the interaction with the α2δ subunit of voltage-gated calcium channels, and present quantitative data that underscores the profound impact of the gem-dimethyl group on binding affinity and pharmacokinetics. Detailed synthetic protocols and a standard preclinical evaluation workflow are provided to offer researchers and drug development professionals a practical and in-depth resource.

The Physicochemical Rationale: The Thorpe-Ingold (gem-Dimethyl) Effect

The story of gem-dimethyl gamma-amino acids is fundamentally rooted in a classic principle of physical organic chemistry: the Thorpe-Ingold effect , also known as the gem-dimethyl or angle compression effect. First reported by Beesley, Thorpe, and Ingold in 1915, this effect describes the observation that substituting two hydrogen atoms on a carbon in a linear chain with two alkyl groups (such as a gem-dimethyl group) significantly accelerates the rate of intramolecular cyclization reactions.[1]

The underlying cause is steric. The two methyl groups, being bulkier than hydrogen atoms, increase the steric strain within the acyclic precursor. This strain alters the bond angles; specifically, the internal angle between the gem-dimethyl groups increases, which in turn compresses the angle between the two reacting termini of the molecule.[1][2] This pre-organization brings the reactive groups closer together, lowering the entropic barrier to cyclization and dramatically increasing the reaction rate.[1] While initially thought to be a purely steric phenomenon, computational studies have shown that the Thorpe-Ingold acceleration is significantly influenced by solvent effects, where increasing alkyl substitution can reduce the strength of solvation of the reactant, thereby lowering the activation barrier.[3][4] This principle is a cornerstone of synthetic strategies for creating cyclic intermediates that are precursors to therapeutically active GABA analogues.

A Serendipitous History: From GABA Analogue to Blockbuster Drug

The development of the most prominent drugs in this class was not a result of direct design but of fortuitous discovery. The journey began in the early 1970s at Goedecke AG (later a subsidiary of Parke-Davis) in Germany.[5][6] Researchers, led by Gerhard Satzinger, were attempting to solve a fundamental problem with the neurotransmitter GABA: its inability to cross the blood-brain barrier.[5][7] Their strategy was to increase its lipophilicity by attaching a cyclohexyl ring to the GABA backbone.[5] This effort led to the creation of gabapentin (1-[aminomethyl]cyclohexaneacetic acid).[6]

While designed with GABAergic activity in mind, early patents noted its sedative properties and its ability to prevent seizures in animal models.[6] However, it was later discovered, much to the surprise of the scientific community, that gabapentin does not bind to GABA receptors nor does it affect GABA metabolism at clinically relevant doses.[8] Its true mechanism would remain elusive for years. Gabapentin was first approved in the UK in 1993 and in the US later that year as an adjunctive therapy for epilepsy.[9] Its efficacy in treating neuropathic pain was later established, leading to a second FDA approval in 2002.[9]

The success of gabapentin spurred further research into related 3-substituted GABA analogues. This led to the development of pregabalin, which features an isobutyl group at the 3-position, creating a gem-dimethyl-like motif at the 4-position of the hexanoic acid backbone. The development of pregabalin was similarly described as "fortuitous" and it was found to be a potent anticonvulsant and analgesic.[5][7]

Molecular Mechanism of Action: Targeting the α2δ Subunit

The clinical efficacy of gabapentinoids stems from their high-affinity binding to an unexpected target: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[8] These channels are critical for regulating neuronal excitability and neurotransmitter release. The α2δ subunit, particularly the α2δ-1 and α2δ-2 isoforms, acts as a chaperone, promoting the trafficking and cell surface expression of the pore-forming α1 subunit of the calcium channel.[8][10]

In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in dorsal root ganglion and spinal cord neurons.[8] This leads to increased trafficking of calcium channels to presynaptic terminals, resulting in excessive release of excitatory neurotransmitters like glutamate and substance P, which underlies the experience of pain hypersensitivity.

Gabapentinoids act by binding to the α2δ-1 subunit, which disrupts its regulatory function.[8] This binding interferes with the forward trafficking of the α2δ-1 subunit and its associated calcium channels to the presynaptic membrane.[8] The net result is a reduction in the density of functional calcium channels at the synapse, leading to decreased calcium influx upon neuronal firing and a subsequent reduction in the release of pain-mediating neurotransmitters. Site-directed mutagenesis studies have identified a specific arginine residue (Arg217) on the α2δ-1 protein as being critical for this binding interaction.[11][12]

GABAPENTINOID_MECHANISM cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA Gabapentinoid (e.g., Pregabalin) A2D α2δ-1 Subunit GABA->A2D Binds Recycling Endosomal Recycling GABA->Recycling Inhibits Trafficking Forward Trafficking GABA->Trafficking Inhibits A2D->Trafficking Promotes VGCC Voltage-Gated Ca²⁺ Channel (α1) Vesicle Synaptic Vesicle (Glutamate, Substance P) VGCC->Vesicle Ca²⁺ influx triggers vesicle fusion NT Reduced Release of Neurotransmitters Vesicle->NT Release Recycling->VGCC Recycles to membrane Trafficking->VGCC Inserts into membrane Receptor Postsynaptic Receptors Signal Reduced Nociceptive Signaling Receptor->Signal SYNTHETIC_WORKFLOW cluster_0 Chiral Auxiliary Approach start Chiral Oxazolidinone acyl N-Acylation (e.g., 4-methylpentanoyl chloride) start->acyl enolate Enolate Formation (LDA, -78°C) acyl->enolate alkyl Diastereoselective Alkylation (e.g., with an electrophile) enolate->alkyl cleave Auxiliary Cleavage (LiOH/H₂O₂) alkyl->cleave convert Functional Group Conversion (e.g., Curtius or Hofmann Rearrangement) cleave->convert final (S)-Pregabalin convert->final

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Enantioselective Synthesis of a Pregabalin Intermediate [13] This protocol describes the synthesis of (S)-3-azido-5-methylhexanoic acid, a key intermediate that can be readily converted to (S)-Pregabalin by reduction of the azide.

  • Step 1: Synthesis of Chiral Oxazolidinone:

    • React (1R,2S)-(-)-norephedrine with diethyl carbonate in the presence of a catalytic amount of sodium methoxide.

    • Heat the mixture to reflux to drive the cyclization reaction, forming the (4R,5S)-4-methyl-5-phenyloxazolidin-2-one auxiliary.

    • Purify the product by recrystallization.

    • Causality: This step creates the chiral scaffold that will direct subsequent stereoselective reactions.

  • Step 2: N-Acylation:

    • Dissolve the chiral oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add n-butyllithium (n-BuLi) to deprotonate the nitrogen, forming the lithium amide.

    • Add 5-methylhexanoyl chloride dropwise and allow the reaction to warm to 0 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by flash column chromatography.

    • Causality: This attaches the carbon backbone of the target molecule to the chiral director.

  • Step 3: Diastereoselective Azidation:

    • Dissolve the N-acylated oxazolidinone from Step 2 in anhydrous THF and cool to -78 °C.

    • Add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form the chiral enolate.

    • Add trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) as the azide source.

    • Quench the reaction with acetic acid.

    • Causality: The bulky phenyl group on the oxazolidinone sterically blocks one face of the enolate, forcing the azide electrophile to attack from the opposite face, thereby setting the desired (S)-stereochemistry.

  • Step 4: Auxiliary Cleavage:

    • Dissolve the azidated product in a THF/water mixture and cool to 0 °C.

    • Add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to hydrolyze the imide.

    • The chiral auxiliary can be recovered by extraction.

    • Acidify the aqueous layer and extract the desired (S)-3-azido-5-methylhexanoic acid product.

    • Causality: This step liberates the enantiomerically pure product from the chiral director, which can then be recycled.

Chemoenzymatic Synthesis

More modern approaches utilize enzymes for highly selective transformations, reducing the need for chiral auxiliaries and often providing superior enantiomeric excess (>99% ee) under milder reaction conditions.

Protocol: Asymmetric Bioreduction of a β-Cyanoacrylate Ester [14] This protocol uses an ene-reductase enzyme to perform a stereoselective reduction of a carbon-carbon double bond, creating the chiral center of a pregabalin precursor.

  • Step 1: Synthesis of Keto Ester Precursor:

    • React 4-methyl-2-pentanone with sodium hydride (NaH) in dry THF.

    • Add dimethyl carbonate to the resulting enolate to form methyl 2,4-dimethyl-3-oxopentanoate.

    • Purify the keto ester by distillation under reduced pressure.

    • Causality: This creates the initial carbon backbone required for subsequent transformations.

  • Step 2: Synthesis of α,β-Dehydro Cyanoester:

    • Convert the keto ester from Step 1 into an enol triflate using triflic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Perform a palladium-catalyzed cyanation reaction on the enol triflate using zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the α,β-dehydro cyanoester.

    • Causality: This two-step process installs the nitrile group and the double bond that will be the substrate for the key enzymatic reduction.

  • Step 3: Enantioselective Bioreduction:

    • Prepare a buffered aqueous solution containing the α,β-dehydro cyanoester substrate.

    • Add the ene-reductase enzyme (e.g., OPR1 from Lycopersicon esculentum) and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation until the reaction is complete (monitored by HPLC or GC).

    • Extract the chiral β-cyano ester product with an organic solvent.

    • Causality: The enzyme's chiral active site selectively adds a hydride to one face of the double bond, resulting in the formation of a single enantiomer of the product with very high purity.

  • Step 4: Conversion to (S)-Pregabalin:

    • Reduce the nitrile group of the chiral β-cyano ester to a primary amine using a reducing agent like Raney Nickel or by catalytic hydrogenation.

    • Hydrolyze the ester group under acidic or basic conditions to yield the final carboxylic acid product, (S)-Pregabalin.

Preclinical and Clinical Evaluation Workflow

The development of a novel gem-dimethyl gamma-amino acid analogue follows a structured pipeline from initial design to clinical evaluation. This workflow is designed to assess potency, selectivity, safety, and efficacy.

DRUG_DISCOVERY_WORKFLOW cluster_0 In Silico & In Vitro Phase cluster_1 In Vivo Preclinical Phase cluster_2 Clinical Development design Compound Design & Library Synthesis bind Primary Screen: Radioligand Binding Assay ([³H]-Gabapentin vs. α2δ-1) design->bind Identify Hits func Secondary Screen: Functional Assay (e.g., Ca²⁺ influx measurement) bind->func Confirm Activity admet In Vitro ADMET: - Microsomal Stability - hERG Channel Assay - Caco-2 Permeability func->admet Profile Leads pk Pharmacokinetics (PK) Study (Rodent; IV & PO dosing) admet->pk Select Candidate efficacy Efficacy Model (e.g., Chronic Constriction Injury model of neuropathic pain) pk->efficacy tox Toxicology Study (Rodent & Non-rodent) efficacy->tox ind IND-Enabling Studies tox->ind phase1 Phase I: Safety & PK (Healthy Volunteers) ind->phase1 phase2 Phase II: Efficacy & Dosing (Patient Population) phase1->phase2 phase3 Phase III: Pivotal Trials (Large Patient Population) phase2->phase3 nda NDA Submission phase3->nda

Caption: A standard workflow for the discovery and development of a novel gabapentinoid.

A key in vitro experiment is the competitive radioligand binding assay to determine a new compound's affinity for the α2δ-1 target.

Protocol: [³H]-Gabapentin Competitive Binding Assay

  • Step 1: Membrane Preparation:

    • Homogenize rat or porcine brain cortex tissue in a cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation in a suitable assay buffer (e.g., HEPES).

    • Determine the protein concentration of the final membrane suspension using a standard method (e.g., Bradford assay).

    • Causality: This isolates the cell membranes which are rich in the target protein, the α2δ-1 subunit.

  • Step 2: Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-Gabapentin (the radioligand).

    • Add increasing concentrations of the unlabeled test compound (the competitor).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • To determine non-specific binding, run parallel wells containing a high concentration of unlabeled gabapentin.

    • Causality: The test compound will compete with the radioligand for the binding site on the α2δ-1 protein. Higher affinity test compounds will displace more radioligand at lower concentrations.

  • Step 3: Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with cold assay buffer to remove any remaining unbound radioactivity.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Causality: This step measures how much radioligand remains bound to the target in the presence of the competitor.

  • Step 4: Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

The development of gem-dimethyl gamma-amino acids is a testament to the power of applying fundamental chemical principles to solve pharmacological challenges, even when the path of discovery is serendipitous. The Thorpe-Ingold effect provides a rational basis for synthetic design, while the unexpected discovery of the α2δ subunit as the molecular target opened up new avenues for treating neurological disorders. The superior potency and pharmacokinetic properties conferred by the gem-dimethyl group highlight its value as a privileged structural motif in modern drug design. The detailed protocols and workflows presented in this guide offer a technical foundation for researchers aiming to build upon this legacy and develop the next generation of CNS therapeutics.

References

  • Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 14(3), 184-192. Available at: [Link]

  • Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. SAGE Publications. Available at: [Link]

  • Calvo, M., et al. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00205. Available at: [Link]

  • Marais, E., et al. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular Pharmacology, 59(5), 1243-1248. Available at: [Link]

  • Marais, E., et al. (2001). Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. ResearchGate. Available at: [Link]

  • Rubin, M., et al. (2015). One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. Organic & Biomolecular Chemistry, 13(41), 10347-10351. Available at: [Link]

  • Reddy, D. S., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 1714-1717. Available at: [Link]

  • American Chemical Society. (2025). Gabapentin. Molecule of the Week Archive. Available at: [Link]

  • Wang, T., et al. (2005). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. Bioorganic & Medicinal Chemistry Letters, 15(16), 3765-3769. Available at: [Link]

  • Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. Available at: [Link]

  • Vooturi, S., et al. (2020). Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice. Biochemical Pharmacology, 178, 114127. Available at: [Link]

  • Font-Clos, F., et al. (2022). Gabapentin Disrupts Binding of Perlecan to the α2δ1 Voltage Sensitive Calcium Channel Subunit and Impairs Skeletal Mechanosensation. International Journal of Molecular Sciences, 23(24), 15809. Available at: [Link]

  • Wang, M., et al. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. Biochemical Journal, 342(Pt 2), 313-320. Available at: [Link]

  • Leuchs, S., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(3), 1278-1287. Available at: [Link]

  • Kim, D.S., et al. (2022). Gabapentin inhibits the analgesic effects and nerve regeneration process induced by hepatocyte growth factor (HGF) in a peripheral nerve injury model. Molecular and Cellular Neuroscience, 122, 103767. Available at: [Link]

  • Wikipedia. (2024). Gabapentin. Available at: [Link]

  • Smith, P. A. (2021). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Frontiers in Pain Research, 2, 635831. Available at: [Link]

  • Stamatiou, G., et al. (1999). A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. Organic Preparations and Procedures International, 31(2), 232-236. Available at: [Link]

  • Wikipedia. (2023). Thorpe–Ingold effect. Available at: [Link]

  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 38(17), 3257-3266. Available at: [Link]

  • Martínez-Pascual, B., et al. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2969. Available at: [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available at: [Link]

  • Leuchs, S., et al. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. ResearchGate. Available at: [Link]

  • He, C., et al. (2021). A new synthetic route for the preparation of pregabalin. Synthetic Communications, 51(10), 1547-1553. Available at: [Link]

  • Al-Hujran, T., et al. (2023). Experimental workflow and steps involved in the screening of ligand molecules during in silico and in vitro experiments. ResearchGate. Available at: [Link]

  • Edache, I. Y., et al. (2016). Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 126-133. Available at: [Link]

  • Kumar, P., & Kumar, R. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Modern Approaches in Chemical and Biological Sciences, 2, 34-40. Available at: [Link]

  • Waters, L., et al. (2018). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. Science & Justice, 58(3), 219-225. Available at: [Link]

  • Palliative Care Network of Wisconsin. (2024). Gabapentin for Neuropathic Pain. Available at: [Link]

  • Waters, L., et al. (2019). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. ResearchGate. Available at: [Link]

  • Zabolotskikh, V., et al. (2022). Synthesis of GABA derivatives with a trifluoromethylated quaternary stereogenic center. ResearchGate. Available at: [Link]

  • Roswell Park Comprehensive Cancer Center. (2026). New Trial Tests Gabapentin for Pain Mitigation, Replacing Opioids. YouTube. Available at: [Link]

  • Roy, T. K., & Cha, J. K. (2021). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Organic Letters, 23(1), 1-5. Available at: [Link]

  • Vooturi, S., et al. (2020). Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice. Biochemical Pharmacology, 178, 114127. Available at: [Link]

  • Zhang, M., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. Available at: [Link]

  • Takeda, H., et al. (2013). Effects of amino acids on the pharmacokinetic parameters of the expired ∆ 13 CO 2 from rats treated with [1-13 C]acetic acid. ResearchGate. Available at: [Link]

  • Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1547. Available at: [Link]

  • Bian, F., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Journal of Neurochemistry, 98(6), 1935-1946. Available at: [Link]

  • Chaparro, L. E., et al. (2023). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Journal of Pain Research, 16, 2691-2708. Available at: [Link]

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Technical Guide: Stability & Handling of Fmoc-4-amino-3,3-dimethyl-butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-4-amino-3,3-dimethyl-butyric acid stability in solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fmoc-4-amino-3,3-dimethyl-butyric acid (Fmoc-3,3-dimethyl-GABA) is a critical building block in peptidomimetic drug design. Its geminal dimethyl group exerts a profound steric influence, stabilizing secondary structures such as


-helices and 

-helices while significantly enhancing proteolytic resistance.[1]

However, this same structural feature presents a unique stability paradox. The gem-dimethyl effect (Thorpe-Ingold effect) that stabilizes the peptide fold also dramatically accelerates intramolecular cyclization (lactamization). In solution, particularly during Solid Phase Peptide Synthesis (SPPS), this residue is prone to premature Fmoc cleavage and rapid conversion into a chemically inert pyrrolidone derivative, leading to sequence deletion and synthesis failure.

This guide provides a validated framework for handling this compound, focusing on mitigating lactamization kinetics and ensuring coupling fidelity.

Chemical Basis of Instability

To master the handling of this reagent, one must understand the driving force behind its degradation.

The Gem-Dimethyl Effect

In a linear


-amino acid, the N-terminus and C-terminus have high entropic freedom. The introduction of two methyl groups at the 

-position (C3) restricts bond rotation, compressing the internal bond angle (

) and bringing the reactive termini closer together.
  • Result: The rate of intramolecular cyclization (

    
    ) is enhanced by orders of magnitude compared to the unsubstituted analog (GABA).
    
  • Mechanism: Upon Fmoc removal (or spontaneous loss), the free primary amine attacks the activated carbonyl, expelling the leaving group (resin or ester) to form 4,4-dimethyl-pyrrolidin-2-one .

Degradation Pathway Diagram

The following diagram illustrates the competing pathways between successful peptide coupling and the irreversible lactamization side reaction.

G cluster_0 Critical Risk Window Fmoc_SM Fmoc-Protected Amino Acid (Stable in neutral DMF) Activated_Ester Activated Ester (Reactive Intermediate) Fmoc_SM->Activated_Ester Activation (DIC/Oxyma) Deprotection Fmoc Removal (Base Treatment) Fmoc_SM->Deprotection Piperidine (SPPS Step) Coupling Successful Coupling (Peptide Bond Formation) Activated_Ester->Coupling Reaction with Resin-Amine Free_Amine Free Amine Species (Transient) Deprotection->Free_Amine Free_Amine->Coupling Next AA Coupling Lactam Lactam Byproduct (4,4-dimethyl-pyrrolidin-2-one) Free_Amine->Lactam Rapid Cyclization (Gem-Dimethyl Effect)

Figure 1: Mechanistic pathway showing the high risk of lactamization upon Fmoc removal.

Stability Profile & Solubility Data

Solubility in Common Solvents

Fmoc-4-amino-3,3-dimethyl-butyric acid is hydrophobic due to the Fmoc group and the dimethyl core.

SolventSolubility Limit (25°C)Stability (24 hrs)Recommendation
DMF > 0.5 MHigh (if amine-free)Preferred for SPPS.
NMP > 0.5 MHigh Excellent alternative to DMF.
DMSO > 0.5 MModerate Use only if necessary; risk of oxidation.
DCM ModerateHigh Good for loading, poor for coupling.
MeOH/Water InsolubleN/A Avoid protic solvents.
Stability Metrics
  • Solid State: Stable for >1 year at -20°C. Protect from light and moisture.

  • In Solution (DMF): Stable for 1–2 weeks at 4°C if protected from light and base contamination.

  • In 20% Piperidine/DMF:

    
     (Fmoc removal) is standard (< 5 min), but the resulting free amine has a 
    
    
    
    for lactamization that can be measured in minutes to hours depending on activation status.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes "Checkpoints"—steps where you verify the system status before proceeding.

Reagent Preparation

Objective: Prepare a 0.2 M solution for SPPS without inducing aggregation or degradation.

  • Calculate: Determine the mass required for 0.2 M concentration.

    • Formula: Mass (g) = Vol (L) × 0.2 (mol/L) × MW (353.4 g/mol ).

  • Dissolve: Add pure, amine-free DMF. Vortex until clear.

    • Checkpoint: Solution must be visually clear. Turbidity indicates moisture contamination or aggregation.

  • Filtration (Optional): If using automated synthesizers, filter through a 0.45 µm PTFE filter to remove particulates.

Coupling Protocol (SPPS)

Rationale: Standard activation (HBTU/DIEA) can be risky due to slow coupling rates caused by steric hindrance. We recommend Oxyma/DIC for neutral activation, minimizing base-catalyzed side reactions.

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Activation:

    • Mix Fmoc-AA (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

    • Pre-activation time:Strictly < 2 minutes . Long pre-activation risks ester hydrolysis or rearrangement.

  • Coupling: Add to resin immediately.

    • Time: 60 minutes at Room Temperature.

    • Double Coupling: Recommended due to steric bulk. Repeat step 2-3.

  • Capping: Acetylate unreacted amines to prevent deletion sequences.

The Critical Deprotection Step

Risk: Once the Fmoc group is removed from the resin-bound 3,3-dimethyl-GABA, the free amine can attack the preceding carbonyl (back-biting) if the next coupling is delayed.

  • Deprotect: 20% Piperidine/DMF with 0.1 M HOBt .

    • Why HOBt? It suppresses aspartimide formation and reduces basicity-driven side reactions [1].

  • Wash: Flow wash with DMF for 60 seconds immediately. Do not let the deprotection solution sit.

  • Immediate Coupling: The next amino acid must be added immediately .

    • Automated Systems:[2] Program the synthesizer to perform the next coupling without a pause.

Troubleshooting & Quality Control

Diagnosing Synthesis Failures

If the peptide yield is low, analyze the crude cleavage product via LC-MS.

Observation (LC-MS)DiagnosisRoot CauseCorrective Action
Mass = Target - 18 Da Lactam FormationCyclization of the 3,3-dimethyl-GABA residue.Reduce deprotection time; add HOBt to piperidine.[3]
Mass = Target - Residue DeletionIncomplete coupling due to steric hindrance.Use stronger activation (HATU) or triple coupling.
Broad Peak / Tailing AggregationGem-dimethyl group inducing early folding.Use ChemMatrix resin; heat coupling to 50°C.
Synthesis Logic Diagram

Use this decision tree to optimize your workflow.

Workflow Start Start Synthesis Coupling_Check Is Coupling Efficiency > 99%? Start->Coupling_Check Standard Continue Standard Protocol Coupling_Check->Standard Yes Difficult Troubleshoot Sterics Coupling_Check->Difficult No Switch to HATU/HOAt Switch to HATU/HOAt Difficult->Switch to HATU/HOAt Increase Temp to 50°C Increase Temp to 50°C Difficult->Increase Temp to 50°C Use Double Coupling Use Double Coupling Difficult->Use Double Coupling

Figure 2: Optimization logic for sterically hindered amino acids.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86810464, Fmoc-4-amino-3,3-dimethyl-butyric acid. Retrieved from [Link]

Sources

Methodological & Application

coupling conditions for sterically hindered Fmoc-gamma-amino acids

Application Note: Optimized Coupling Strategies for Sterically Hindered Fmoc- -Amino Acids

Introduction & Mechanistic Challenges

The incorporation of non-canonical

1





2

The Causality of Coupling Failure: During peptide synthesis, the steric bulk of these substituents physically shields the activated carbonyl. This shielding drastically reduces the rate of nucleophilic attack by the incoming resin-bound amine[3]. Traditional carbodiimide activation (e.g., DIC/HOBt) is often insufficient for these substrates, leading to sluggish kinetics, incomplete couplings, and the accumulation of difficult-to-separate deletion sequences[3]. To overcome this activation barrier, highly reactive coupling reagents that stabilize the transition state and provide anchimeric (neighboring-group) assistance are required.

Reagent Selection: Uronium vs. Phosphonium Salts

Selecting the correct coupling reagent for a hindered

The Power of Uronium/Aminium Salts (HATU & COMU)

For solid-phase peptide synthesis (SPPS) driven by large reagent excesses, uronium-based reagents are the gold standard.

  • HATU utilizes an HOAt leaving group, where the pyridine nitrogen provides anchimeric assistance to accelerate the coupling of difficult sequences[4].

  • COMU , a third-generation reagent, replaces the potentially explosive benzotriazole core with an OxymaPure leaving group and a morpholino backbone[5]. The morpholino group enhances solubility and acts as an internal base, often resulting in coupling efficiencies that exceed HATU for highly hindered sequences while minimizing racemization[5],[6].

The Guanidinylation Risk & The Phosphonium Solution (PyAOP & PyBOP)

A critical mechanistic caveat of uronium salts (HATU, COMU, HBTU) is their propensity to cause guanidinylation [4]. If the coupling reaction is sterically hindered and proceeds slowly, the uronium salt can react directly with the free N-terminal amine of the peptide chain. This forms a stable guanidino derivative, permanently terminating the sequence[4],[6].

To circumvent this in slow reactions—such as fragment condensation or the coupling of extreme


phosphonium salts (PyAOP, PyBOP)43743

Quantitative Reagent Comparison

The following table summarizes the operational metrics of high-efficiency coupling reagents to guide experimental design.

Coupling ReagentChemical ClassLeaving GroupRelative Reactivity for Hindered AAsGuanidinylation RiskOptimal Application
DIC / Oxyma CarbodiimideOxymaPureModerateNoneRoutine SPPS of linear, unhindered sequences.
HATU Aminium/UroniumHOAtVery HighHigh (if reaction is slow)Difficult SPPS couplings; fast linear elongation.
COMU Aminium/UroniumOxymaPureVery HighHigh (if reaction is slow)Highly hindered SPPS; sequences prone to racemization.
PyBOP PhosphoniumHOBtHighNoneRoutine solution-phase fragment condensation.
PyAOP PhosphoniumHOAtVery HighNoneHindered fragment condensation; slow cyclizations.

Reagent Selection Workflow

WorkflowAFmoc-γ-Amino AcidCouplingBAssess Steric HindranceA->BCStandard Hindrance(Linear γ-chain)B->C Low/Mod BulkDSevere Hindrance(α,α- or β-branched)B->D High BulkEDIC / OxymaPureStandard SPPSC->EFReaction Type?D->FGLinear SPPS(Fast excess)F->G LinearHFragment / Cyclization(Slow, equimolar)F->H CyclizationIHATU or COMU+ DIPEAG->IJPyAOP or PyBOP+ DIPEAH->J Avoids Guanidinylation

Caption: Decision matrix for selecting coupling reagents for sterically hindered γ-amino acids.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity when handling highly hindered substrates.

Protocol A: SPPS Coupling of Hindered Fmoc- -Amino Acids via COMU

Objective: Maximize solid-phase coupling efficiency of sterically demanding monomers while minimizing racemization[5].

  • Resin Preparation: Following standard Fmoc deprotection (20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine[5].

  • Pre-activation: In a separate dry vial, dissolve the sterically hindered Fmoc-

    
    -amino acid (3.0 to 5.0 equivalents relative to resin loading) and COMU (equimolar to the amino acid, 3.0 to 5.0 eq) in a minimal volume of anhydrous DMF[5].
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents relative to COMU) to the pre-activation mixture. A distinct color change will occur, indicating the formation of the highly reactive Oxyma ester[6]. Allow pre-activation to proceed for exactly 1–2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–120 minutes. Expert Insight: For extreme steric bulk, heating the reaction vessel to 50 °C (via microwave or conventional heating) significantly overcomes the activation energy barrier[5].

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) to verify coupling completion[7].

  • Double Coupling: If the colorimetric test indicates unreacted amines, do not extend the time indefinitely. Instead, drain the vessel and repeat steps 2–5 using a fresh batch of activated reagents[5].

Protocol B: Solution-Phase Fragment Condensation via PyAOP

Objective: Couple a hindered

463
  • Dissolution: Dissolve the C-terminal protected peptide fragment (1.0 eq) and the N-terminal Fmoc-

    
    -AA fragment (1.1 to 1.5 eq) in anhydrous DMF. Maintain a high concentration (0.1–0.2 M) to promote intermolecular collision[7].
    
  • Activation: Add PyAOP (1.2 eq) to the solution. Expert Insight: PyAOP is strictly selected here because the slow coupling kinetics of hindered fragments would otherwise lead to guanidinylation if HATU or COMU were used[4],[3].

  • Base Addition: Add DIPEA (3.0 to 4.0 eq) dropwise under continuous stirring.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction progress via LC-MS or HPLC to confirm the disappearance of the starting fragments.

  • Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% KHSO₄ (to remove excess base), saturated NaHCO₃, and brine[2]. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

References

  • [5] Benchchem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Available at:

  • [4] Sigma-Aldrich. Peptide Coupling Reagents Guide. Available at:

  • [6] American Chemical Society (ACS). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at:

  • [3] ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at:

  • [7] ChemPep. PyBOP | 128625-52-5 | Peptide Coupling Reagent. Available at:

  • [2] Benchchem. 4-(Aminomethyl)thiophene-2-carboxylic Acid. Available at:

  • [1] Benchchem. Methyl 3-amino-5-phenylpentanoate. Available at:

Application Note: Utilizing Fmoc-4-amino-3,3-dimethylbutanoic Acid as a Conformationally Constrained Peptide Linker

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Overview

In the rational design of peptidomimetics, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs), the choice of linker is as critical as the pharmacophores themselves. Fmoc-4-amino-3,3-dimethylbutanoic acid (often referred to in literature as a 㳂³-amino acid) is a highly specialized, conformationally constrained building block[1][2].

Unlike flexible aliphatic or polyethylene glycol (PEG) linkers, this γ-amino acid features a geminal dimethyl substitution at the 3-position (the β-carbon relative to the carboxylate). This structural motif leverages the Thorpe-Ingold effect (angle compression)[3][4]. The steric bulk of the gem-dimethyl groups forces the flanking carbon-carbon bonds closer together, severely restricting the conformational entropy of the backbone. This pre-organization is harnessed for two primary applications:

  • Secondary Structure Induction: Forcing short peptides to adopt stable β-turns, β-hairpins, or 3₁₀ helices[5][6].

  • Rigid Linker Design in Targeted Protein Degradation (TPD): Preventing "linker collapse" in PROTACs by locking the spatial trajectory of the E3 ligase and Protein of Interest (POI) ligands[7][8].

Physicochemical Properties & Structural Impact

To understand the utility of Fmoc-4-amino-3,3-dimethylbutanoic acid, we must first look at its physicochemical profile. The table below summarizes its key properties and the structural impact of its incorporation.

Property / FeatureSpecification / Impact
Chemical Name Fmoc-4-amino-3,3-dimethylbutanoic acid
CAS Number 89584-21-4
Molecular Weight 353.41 g/mol
Backbone Type γ-amino acid (3 carbons between amine and carboxyl)
Key Structural Motif Geminal dimethyl substitution at C3 (Cβ)
Primary Effect Thorpe-Ingold effect (steric angle compression)
Conformational Result Restriction of dihedral angles; promotes intramolecular H-bonding
Therapeutic Applications PROTAC rigid linkers, ADC spacers, Peptidomimetic foldamers

Application 1: Inducing Peptide Secondary Structures

In native peptides, the energetic cost of folding into a secondary structure (like a β-turn) is high due to the entropic penalty of restricting a flexible backbone. By incorporating 4-amino-3,3-dimethylbutanoic acid, chemists pre-pay this entropic penalty. The gem-dimethyl groups cause steric clashes that disfavor extended conformations, heavily biasing the backbone toward folded states (such as C₁₂ β-turn mimics or ambidextrous helices)[1][9].

G A Linear γ-Amino Acid (High Entropic Freedom) B Geminal Dimethyl Substitution (Thorpe-Ingold Effect) A->B Structural Modification C Conformational Restriction (Pre-organized Backbone) B->C Steric Compression D Secondary Structure Induction (β-Turns, Helices) C->D Thermodynamic Stabilization

Figure 1: Mechanism of secondary structure induction via the Thorpe-Ingold effect.

Application 2: Rigid Linkers in PROTACs and ADCs

A major failure mode in PROTAC development is "linker collapse" [7][10]. Highly flexible linkers, such as long PEG chains, possess high degrees of freedom. In aqueous physiological environments, these hydrophobic chains often fold onto themselves to minimize solvent-exposed surface area. This collapse buries the active pharmacophores, preventing the formation of the critical ternary complex (POI—PROTAC—E3 Ligase)[8].

Substituting flexible segments with 4-amino-3,3-dimethylbutanoic acid introduces a rigid vector. The constrained backbone projects the warheads outward at a defined angle, significantly reducing the entropic penalty required to form the ternary complex and enhancing the overall degradation efficiency[7][11].

PROTAC cluster_0 Flexible Linker (e.g., PEG) cluster_1 Constrained Linker (γ3,3-Amino Acid) F1 High Entropic Freedom F2 Hydrophobic Interactions F1->F2 F3 Linker Collapse (No Ternary Complex) F2->F3 C1 Pre-organized Trajectory C2 Reduced Entropic Penalty C1->C2 C3 Stable Ternary Complex (Target Degradation) C2->C3

Figure 2: Impact of linker rigidity on PROTAC-mediated ternary complex formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Coupling Fmoc-4-amino-3,3-dimethylbutanoic acid requires specialized SPPS protocols. Causality of experimental design: The gem-dimethyl groups at the C3 position create severe steric hindrance around the adjacent C1 carboxylate. Standard coupling reagents (like DIC/Oxyma) often fail to achieve complete conversion. To overcome this high activation barrier, highly reactive uronium/aminium salts (e.g., HATU) combined with HOAt, extended coupling times, and double-coupling strategies are mandatory[1][9].

Step-by-Step Methodology

Reagents Required:

  • Fmoc-4-amino-3,3-dimethylbutanoic acid (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents, 0.6 M in DMF)

  • DIPEA (N,N-Diisopropylethylamine, 6.0 equivalents)

  • DMF (Peptide synthesis grade)

  • Rink Amide or Wang Resin

Protocol:

  • Resin Swelling & Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Remove the N-terminal Fmoc group of the growing peptide chain using 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation of the Constrained Amino Acid:

    • Dissolve Fmoc-4-amino-3,3-dimethylbutanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimum volume of DMF.

    • Add DIPEA (6 eq.) to the mixture. Expert Insight: Wait exactly 1–2 minutes for the formation of the highly reactive active ester. Do not wait longer, as over-activation can lead to guanidinylation of the free amine on the resin.

  • Coupling Reaction:

    • Add the pre-activated mixture to the resin.

    • Agitate at room temperature for 4 to 6 hours . (Standard amino acids require 45 mins, but the steric bulk of the γ3,3-dimethyl group necessitates extended kinetics).

    • Optional but recommended: Perform a double coupling. Drain the reaction vessel, wash with DMF, and repeat Step 2 and 3 with fresh reagents for an additional 2 hours.

  • Capping (Critical Step):

    • Due to the difficulty of this coupling, unreacted amines will likely remain. To prevent the formation of complex deletion sequences, cap the unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

  • Cleavage and Global Deprotection:

    • Following the completion of the sequence, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2–3 hours.

    • Precipitate the crude product in cold diethyl ether and centrifuge.

Analytical Validation

Because constrained γ-amino acids alter the hydrophobicity and ionization efficiency of peptides, analytical validation must be precise:

  • RP-HPLC: The gem-dimethyl group increases the lipophilicity of the peptide. Expect a rightward shift (longer retention time) on a C18 column compared to the unconstrained linear analog. Use a shallow gradient (e.g., 5-60% Acetonitrile in 0.1% TFA over 30 mins) to resolve deletion impurities.

  • Mass Spectrometry (ESI-MS): Confirm the mass addition of the γ3,3-residue (+113.08 Da to the backbone after Fmoc removal).

References

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). Biopolymers, 60(6), 396-419.[Link]

  • Gopi, H. N., et al. (2023). Ambidexterity and Left-Handedness Induced by Geminally Disubstituted γ Amino Acid Residues in Chiral 310 Helices. ACS Publications.[Link]

  • Gadd, M. S., et al. (2019). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. PMC / NIH.[Link]

  • Olson, G. L., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry.[Link]

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automated SPPS cycles for Fmoc-4-amino-3,3-dimethyl-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Automated SPPS Cycles for Fmoc-4-amino-3,3-dimethyl-butyric acid Content Type: Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals

Introduction & Structural Analysis

As peptide therapeutics grow in complexity, the incorporation of non-proteinogenic building blocks like Fmoc-4-amino-3,3-dimethyl-butyric acid (Fmoc-γ-amino-β,β-dimethylbutanoic acid) has become a critical strategy. This specific residue is highly valued in drug development for its ability to induce ambidextrous helical conformations, restrict backbone flexibility, and drastically enhance proteolytic stability[1].

However, as a Senior Application Scientist, I frequently observe that its unique gem-dimethyl substitution presents severe synthetic bottlenecks during automated Solid-Phase Peptide Synthesis (SPPS). This application note deconstructs the steric challenges associated with this molecule and provides a field-proven, self-validating protocol for its successful incorporation.

Mechanistic Causality: The "Neopentyl" Trap

A common pitfall in the field is assuming the primary synthetic challenge lies in coupling the carboxyl group of this residue. In reality, the true synthetic trap occurs during the subsequent cycle: acylating the deprotected γ-amine.

  • Carboxyl Coupling (Moderate Hindrance): The β,β-dimethyl group exerts moderate steric bulk on the adjacent α-carboxyl group. Standard high-efficiency coupling reagents can typically overcome this barrier with extended reaction times[2].

  • Amine Acylation (Severe Hindrance): Once the Fmoc group is removed, the exposed primary amine is attached to a methylene group (–CH₂–) directly bonded to a quaternary carbon (the β-carbon). This creates a classical neopentyl-like steric environment[3]. The bulky gem-dimethyl group physically blocks the trajectory of the incoming activated electrophile, drastically raising the activation energy required to form the tetrahedral intermediate.

  • Reagent Selection Causality: Using aminium/uronium-based coupling reagents (like HBTU or HATU) for this specific step is highly discouraged. Due to the extremely slow acylation rate of the neopentyl amine, the activated amino acid can competitively react with the amine to form an irreversible guanidinium byproduct, permanently terminating the peptide chain[4]. Therefore, a carbodiimide-based approach (DIC/OxymaPure) is mandatory, as it completely avoids guanidinylation while maintaining exceptional reactivity[5],[6].

Steric_Hindrance Substrate Deprotected γ-Amine (Neopentyl-like) Clash High Energy Transition State (Tetrahedral Intermediate) Substrate->Clash GemDimethyl β,β-Dimethyl Group (Steric Shield) GemDimethyl->Clash Blocks Trajectory Incoming Activated Amino Acid (Electrophile) Incoming->Clash Solution Overcoming the Barrier: Heat (75°C) + DIC/Oxyma Clash->Solution Requires Optimization

Caption: Logical relationship of steric hindrance in neopentyl-like amine acylation.

Quantitative Reagent Comparison

To illustrate the necessity of optimized conditions, Table 1 summarizes the expected coupling efficiencies when acylating the neopentyl-like γ-amine of the 4-amino-3,3-dimethyl-butyric acid residue.

Table 1: Comparative Coupling Efficiencies for Neopentyl-like Amine Acylation

Coupling ReagentEquivalentsTemperatureTimeEstimated Yield (%)Guanidinylation Risk
HBTU / DIPEA4 eq25°C (RT)2 hours< 40%High
HATU / DIPEA4 eq25°C (RT)2 hours~ 65%Moderate
DIC / OxymaPure4 eq75°C (MW)15 mins> 90%None
DIC / OxymaPure 5 eq (Double) 75°C (MW) 2 x 20 mins > 98% None

Automated SPPS Workflow & Protocols

The following protocol is designed for automated microwave-assisted synthesizers (e.g., CEM Liberty Blue or Gyros Symphony X with heating modules)[7]. It is designed as a self-validating system : it incorporates mandatory capping and micro-cleavage steps to ensure that any failure is immediately isolated and does not result in complex, inseparable deletion sequences.

SPPS_Workflow Resin Peptidyl-Resin Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 Couple1 Couple Fmoc-4-amino-3,3-dimethyl-butyric acid (DIC/Oxyma, 75°C, 15 min) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (Exposes Hindered Amine) Couple1->Deprotect2 Couple2 Couple Next Amino Acid DOUBLE COUPLING (DIC/Oxyma, 75°C, 2x20 min) Deprotect2->Couple2 Cap Capping (Ac2O/DIPEA) Couple2->Cap Continue Continue SPPS Cap->Continue

Caption: Automated SPPS workflow for integrating gem-dimethyl gamma-amino acids.

Step-by-Step Methodology

Step 1: Resin Swelling & Preparation

  • Weigh the desired amount of Rink Amide or Wang resin (loading ~0.3 - 0.5 mmol/g) into the automated synthesizer reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature to ensure maximum polymer matrix expansion.

Step 2: Coupling of Fmoc-4-amino-3,3-dimethyl-butyric acid

  • Deprotection : Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes at 75°C (or 2 x 10 mins at RT). Wash 4x with DMF.

  • Activation : In the amino acid manifold, mix 4 equivalents of Fmoc-4-amino-3,3-dimethyl-butyric acid[8] with 4 eq of DIC and 4 eq of OxymaPure in DMF.

  • Coupling : Deliver the activated mixture to the resin. Heat to 75°C for 15 minutes.

  • Wash : Wash the resin 4x with DMF.

Step 3: The Critical Cycle - Coupling the NEXT Amino Acid

  • Deprotection : Remove the Fmoc group from the 4-amino-3,3-dimethyl-butyric acid residue using 20% Piperidine in DMF (3 mins, 75°C). Wash thoroughly (5x DMF). Note: The highly hindered neopentyl amine is now exposed.

  • First Coupling : Activate 5 equivalents of the incoming Fmoc-amino acid with 5 eq DIC and 5 eq OxymaPure. Deliver to the vessel and react at 75°C for 20 minutes.

  • Wash : Wash 3x with DMF.

  • Second Coupling (Mandatory) : Repeat the activation and coupling step exactly as above (5 eq, 75°C, 20 mins) to drive the reaction to completion.

  • Capping (Self-Validation Step) : Treat the resin with 10% Acetic Anhydride (Ac₂O) and 5% DIPEA in DMF for 5 minutes.

    • Causality Insight: Any unreacted neopentyl amine will be acetylated, permanently terminating the sequence. This ensures that if the coupling failed, you obtain a truncated sequence rather than a deletion sequence (which would have the same amino acid composition minus one residue), making LC-MS validation and HPLC purification trivial.

Step 4: In-Process Quality Control (Micro-Cleavage)

  • Suspend a few resin beads (~2 mg) in 200 µL of cleavage cocktail (TFA/TIS/H₂O 95:2.5:2.5).

  • Agitate for 1 hour, filter, evaporate under N₂, and reconstitute in 50% Acetonitrile/Water.

  • Analyze via LC-MS to confirm the absence of the truncated (acetylated) mass. If the acetylated mass is absent, the neopentyl amine was successfully acylated, and the automated synthesis can safely proceed.

References

Sources

Application Note: Overcoming Fmoc Deprotection Resistance in 3,3-Dimethyl Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Peptide Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

The Steric Penalty in Peptide Drug Development

The incorporation of 3,3-dimethyl substituted amino acids—such as tert-leucine (Tle, 2-amino-3,3-dimethylbutanoic acid) and


-dimethyl-tyrosine—is a cornerstone strategy in modern medicinal chemistry. These bulky, non-proteinogenic residues restrict conformational flexibility, lock peptides into highly specific bioactive geometries, and confer profound resistance to proteolytic degradation in vivo[1].

However, this deliberate structural shielding introduces significant synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). The most notorious challenge is the incomplete removal of the


-amino 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. As a Senior Application Scientist, I have designed this guide to move beyond standard "one-size-fits-all" SPPS methodologies, providing field-proven, self-validating protocols to conquer steric resistance.

Mechanistic Causality: Why Standard Deprotection Fails

To solve deprotection failures, we must first understand the chemical causality. Fmoc removal is driven by a base-catalyzed


-elimination reaction. A secondary amine (typically piperidine) abstracts the acidic proton at the 9-position of the fluorenyl ring, generating a carbanion intermediate. This intermediate collapses to release the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the piperidine[2].

In unhindered residues, this reaction is rapid. However, the bulky gem-dimethyl groups on the


-carbon of 3,3-dimethyl substituted amino acids physically obstruct the approach of the base to the fluorenyl proton[3]. Furthermore, this immense steric bulk restricts the rotational freedom of the carbamate linkage, preventing the molecule from easily adopting the anti-periplanar geometry thermodynamically required for efficient 

-elimination[4].

Mechanism A Fmoc-Peptide B Base Abstracts Acidic Proton A->B C Carbanion Intermediate B->C D β-Elimination C->D E Free Amine + DBF D->E F DBF-Base Adduct (Scavenged) E->F Scavenging

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection and DBF scavenging.

Quantitative Kinetic Profiling

Standard deprotection protocols (e.g., 20% piperidine for 2 x 5 minutes) often result in incomplete Fmoc removal for hindered residues, leading to truncated deletion sequences that are notoriously difficult to separate during downstream HPLC purification[4]. The table below summarizes the kinetic disparity between unhindered and 3,3-dimethyl substituted residues, demonstrating why protocol deviation is mandatory[3],[5].

Amino Acid TypeRepresentative ResidueDeprotection ReagentTime RequiredCompletion Yield
Unhindered L-Leucine (Leu)20% Piperidine / DMF3 - 5 min> 99%
Highly Hindered tert-Leucine (Tle)20% Piperidine / DMF5 min< 50%
Highly Hindered tert-Leucine (Tle)20% Piperidine / DMF25 - 30 min> 95%
Highly Hindered

-dimethyl-Tyr
2% DBU + 2% Piperidine10 min> 98%

Optimized Experimental Protocols

The following protocols are engineered as self-validating systems to push the


-elimination equilibrium to completion when working with 3,3-dimethyl systems.

Workflow A Assess N-terminal Residue B Steric Hindrance? (e.g., Tle, β,β-dimethyl-Tyr) A->B C Standard Deprotection 20% Piperidine (2 x 5 min) B->C Unhindered D Hindered Deprotection Strategies B->D 3,3-Dimethyl E Extended Time (5 min + 20-30 min) D->E F DBU-Assisted (2% DBU + 2% Piperidine) D->F G Microwave-Assisted (Elevated Temp) D->G

Caption: Decision matrix for selecting Fmoc deprotection protocols based on steric hindrance.

Protocol A: Extended Piperidine Deprotection (Baseline for Moderate Hindrance)

Causality: Increasing the residence time allows the bulky piperidine molecules sufficient opportunity to navigate the steric shield and abstract the target proton without introducing harsher reagents[3].

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize matrix accessibility. Drain completely.

  • Initial Deprotection: Add 20% (v/v) piperidine in DMF. Agitate at room temperature for 5 minutes. Insight: This clears any easily accessible Fmoc groups and prevents DBF saturation. Drain the solution[1].

  • Extended Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF. Agitate at room temperature for 20–30 minutes[3].

  • Washing: Drain the solution and wash the resin thoroughly with DMF (6 × 1 min) to remove all traces of the DBF-piperidine adduct.

Protocol B: DBU-Assisted Synergistic Deprotection (For Severe Hindrance)

Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base. Its higher pKa significantly accelerates proton abstraction. However, because DBU cannot scavenge the resulting DBF (leading to reversible Fmoc re-attachment), piperidine must be included as a synergistic nucleophilic scavenger[3].

Step-by-Step Methodology:

  • Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF[3].

  • First Treatment: Add the DBU/piperidine solution to the swollen resin. Agitate for 5 minutes at room temperature. Drain.

  • Second Treatment: Repeat the addition of the DBU/piperidine solution and agitate for an additional 5–10 minutes[4].

  • Washing: Drain and wash aggressively with DMF (6 × 1 min). Critical Note: Ensure complete removal of DBU, as residual strong base can cause aspartimide formation or premature cleavage in subsequent steps.

Protocol C: Microwave-Assisted Deprotection (Thermodynamic Overdrive)

Causality: Elevated temperatures provide the kinetic energy required to overcome the high activation barrier imposed by the 3,3-dimethyl steric clashes, dramatically accelerating the


-elimination[6].

Step-by-Step Methodology:

  • Reagent Addition: Add 20% (v/v) piperidine in DMF to the microwave reaction vessel.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (e.g., 50–100 W) to maintain a temperature of 75°C for 3 minutes. Alternatively, use pulsed irradiation: 7 × 5 seconds with intermittent cooling to prevent solvent overpressure[6].

  • Washing: Drain the hot solution immediately and wash with DMF (5 × 1 min).

Analytical Validation: The Self-Validating System

Never assume deprotection is complete when working with 3,3-dimethyl amino acids. Every protocol must be validated before proceeding to the next coupling step.

  • UV Monitoring (Quantitative): Monitor the column effluent at 301 nm (the absorbance maximum of the DBF-piperidine adduct). The deprotection is only complete when the UV absorbance returns to the baseline, indicating no further DBF is being liberated[7].

  • Kaiser (Ninhydrin) Test (Qualitative): Perform a colorimetric test on a micro-cleaved resin sample. A deep blue/purple color confirms the presence of the free primary amine. If the beads remain colorless or yellow, repeat the deprotection protocol[4].

References

  • BenchChem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. 3

  • BenchChem. A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis. 1

  • National Institutes of Health (PMC). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?5

  • BenchChem. Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. 2

  • BenchChem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.4

  • MDPI. Theranostic Value of Multimers: Lessons Learned from Trimerization of Neurotensin Receptor Ligands and Other Targeting Vectors. 6

  • Scholaris. Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. 7

Sources

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Peptides Containing Fmoc-4-amino-3,3-dimethyl-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-standard, sterically hindered amino acids is a highly effective strategy in peptide drug development to enhance proteolytic stability and induce specific conformational constraints. However, incorporating building blocks like Fmoc-4-amino-3,3-dimethyl-butyric acid presents a severe synthetic challenge. The presence of a gem-dimethyl group at the


-position (C3) creates a neopentyl-like steric shield that drastically reduces the kinetics of both its acylation onto the resin and the subsequent elongation of the peptide chain.

This application note provides a comprehensive, self-validating Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol. By leveraging localized dielectric heating and optimized DIC/Oxyma Pure chemistry, this methodology overcomes the high activation energy barriers of hindered couplings, ensuring high-fidelity peptide assembly without the degradation associated with prolonged conventional heating.

Mechanistic Insights: Overcoming Steric Hindrance with Microwave Energy

To successfully synthesize peptides containing 4-amino-3,3-dimethyl-butyric acid, it is critical to understand the causality behind the experimental failures of conventional SPPS and why specific MW-SPPS parameters are required.

The Neopentyl Steric Clash

Fmoc-4-amino-3,3-dimethyl-butyric acid features a primary amine at C4 and a carboxylate at C1, separated by a C3 carbon bearing two methyl groups. This structural motif creates a massive steric bulk (the neopentyl effect).

  • Acylation Phase: When the C1 carboxylate is activated, the adjacent C3 gem-dimethyl group blocks the incoming nucleophilic attack from the resin-bound amine.

  • Elongation Phase: Once successfully coupled, removing the Fmoc group exposes the C4 amine. This amine is heavily shielded by the C3 gem-dimethyl group, making the subsequent coupling of the next amino acid thermodynamically unfavorable and prone to incomplete reactions (deletion sequences).

The Causality of Microwave Heating

Conventional conductive heating relies on a thermal gradient that is slow and promotes side reactions (e.g., aspartimide formation or peptide aggregation) over extended coupling times (often 12–24 hours for hindered residues).

Microwave irradiation directly couples with the dipole moments of the solvent (DMF) and the polar intermediates. This provides rapid, volumetric dielectric heating that instantaneously supplies the energy required to overcome the high activation energy (


) barrier of the sterically hindered transition state .
Reagent Selection: Why DIC/Oxyma Pure?

For high-temperature MW-SPPS (90 °C), standard uronium coupling reagents like HATU or HBTU are suboptimal for hindered amines because they can permanently cap the unreacted amine via guanidinylation. Instead, N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard. Oxyma Pure exhibits superior thermal stability, prevents racemization, and poses a significantly lower risk of explosion at elevated temperatures compared to traditional benzotriazole-based additives like HOBt or HOAt .

Mechanism HinderedAA Fmoc-4-amino-3,3-dimethyl-butyric acid Gem-dimethyl shield at C3 TransitionState {High Energy Transition State|Steric Clash (Neopentyl effect)} HinderedAA->TransitionState DIC/Oxyma activation ResinAmine Resin-bound Peptide Free N-terminus ResinAmine->TransitionState Nucleophilic attack Product Coupled Peptide Stable Amide Bond TransitionState->Product Amide bond formation MW {Microwave Irradiation|Rapid dielectric heating} MW->TransitionState Overcomes activation barrier

Mechanistic role of microwave irradiation in overcoming the neopentyl steric hindrance.

Data Presentation: Protocol Justification

The following tables summarize the quantitative differences between conventional and MW-assisted approaches, justifying the protocol parameters.

Table 1: Comparison of Coupling Conditions for Hindered Amino Acids

ParameterConventional SPPSOptimized MW-SPPSRationale
Coupling Reagent HATU / DIEADIC / Oxyma PurePrevents guanidinylation of slow-reacting hindered amines.
Temperature 25 °C (Room Temp)90 °COvercomes the high

of the neopentyl steric shield.
Coupling Time 12 – 24 hours2 x 10 minutesMinimizes bulk thermal degradation while driving completion.
Coupling Strategy Single, prolongedDouble CouplingRefreshes activated ester concentration to push equilibrium.
Yield (Typical) < 30% (High deletions)> 85%MW energy successfully drives the reaction to completion.

Table 2: Optimized MW-SPPS Cycle Parameters

StepReagentsTemperatureTime
Deprotection 20% Piperidine in DMF90 °C2 minutes
Wash DMFRoom Temp4 x 30 seconds
Coupling 1 5 eq AA, 5 eq DIC, 5 eq Oxyma90 °C10 minutes
Wash DMFRoom Temp2 x 30 seconds
Coupling 2 5 eq AA, 5 eq DIC, 5 eq Oxyma90 °C10 minutes
Wash DMFRoom Temp4 x 30 seconds

Experimental Workflows: Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates in-process analytical steps (UV monitoring and Kaiser testing) to ensure that the causality of the chemical steps holds true before proceeding to the next phase.

Materials and Reagents
  • Solid Support: Rink Amide ProTide Resin (Low loading: 0.3 mmol/g is strictly recommended to minimize inter-chain aggregation).

  • Amino Acid: Fmoc-4-amino-3,3-dimethyl-butyric acid (0.2 M in DMF).

  • Activators: DIC (0.5 M in DMF), Oxyma Pure (1.0 M in DMF).

  • Deprotection: 20% Piperidine in DMF. (Note: If the sequence contains prone-to-aspartimide residues like Asp, add 0.1 M Oxyma Pure to the deprotection cocktail to buffer the basicity).

  • Cleavage Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5).

MW_SPPS_Workflow Start Resin Swelling (DMF, 15 min, RT) Deprotect Fmoc Deprotection (20% Piperidine, 90°C, 2 min) Start->Deprotect Wash1 DMF Wash & UV Monitoring (Validate Dibenzofulvene removal) Deprotect->Wash1 Couple1 Coupling of Hindered AA (DIC/Oxyma, 90°C, 10 min) Wash1->Couple1 Wash2 DMF Wash (2 x 30 sec) Couple1->Wash2 Couple2 Double Coupling (DIC/Oxyma, 90°C, 10 min) Wash2->Couple2 Wash3 DMF Wash & Kaiser Test (Validate free amine absence) Couple2->Wash3 Wash3->Deprotect Next AA Cycle Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O, RT, 2 hr) Wash3->Cleavage

Workflow of the optimized microwave-assisted solid-phase peptide synthesis (MW-SPPS) cycle.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh 0.1 mmol of Rink Amide ProTide resin into the microwave reaction vessel.

  • Add 5 mL of peptide-synthesis grade DMF.

  • Allow the resin to swell at room temperature for 15 minutes with gentle nitrogen bubbling.

  • Drain the solvent.

Step 2: MW-Assisted Fmoc Deprotection

  • Add 4 mL of 20% Piperidine in DMF to the vessel.

  • Irradiate in the microwave synthesizer at 90 °C for 2 minutes.

  • Drain the reaction vessel.

  • Self-Validation (UV Monitoring): Collect the drained deprotection fluid. The presence of the dibenzofulvene-piperidine adduct should be confirmed via UV absorbance at 301 nm.

  • Wash the resin with DMF (4 x 4 mL, 30 seconds each) and drain.

Step 3: MW-Assisted Coupling of Fmoc-4-amino-3,3-dimethyl-butyric acid

  • Prepare the activation mixture: 5 equivalents (0.5 mmol) of Fmoc-4-amino-3,3-dimethyl-butyric acid, 5 eq of Oxyma Pure, and 5 eq of DIC in 4 mL of DMF.

  • Add the mixture to the resin.

  • Irradiate at 90 °C for 10 minutes.

  • Drain and wash with DMF (2 x 4 mL, 30 seconds each).

  • Double Coupling: Repeat steps 1–3 with a fresh batch of activation mixture to ensure the thermodynamic equilibrium is pushed entirely to the product side.

  • Drain and wash the resin with DMF (4 x 4 mL, 30 seconds each).

Step 4: In-Process Validation (Kaiser Test)

  • Extract a few beads of the resin.

  • Perform a Kaiser (Ninhydrin) test.

  • Causality Check: A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a third coupling cycle at 90 °C for 15 minutes before proceeding.

Step 5: Subsequent Elongation Critical Note: The coupling of the next amino acid onto the exposed C4 amine of the 4-amino-3,3-dimethyl-butyric acid residue will also be highly hindered. You must utilize the exact same double-coupling MW parameters (90 °C, 2 x 10 min) for the subsequent amino acid addition.

Step 6: Cleavage and Global Deprotection

  • Following the completion of the peptide sequence, wash the resin with Dichloromethane (DCM) (4 x 4 mL) to shrink the resin and remove residual DMF.

  • Add 5 mL of the cleavage cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5).

  • Agitate at room temperature for 2 hours. (Do not use microwave heating for standard TFA cleavage as it can degrade the peptide).

  • Filter the cleaved peptide into cold diethyl ether to precipitate the product. Centrifuge and wash the pellet with ether three times.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Application Notes. Available at:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403. Available at:[Link]

incorporating Fmoc-dimethyl-GABA into cyclic peptides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Incorporation of Fmoc-N,N-dimethyl-γ-aminobutyric Acid (GABA) into Cyclic Peptides

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, high receptor affinity, and improved cell permeability compared to their linear counterparts.[1][2] The introduction of conformationally constrained, non-proteinogenic amino acids is a key strategy for optimizing the structural and pharmacological properties of these molecules.[3] This guide provides a detailed protocol for the incorporation of Fmoc-N,N-dimethyl-γ-aminobutyric acid (Fmoc-dimethyl-GABA), a sterically hindered building block, into cyclic peptides using solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization. We will explore the rationale behind reagent selection, provide step-by-step experimental procedures, and offer troubleshooting advice for researchers in peptide chemistry and drug development.

Introduction: The Rationale for Constrained Cyclic Peptides

The therapeutic potential of peptides is often limited by poor metabolic stability and low bioavailability. Cyclization is a powerful strategy to overcome these limitations by introducing conformational rigidity, which can lock the peptide into its bioactive conformation, enhance binding to its target, and protect against enzymatic degradation.[1][2]

Further refinement of cyclic peptide scaffolds involves the incorporation of unnatural amino acids. γ-Aminobutyric acid (GABA) and its derivatives are particularly interesting building blocks that can induce specific secondary structures, such as γ-turns.[4][5][6] The N,N-dimethylated analog, in particular, introduces a significant steric barrier. While this presents a synthetic challenge, it offers a unique tool to enforce specific backbone torsions and explore novel conformational spaces, which is critical for modulating a peptide's biological activity.

This document outlines a robust workflow for the synthesis of a model cyclic peptide containing N,N-dimethyl-GABA, from the assembly of the linear precursor on a solid support to the final characterization of the cyclized product.

Materials and Reagents

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid lability, which allows for the cleavage of the protected linear peptide if solution-phase cyclization is desired as an alternative.[7] For on-resin cyclization followed by standard TFA cleavage, a Rink Amide or Wang resin is suitable.

  • Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt, Pbf).

  • Key Building Block: Fmoc-N,N-dimethyl-γ-aminobutyric acid (Fmoc-dimethyl-GABA).

  • Solvents (Peptide Grade):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • N-Methyl-2-pyrrolidone (NMP) (recommended for difficult couplings)[8]

    • Piperidine

    • Diisopropylethylamine (DIPEA)

    • Methanol (MeOH)

    • Acetonitrile (ACN) for HPLC

    • Cold diethyl ether or methyl t-butyl ether (MTBE)

  • Coupling Reagents: High-efficiency uronium or phosphonium salt-based reagents are essential for coupling sterically hindered residues.[8][9]

  • Additives:

    • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Deprotection and Cleavage:

    • 20% Piperidine in DMF (v/v) for Fmoc removal.

    • Trifluoroacetic acid (TFA).

    • Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT).[10]

  • Analytical Equipment:

    • Automated or manual peptide synthesizer.

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).[11]

Experimental Protocols

Workflow Overview

The overall process involves the stepwise assembly of the linear peptide on a solid support, followed by on-resin head-to-tail cyclization, cleavage from the resin, and finally, purification and analysis.

Peptide Synthesis Workflow Resin 1. Resin Preparation (Swelling) SPPS 2. Linear Peptide Synthesis (Fmoc SPPS) Resin->SPPS Incorp 3. Incorporation of Fmoc-dimethyl-GABA (Special Conditions) SPPS->Incorp Deprotect 4. N-Terminal Fmoc Deprotection SPPS->Deprotect Final residue Incorp->SPPS Continue sequence Cyclize 5. On-Resin Cyclization Deprotect->Cyclize Cleave 6. Cleavage & Global Deprotection Cyclize->Cleave Purify 7. HPLC Purification Cleave->Purify Analyze 8. Characterization (LC-MS, NMR) Purify->Analyze

Caption: Workflow for cyclic peptide synthesis incorporating Fmoc-dimethyl-GABA.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation: Swell the resin (e.g., 2-CTC resin, loading ~1.0 mmol/g) in DCM for 30 minutes, followed by washing with DMF (3x).

  • First Amino Acid Loading (for 2-CTC resin):

    • Dissolve Fmoc-amino acid (2 eq. to resin capacity) in DCM.

    • Add DIPEA (4 eq.).

    • Add the solution to the resin and shake for 2-4 hours.

    • Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Standard Elongation Cycle (for subsequent amino acids):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

    • Washing: Wash thoroughly with DMF (5-7x) to remove all traces of piperidine.

    • Coupling:

      • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.), a coupling reagent like HATU (3.9 eq.), and DIPEA (8 eq.) in DMF or NMP for 1-5 minutes.[8]

      • Add the activated solution to the resin and shake for 45-60 minutes.

    • Washing: Wash with DMF (3x).

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).

Protocol 2: Incorporating Fmoc-dimethyl-GABA (A Sterically Hindered Residue)

The coupling of Fmoc-dimethyl-GABA requires more stringent conditions due to the steric hindrance from the two methyl groups on the nitrogen atom, which impedes the approach to the activated carboxyl group.[12][13]

Hindered Coupling cluster_0 Pre-activation Fmoc-dimethyl-GABA Fmoc-dimethyl-GABA Activated Ester Reactive O-Acylurea Ester Fmoc-dimethyl-GABA->Activated Ester HATU HATU HATU->Activated Ester DIPEA DIPEA DIPEA->Activated Ester Resin_NH2 Resin-Peptide-NH2 Activated Ester->Resin_NH2 Coupling (Extended Time) Coupled_Peptide Coupled Product Resin_NH2->Coupled_Peptide

Caption: Activation and coupling scheme for the sterically hindered Fmoc-dimethyl-GABA.

  • Solvent Choice: Use NMP as the solvent for this step, as it has superior solvating properties compared to DMF, which can help reduce peptide aggregation and improve reaction kinetics.[8]

  • Reagent Selection: Use a highly potent coupling reagent. HATU and PyAOP are excellent choices for hindered couplings.[12]

  • Coupling Procedure:

    • Follow the standard deprotection and washing steps to expose the N-terminal amine on the resin-bound peptide.

    • In a separate vessel, dissolve Fmoc-dimethyl-GABA (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Allow to pre-activate for 5 minutes.

    • Add the activated mixture to the resin.

    • Extend the reaction time significantly. Allow the coupling to proceed for at least 4 hours, or even overnight.[8]

    • Wash thoroughly with NMP (3x) and then DMF (3x).

  • Confirmation and Recoupling:

    • Perform a Kaiser test. It is highly probable that the first coupling will be incomplete.

    • Perform a mandatory second coupling (double coupling). [8] Prepare a fresh solution of activated Fmoc-dimethyl-GABA as described above and repeat the coupling step for another 4 hours.

    • Wash and perform a final Kaiser test. If it is still positive, capping the unreacted amines with acetic anhydride may be necessary before proceeding.

Coupling Reagent Class Reactivity for Hindered Residues Notes
HATU Aminium SaltExcellent Highly effective, forms a reactive OAt-ester. Recommended for this protocol.[9]
HCTU Aminium SaltVery Good More reactive than HBTU, good alternative to HATU.[8]
PyAOP/PyBOP Phosphonium SaltExcellent PyAOP is particularly effective for hindered amino acids.[12]
DIC/HOBt CarbodiimidePoor Generally insufficient for overcoming the steric barrier of dimethyl-GABA.[8][12]
Protocol 3: On-Resin Head-to-Tail Cyclization

On-resin cyclization is often preferred over solution-phase methods because the resin matrix enforces a "pseudo-dilution" effect. This favors the desired intramolecular cyclization over intermolecular oligomerization, simplifying purification.[14][15]

  • Linear Peptide Preparation: Synthesize the full linear peptide sequence, ensuring the final residue has its N-terminal Fmoc group intact.

  • N-Terminal Deprotection: Remove the final Fmoc group using 20% piperidine in DMF as previously described. Wash the resin thoroughly with DMF (5-7x) and then DCM (3x) to prepare for the cyclization reaction.

  • Cyclization Coupling:

    • The choice of cyclization agent is critical. A potent, low-racemization reagent is required. DPPA (diphenylphosphoryl azide) or HATU/DIPEA are common choices.

    • Swell the deprotected peptide-resin in a large volume of NMP or DMF (to ensure high dilution conditions even on the resin).

    • In a separate flask, prepare the cyclization solution. For a 0.1 mmol scale, dissolve HATU (5 eq.) and DIPEA (10 eq.) in 20-30 mL of NMP.

    • Add the cyclization solution to the resin and shake at room temperature.

  • Monitoring and Reaction Time: The cyclization reaction can be slow. Monitor its progress by taking small aliquots of resin, performing a cleavage on them, and analyzing the product by LC-MS. Reaction times can range from 6 to 48 hours.[1]

Protocol 4: Cleavage, Purification, and Characterization
  • Cleavage and Global Deprotection:

    • After cyclization, wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry it under vacuum.

    • Prepare a cleavage cocktail. A standard choice for most peptides is Reagent K or a simpler TFA/TIS/H₂O mixture.[16]

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and let it react for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate dropwise into a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Cleavage Cocktail Composition (v/v/w/v/v) Use Case
TFA/TIS/H₂O 95 : 2.5 : 2.5General purpose, for peptides without Trp, Cys, or Met.
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.5
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the cyclic peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them by LC-MS to identify those containing the pure product.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Characterization:

    • LC-MS: Confirm the identity and purity of the final product. The observed mass should match the calculated molecular weight of the cyclic peptide.[11][17]

    • Tandem MS (MS/MS): Fragmentation of cyclic peptides is more complex than for linear peptides, as it requires two backbone cleavages to produce fragment ions.[18][19] However, it can still provide valuable sequence information.

    • NMR Spectroscopy: For unambiguous structural and conformational analysis, 1D and 2D NMR spectroscopy are indispensable tools.[11][20]

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete coupling of dimethyl-GABA Steric hindrance is too high for standard conditions.Use NMP as a solvent, switch to a more potent coupling reagent (HATU/PyAOP), increase reaction time to overnight, and always perform a double coupling.[8][12]
Low yield after cyclization Intermolecular side reactions (dimerization/oligomerization). Incorrect conformation for cyclization.Ensure high dilution conditions. If on-resin cyclization fails, consider cleaving the protected linear peptide from a 2-CTC resin and performing the cyclization in solution under high dilution (0.1-1 mM).[15]
Presence of deletion sequences Incomplete coupling at previous steps.Use a Kaiser test after every coupling step. Double couple any slow or difficult residues.
Side products after cleavage Inadequate scavenging of reactive cations.Ensure the correct cleavage cocktail is used for the amino acids present in your sequence (e.g., use Reagent K for Trp, Cys, Met).

Conclusion

The successful incorporation of sterically demanding residues like N,N-dimethyl-GABA into cyclic peptides is a challenging yet achievable goal that opens new avenues for rational drug design. The key to success lies in recognizing the synthetic hurdles posed by steric hindrance and addressing them with optimized conditions, including the use of high-potency coupling reagents, appropriate solvents, and extended reaction times. The on-resin cyclization strategy provides an efficient path to the final constrained macrocycle. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore this valuable area of peptide chemistry.

References

  • Wu, Z.-M., Liu, S.-Z., Cheng, X.-Z., Ding, W.-Z., Zhu, T., & Chen, B. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 27(8), 1177-1184.
  • ResearchGate. (n.d.). Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. Retrieved from [Link]

  • ResearchGate. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Retrieved from [Link]

  • D'Hondt, M., Giraud, M., C.-Lecomte, S., & Cavelier, F. (2014). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Chemical Science, 5(5), 1861-1866.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • Kotha, S., & Khedkar, P. (2012). On-resin peptide macrocyclization using thiol-ene click chemistry. Bioorganic & Medicinal Chemistry Letters, 22(19), 6190-6193.
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Fülöp, F., & Mándity, I. M. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669-678.
  • Mendive-Tapia, L., & Subirós-Funosas, R. (2017). Three Methods for Peptide Cyclization Via Lactamization. In Methods in Molecular Biology (pp. 135-151). Springer.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Ng, J. L., & Pevzner, P. A. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Molecular & Cellular Proteomics, 8(11), 2553-2563.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, March 5). Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. Retrieved from [Link]

  • Kaewpet, M., Odell, B., King, M. A., Banerji, B., Schofield, C. J., & Claridge, T. D. W. (2008). Synthesis and conformational analysis of cyclic analogues of inverse gamma-turns. Organic & Biomolecular Chemistry, 6(19), 3476-3485.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464.
  • Books. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Špacírová, J., & Budešínský, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1156.
  • Ivan, I., & Kairys, V. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Journal of Organic Chemistry, 86(16), 11439-11448.
  • ResearchGate. (n.d.). Conformations of cyclic analogues of GABA. Retrieved from [Link]

  • Dick, F. (1997). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 63-71). Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Di Gioia, M. L., Leggio, A., & Liguori, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5003.
  • ResearchGate. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link]

  • Beilstein Journals. (2025, April 2). BJOC - Search Results. Retrieved from [Link]

  • MDPI. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]

  • Cantel, S., Le Chevalier Isaad, A., Scrima, M., Levy, J. J., DiMarchi, R. D., Rovero, P., ... & Chorev, M. (2008). Synthesis and conformational analysis of a cyclic peptide obtained via i to i+4 intramolecular side-chain to side-chain azide-alkyne 1,3-dipolar cycloaddition. Journal of Organic Chemistry, 73(15), 5663-5674.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • MDPI. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Guna, A., & Ryzhov, V. (2014). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. Journal of The American Society for Mass Spectrometry, 25(10), 1773-1782.
  • ResearchGate. (2025, August 7). Designing unconventional Fmoc-peptide-based biomaterials: Structure and related properties. Retrieved from [Link]

  • Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]

Sources

Application Note: Cleavage Protocols for Peptides Containing Dimethyl-Butyric Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the specific challenges associated with dimethyl-butyric acid moieties in peptide synthesis. This term typically refers to two distinct chemical contexts in solid-phase peptide synthesis (SPPS), both requiring specialized handling:

  • Sterically Hindered Residues: The 3,3-dimethylbutyryl group (often used as an N-terminal "t-butyl-acetyl" cap) or the amino acid tert-Leucine (Tle, 2-amino-3,3-dimethylbutyric acid) . The extreme steric bulk of the tert-butyl group shields peptide bonds and ester linkages from acidolysis.

  • Dmab Protecting Groups: The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester group, used to protect Asp/Glu side chains. This requires a unique orthogonal cleavage step before acidolysis.

Executive Summary

Peptides containing dimethyl-butyric acid derivatives present a dichotomy of stability. While the 3,3-dimethylbutyryl moiety (Tle or N-cap) is hyper-stable and sterically hinders resin cleavage, the Dmab protecting group is acid-stable but base-labile (hydrazine). Misidentification of the specific "dimethyl-butyric" context leads to two common failures: incomplete cleavage from resin (due to steric shielding of the anchor) or retention of protecting groups (due to omission of the hydrazine step). This guide provides validated protocols for both scenarios.

Mechanistic Insight: The Steric Barrier

The Challenge of 3,3-Dimethylbutyric Acid (Tle / tBu-Acetyl)

The tert-butyl group adjacent to the carbonyl carbon in 3,3-dimethylbutyric acid creates a "steric umbrella."

  • Internal Position: When internal, this bulk slows down amide bond formation but generally allows standard TFA deprotection of side chains.

  • C-Terminal Position: If a residue like tert-Leucine (Tle) is attached directly to a Wang resin (ester linkage), the bulky side chain prevents the hydronium ions and TFA molecules from accessing the ester oxygen. Standard 2-hour cleavage yields are often <20%.

The Challenge of Dmab Protection

The Dmab group is designed to be orthogonal to Fmoc and tBu. It is stable to TFA . If a researcher treats a Dmab-protected peptide with standard TFA cleavage cocktails, the peptide will cleave from the resin, but the Asp/Glu side chain will remain protected with a bulky, lipophilic group that is difficult to remove in solution phase.

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the correct cleavage strategy for your peptide.

CleavageStrategy Start Identify 'Dimethyl-Butyric' Type Type Is it a Residue (Tle/Cap) or Protecting Group (Dmab)? Start->Type Dmab Dmab Protecting Group (Asp/Glu protection) Type->Dmab Protecting Group Residue Residue: tert-Leucine (Tle) or 3,3-dimethylbutyryl Cap Type->Residue Structural Residue Hydrazine PROTOCOL A: On-Resin Hydrazinolysis (2% Hydrazine, 3x 5 min) Dmab->Hydrazine TFACleavage Follow with Standard TFA Cleavage Hydrazine->TFACleavage Position Is the Residue C-Terminal (Attached to Resin)? Residue->Position Internal Internal / N-Terminal Position->Internal No CTerminal C-Terminal (Attached to Linker) Position->CTerminal Yes Standard PROTOCOL B: Standard TFA Cocktail (Reagent K, 2-3h) Internal->Standard ResinType Resin Type? CTerminal->ResinType Wang Wang / Rink Amide ResinType->Wang Ester Linkage CTC 2-Chlorotrityl (2-CTC) ResinType->CTC Trityl Linkage HardCleave PROTOCOL C: High-Power Cleavage (TMSBr or Long TFA) Wang->HardCleave MildCleave PROTOCOL D: Mild Acid Cleavage (1% TFA in DCM) CTC->MildCleave

Figure 1: Strategic decision tree for processing peptides with dimethyl-butyric acid derivatives.

Detailed Experimental Protocols

PROTOCOL A: Removal of Dmab Protecting Groups

Applicability: Peptides containing Asp(ODmab) or Glu(ODmab). Mechanism: Hydrazine attacks the dimedone moiety, forming a stable pyrazole byproduct and releasing the p-aminobenzyl ester, which spontaneously eliminates to free the carboxylic acid.

  • Wash: Wash the resin-bound peptide with DMF (3 x 1 min).

  • Hydrazinolysis:

    • Prepare a fresh solution of 2% v/v Hydrazine Monohydrate in DMF .

    • Add to resin and shake at room temperature for 5 minutes .

    • Drain and repeat this treatment 2 to 3 times .

    • Monitoring: The solution may turn slightly yellow/orange due to the indazole byproduct.

  • Wash: Wash thoroughly with DMF (5 x 1 min) then DCM (5 x 1 min) to remove all traces of hydrazine.

    • Critical: Residual hydrazine will react with aldehydes or ketones and can interfere with subsequent TFA cleavage.

  • Proceed to Cleavage: Dry the resin and proceed to Protocol B (Standard TFA Cleavage).

PROTOCOL B: Standard Cleavage (Internal Tle / N-Cap)

Applicability: Peptides where 3,3-dimethylbutyric acid residues are not the C-terminal anchor.

Reagent K (Optimized):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol): 2.5% (Substitute with TIS/DODT if odor is an issue, though EDT is superior for Met/Cys).

Steps:

  • Add cooled (4°C) Reagent K to the dry resin (10 mL per gram of resin).

  • Allow to warm to room temperature and shake for 2.5 - 3 hours .

    • Note: The extra time (vs. standard 2h) ensures complete removal of Pbf/Pmc groups which might be slightly shielded if adjacent to the bulky Tle residue.

  • Precipitate in cold diethyl ether as standard.

PROTOCOL C: High-Power Cleavage (C-Terminal Tle on Wang Resin)

Applicability: CRITICAL. Only for peptides where a sterically hindered residue (Tle, Val, Ile) is attached to Wang resin. Risk: High. Extended acid exposure can damage Trp/Met.

Cocktail (TMSBr Activated):

  • TFA: 85%

  • TMSBr (Trimethylsilyl bromide): 5-10 equivalents relative to resin loading.

  • Thioanisole: 5%

  • m-Cresol: 5%

  • EDT: 2.5%

Steps:

  • Cool: Chill the TFA/Scavenger mixture to 0°C.

  • Activate: Add TMSBr to the cocktail. (Caution: Fumes).[1]

  • Cleave: Add to resin. Shake at 0°C for 15 mins, then Room Temp for 2-3 hours.

  • Workup: TMSBr is volatile and reactive. Evaporate under N2 stream before ether precipitation to prevent alkylation of the peptide by ether byproducts.

PROTOCOL D: Mild Cleavage (C-Terminal Tle on 2-CTC Resin)

Applicability: The Recommended Strategy for synthesis. If you haven't started synthesis yet, use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of Tle actually helps prevents premature cleavage, but the acid-lability of the trityl linker allows cleavage without harsh conditions.

Cocktail:

  • 1% TFA in DCM (v/v).

Steps:

  • Treat resin with 1% TFA/DCM (10 mL per g) for 2 minutes.

  • Filter directly into a flask containing 10% Pyridine in Methanol (to neutralize).

  • Repeat 5-10 times.

  • Concentrate the filtrate. This yields the protected peptide fragment (if side chain protection was retained) or the free acid if global deprotection is performed subsequently.

  • For Global Deprotection: Treat the residue from above with Protocol B (Reagent K) in solution phase. Solution phase cleavage is not hindered by the resin matrix, overcoming the steric issue.

Quantitative Comparison of Cleavage Cocktails

CocktailCompositionPrimary UseRisk Profile
Reagent K TFA/Phenol/H2O/Thioanisole/EDTStandard internal residuesLow (Standard)
Reagent B TFA/Phenol/H2O/TISOdorless alternativeLow (TIS less effective for Trp)
TMSBr/TFA TFA/TMSBr/Thioanisole/m-CresolC-Terminal Steric Hindrance High (Trp alkylation risk)
Dilute TFA 1% TFA in DCM2-CTC Resin CleavageVery Low (Preserves side chains)

References

  • Dmab Protecting Group Chemistry

    • Chan, W. C., et al. (1995). A new protecting group for aspartic and glutamic acid side chains orthogonal to Fmoc and tBu chemistry. Journal of the Chemical Society, Chemical Communications.[2]

  • Steric Hindrance in Cleavage

    • Standard protocols for hindered residues (Val/Ile/Tle) on Wang resin often require extended times or TMSBr. See: Cleavage Protocols for Difficult Peptides.

  • 2-Chlorotrityl Resin Utility

    • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[3] Int. J. Pept.[1] Protein Res.[4] This resin is cited as superior for sterically hindered C-terminal amino acids due to the SN1-like cleavage mechanism which is less sensitive to steric bulk than the ester hydrolysis required for Wang resin.

Sources

Troubleshooting & Optimization

improving coupling yields of Fmoc-4-amino-3,3-dimethyl-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Fmoc-4-amino-3,3-dimethyl-butyric acid (often abbreviated as Fmoc-ADMB or Fmoc-3,3-dimethyl-GABA).

This achiral


-amino acid presents unique synthetic challenges due to the gem-dimethyl group  at the 

-position (relative to the carboxyl). This structural feature creates a "neopentyl-like" steric barrier that significantly retards nucleophilic attack during coupling, while simultaneously promoting secondary structure formation (Thorpe-Ingold effect) that can lead to aggregation on-resin.

Status: Operational | Tier: Advanced Synthesis Support Topic: Optimizing Coupling Yields & Troubleshooting Audience: Senior Scientists, Peptide Chemists, Process Engineers

🔬 Core Technical Briefing

Before troubleshooting, understand the mechanistic adversary. The Molecule: Fmoc-NH-CH


-C(CH

)

-CH

-COOH The Problem:
  • Neopentyl Steric Hindrance: The carboxyl group is attached to a methylene (

    
    -carbon), which is attached to a quaternary carbon (
    
    
    
    -carbon). This bulky environment shields the activated carbonyl from the incoming amine of the resin-bound peptide.
  • Achiral Advantage: Unlike standard amino acids, this molecule is achiral . You can use elevated temperatures (up to 75–90°C) without risk of racemization.

  • Thorpe-Ingold Effect: The gem-dimethyl group favors bent conformations. While this is useful for the final foldamer structure, it can cause the growing peptide chain to fold back on itself during synthesis, reducing the accessibility of the N-terminus.

🛠 Module 1: Critical Coupling Protocols (The "How-To")

Q: I am getting <20% coupling yield using standard HBTU/DIPEA. What is the recommended protocol?

A: Standard carbodiimide or aminium salts (HBTU/HCTU) are often insufficient for this residue due to the steric barrier. You must upgrade to high-efficiency phosphonium or uronium reagents and apply heat.

The "Gold Standard" Protocol for Fmoc-ADMB:

ParameterRecommendationRationale
Coupling Reagent HATU (0.95 eq) or PyAOP (0.95 eq)The 7-azabenzotriazole moiety (HOAt) speeds up reaction kinetics by neighboring group participation, crucial for hindered centers.
Base HOAt (0.95 eq) + TMP (2,4,6-trimethylpyridine) or DIPEA (2 eq)Collidine (TMP) is a weaker, non-nucleophilic base that stabilizes the active ester at high temperatures better than DIPEA.
Stoichiometry 4 - 5 equivalents High concentration drives the reaction forward (Le Chatelier’s principle) against the steric wall.
Temperature 75°C (Microwave) or 60°C (Conventional) Heat provides the kinetic energy to overcome the neopentyl steric barrier. Note: Since the residue is achiral, racemization is impossible.
Time 2 x 30 minutes (Double Couple)Replenishing fresh reagents prevents side reactions (like guanidinylation) from dominating over the slow coupling.
Q: Can I use DIC/Oxyma instead of HATU?

A: Yes, and for microwave synthesis, it is often preferred.

  • Protocol: DIC (0.5 M) / Oxyma Pure (0.5 M) in DMF.

  • Condition: 90°C for 20 minutes.

  • Why: Carbodiimide couplings at high temperatures are cleaner and avoid the risk of capping the chain with the tetramethylguanidinium byproduct, which can occur with HATU/HBTU if activation is prolonged.

📉 Module 2: Troubleshooting Low Yields

Q: Even with HATU, my coupling is incomplete. What is the "Magic Mixture"?

A: If steric hindrance is compounded by on-resin aggregation (beta-sheet formation), you need to disrupt the hydrogen bond network.

The Solubilizing Cocktail: Switch your solvent system from pure DMF to:

  • NMP (N-methylpyrrolidone) : Better solvation of hydrophobic chains.

  • LiCl (0.8 M in DMA/NMP) : Chaotropic salts disrupt peptide aggregation.

  • Perchlorate Salts: LiClO

    
     can also be effective but requires safety handling.
    

Step-by-Step Rescue Protocol:

  • Wash: DCM (3x), NMP (3x).

  • Swell: 0.8 M LiCl in NMP for 30 mins.

  • Couple: Dissolve Fmoc-ADMB (5 eq), HATU (4.9 eq), and HOAt (5 eq) in the LiCl/NMP solution. Add DIPEA (10 eq) immediately before adding to resin.

  • React: Shake for 2–4 hours at 50°C.

Q: Is the Fmoc group stable at these high temperatures?

A: Generally, yes.[1] However, the gem-dimethyl group can accelerate premature Fmoc removal if the base concentration is too high or if weaker bases (like piperidine from a previous step) are not fully washed out.

  • Check: Ensure extensive washing (5x DMF) before the coupling step.[1]

  • Modify: If you suspect Fmoc instability, lower the temperature to 50°C and extend the time to 60 minutes.

⚠️ Module 3: Side Reactions & Quality Control

Q: I see a mass shift of -18 Da. Is this dehydration?

A: It is likely Lactamization (Pyrrolidone formation) . Gamma-amino acids with gem-dimethyl groups are prone to cyclizing to form 3,3-dimethylpyrrolidin-2-one .

  • When it happens: Usually after Fmoc removal if the N-terminus is left free for too long, or during activation if the carboxyl is activated but fails to couple quickly.

  • Prevention:

    • Keep Fmoc On: Do not deprotect the N-terminus of the coupled ADMB residue until you are immediately ready to couple the next amino acid.

    • Rapid Activation: Mix reagents and add to resin immediately (< 1 min). Do not "pre-activate" for 10-20 minutes, as the activated ester might cyclize or hydrolyze.

Q: How do I monitor this reaction? The Kaiser test is ambiguous.

A: The Kaiser (Ninhydrin) test relies on the nucleophilic attack of the amine onto ninhydrin. Sterically hindered amines (like the one on the ADMB residue after deprotection) react slowly, giving false negatives (residue appears coupled when it's not).

Recommended Monitoring Methods:

  • Chloranil Test: More sensitive for secondary/hindered amines.

  • Micro-Cleavage (The only sure way):

    • Take 2-3 mg of resin.

    • Treat with 100 µL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.

    • Dry under N2, dissolve in MeCN/H2O.

    • Inject into LC-MS .

    • Look for: The mass of the uncoupled sequence vs. the coupled sequence.

📊 Decision Logic & Workflow

The following diagram outlines the logical decision path for optimizing the coupling of Fmoc-4-amino-3,3-dimethyl-butyric acid.

CouplingOptimization Start Start: Coupling Fmoc-ADMB CheckResin Check Resin Loading (Is loading > 0.5 mmol/g?) Start->CheckResin ReduceLoad Action: Reduce Loading (Use < 0.3 mmol/g resin) CheckResin->ReduceLoad Yes SelectReagent Select Coupling Reagents CheckResin->SelectReagent No ReduceLoad->SelectReagent Standard Standard: HBTU/DIPEA SelectReagent->Standard Avoid Advanced Advanced: HATU/HOAt or DIC/Oxyma SelectReagent->Advanced Preferred TempCheck Temperature Strategy Advanced->TempCheck Microwave Microwave: 75°C, 2x 30 min (Recommended) TempCheck->Microwave RoomTemp Room Temp: 4-12 hours (Not Recommended) TempCheck->RoomTemp Monitor Monitor: Micro-Cleavage LCMS Microwave->Monitor RoomTemp->Monitor Success Yield > 95%? Proceed to Capping Monitor->Success Yes Fail Yield < 95%? Troubleshoot Monitor->Fail No AggCheck Aggregation Suspected? (Sequence is hydrophobic?) Fail->AggCheck AggCheck->Microwave No (Retry) MagicMix Action: Use LiCl/NMP Solvent Triple Couple AggCheck->MagicMix Yes MagicMix->Monitor

Caption: Decision tree for optimizing the coupling of sterically hindered gamma-amino acids.

📚 References

  • Albericio, F., &yman, S. A. (2018). Coupling Reagents and Methods for the Formation of the Amide Bond. This comprehensive review details the superiority of HATU and HOAt in sterically hindered couplings.

  • CEM Corporation. Microwave Peptide Synthesis: Application Notes for Hindered Residues. Provides standard protocols for high-temperature coupling of Aib and gem-dimethyl analogues.

  • Gopi, H. N., et al. (2008). Synthesis of N-Boc protected 3,3-dimethylbutanoic acid (Adb). Discusses the synthesis and conformational properties of this specific gamma-amino acid residue, highlighting the steric effects.

  • Bachem. Bachem Technical Guide: Fmoc Solid Phase Peptide Synthesis. A foundational guide for troubleshooting aggregation and solvent choices (NMP/LiCl).

Sources

preventing aspartimide formation near gamma-amino acid residues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aspartimide Formation Near γ-Amino Acid Residues

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). This module is specifically designed for researchers and drug development professionals encountering base-catalyzed aspartimide (Asi) formation, particularly in sequences where Aspartic Acid (Asp) is adjacent to γ-amino acids or other sterically unhindered residues.

Mechanistic Overview

G A Asp - Xaa Sequence (Xaa = γ-amino acid, Gly, Asn) B Base Exposure (e.g., Piperidine) A->B C Amide Nitrogen Deprotonation B->C D Nucleophilic Attack on β-Carboxyl C->D E Aspartimide (Asi) Formation D->E I1 Acidic Modifiers (Buffer pH) I1->C I2 Bulky β-Esters (Steric Shield) I2->D I3 Backbone Protection (Block Nitrogen) I3->C

Mechanistic pathway of aspartimide formation and targeted chemical interventions.

Diagnostic FAQ: Understanding the Mechanism

Q: Why does aspartimide form so readily when Asp is adjacent to a γ-amino acid? A: Aspartimide formation is driven by the nucleophilic attack of the backbone amide nitrogen on the β-carboxyl ester of the preceding Asp residue[1]. When a γ-amino acid (such as γ-aminobutyric acid, GABA) follows Asp, the amide bond itself remains structurally identical to that of an α-amino acid. Because γ-amino acids often lack the bulky α-side chains found in standard proteinogenic amino acids, they offer minimal steric hindrance (similar to Glycine). This lack of steric shielding allows the base-deprotonated amide nitrogen to easily access the Asp β-carboxyl, leading to rapid 5-membered succinimide ring cyclization.

Q: How do I definitively identify aspartimide contamination in my LC-MS data? A: Aspartimide formation and its subsequent side reactions generate a highly specific mass spectrometry signature. Because the succinimide ring is highly reactive, it can be reopened by water (causing epimerization) or by the deprotection base (forming piperidides). Use the table below to diagnose your crude LC-MS spectra.

Table 1: Quantitative Mass Spectrometry Signatures of Aspartimide Byproducts

Byproduct IdentityMass Shift (Δ Da)Mechanistic Origin
Aspartimide (Asi) -18.0Intramolecular loss of H₂O during succinimide ring closure.
α-Piperidide +67.1Ring opening via piperidine nucleophilic attack at the α-carbonyl.
β-Piperidide +67.1Ring opening via piperidine nucleophilic attack at the β-carbonyl.
Epimerized Asp 0.0Hydrolytic ring opening forming D-Asp or L-isoAsp (Requires chiral chromatography to resolve).
Strategic Interventions: Choosing the Right Defense

Q: What is the first-line defense against aspartimide formation in routine Fmoc-SPPS? A: The simplest and most cost-effective intervention is modifying the Fmoc deprotection cocktail. Piperidine (pKa ~11) readily deprotonates the backbone amide. By adding a weak organic acid like Oxyma Pure or HOBt (0.1 M) to the piperidine solution, you create a buffered microenvironment[1]. This suppresses the deprotonation of the amide nitrogen while still allowing the base to remove the Fmoc group.

Q: If acidic modifiers fail, what steric shielding options exist for the Asp residue? A: If the sequence is highly prone to cyclization (e.g., Asp-GABA or Asp-Gly), standard Fmoc-Asp(OtBu)-OH is insufficient. You must replace it with an Asp derivative featuring a highly sterically hindered β-carboxyl protecting group. These bulky groups physically block the trajectory of the nucleophilic attack[2].

Table 2: Comparative Efficacy of β-Carboxyl Protecting Groups (Simulated 100x 2 min Deprotection Cycles)

Protecting GroupSteric Hindrance LevelAspartimide Formation RateCommercial Availability
OtBu (Control)Low> 15.0% per cycleUniversal
OMpe High~ 2.5% per cycleHigh
OEpe Very High< 1.0% per cycleModerate
OBno Maximum~ 0.1% per cycleHigh
(Data adapted from comparative studies on sterically hindered Asp derivatives,[2])

Q: How can γ-amino acid derivatives themselves be used as a solution to this problem? A: In advanced chemical protein synthesis (e.g., Native Chemical Ligation), standard side-chain protecting groups are removed prior to ligation, leaving the peptide vulnerable to aspartimide formation in solution. A breakthrough strategy utilizes a γ-amino acid—specifically, a GABA-Hmb (2-(4-aminobutanoyloxy)-4-methoxybenzyl) group—as a temporary backbone protecting group[3]. The GABA moiety protects the Hmb group during SPPS. Upon exposure to neutral pH, the GABA group self-immolates, leaving the Hmb group to protect the backbone nitrogen and completely prevent aspartimide formation[3].

G S1 TFA Cleavage (Removes Boc) S2 GABA-Hmb Peptide (Acid Stable) S1->S2 S3 Neutralization (pH 7.4) S2->S3 S4 GABA Release (Self-Immolation) S3->S4 S5 Hmb-Peptide (Asi Prevented) S4->S5

Self-immolative removal workflow of the GABA moiety under neutral pH conditions.

Validated Experimental Protocols
Protocol A: Acid-Buffered Fmoc Deprotection (Self-Validating System)

Causality: Buffering the deprotection base lowers the effective pH of the microenvironment, preventing the formation of the highly nucleophilic amide anion without compromising Fmoc cleavage kinetics.

  • Reagent Preparation: Dissolve 0.1 M Oxyma Pure (ethyl cyanohydroxyiminoacetate) in a standard 20% Piperidine in DMF solution. Ensure complete dissolution.

  • Deprotection: Treat the resin-bound peptide with the buffered cocktail for 2 × 5 minutes at room temperature.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to ensure complete removal of piperidine prior to the next coupling step.

  • Self-Validation (QC): Perform a micro-cleavage on 5 mg of resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the crude via LC-MS. Validation Criteria: The system is validated if the -18.0 Da peak (Aspartimide) constitutes < 2% of the Total Ion Chromatogram (TIC).

Protocol B: GABA-Hmb Backbone Protection for High-Risk Sequences

Causality: By physically occupying the backbone nitrogen with an Hmb group, nucleophilic attack is sterically and electronically impossible. The GABA ester serves as an acid-stable mask for the Hmb phenol during SPPS, which elegantly self-immolates via intramolecular cyclization only when neutralized.

  • Coupling: Introduce the problematic sequence using a pre-formed dipeptide building block: Fmoc-Asp(OtBu)-(GABA-Hmb)Xaa-OH. Couple using standard DIC/Oxyma chemistry for 2 hours.

  • Elongation & Cleavage: Complete the SPPS elongation. Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Mechanistic note: The TFA removes the Boc protecting group from the GABA amine, but the GABA-Hmb ester linkage remains fully intact.

  • Self-Immolation: Dissolve the crude, lyophilized peptide in PBS buffer (pH 7.4) at a concentration of 1 mg/mL. Incubate at room temperature for 4 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. Validation Criteria: The quantitative loss of the GABA moiety (-85 Da shift corresponding to the release of pyrrolidin-2-one) confirms successful self-immolation, yielding the pure Hmb-protected peptide completely free of aspartimide degradation.

References

1.[1] Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS): Optimized Fmoc Deprotection Conditions , Peptide Chemistry. 1 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH , Sigma-Aldrich. Link 3.[2] New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS , PubMed. 2 4.[3] Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis , PubMed Central (PMC). 3

Sources

Technical Support Center: Optimizing Amide Couplings for Dimethyl-Butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing challenging amide bond formations. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered substrates, specifically focusing on 2,2-dimethylbutyric acid. Here, we will dissect the comparative performance of two powerhouse coupling reagents, HATU and PyBOP, providing you with the mechanistic insights and practical troubleshooting advice needed to ensure the success of your synthesis.

Section 1: Foundational Knowledge - HATU vs. PyBOP at a Glance

When faced with a sterically demanding carboxylic acid like 2,2-dimethylbutyric acid, the choice of coupling reagent is a critical parameter that dictates the success, efficiency, and purity of your final product. Both HATU and PyBOP are highly effective reagents, but their underlying mechanisms and optimal use cases differ.

Q1: What are the fundamental differences between HATU and PyBOP, and which is theoretically better for a hindered acid like 2,2-dimethylbutyric acid?

A1: The primary difference lies in their activation mechanisms and the nature of the active species they generate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based reagent.[1] In the presence of a non-nucleophilic base, it reacts with the carboxylic acid to form a highly reactive OAt-active ester.[2][3] The key to HATU's exceptional reactivity, especially for challenging couplings, is the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom in the pyridine ring of HOAt provides "neighboring group participation," which stabilizes the transition state during the aminolysis step, thereby accelerating the reaction rate.[2] This enhanced reactivity makes HATU a go-to reagent for sterically hindered substrates.[4][5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent.[6][7] It activates carboxylic acids by forming a HOBt-active ester via an acylphosphonium intermediate.[8] While highly effective for a wide range of standard couplings, the reactivity of the HOBt-ester is generally considered lower than that of the OAt-ester generated by HATU.

For a sterically demanding acid like 2,2-dimethylbutyric acid, HATU is generally the superior first choice . Its ability to form a more reactive OAt-active ester and its accelerated reaction kinetics often overcome the steric barrier more effectively than PyBOP.[9]

Comparative Summary: HATU vs. PyBOP
FeatureHATUPyBOPExpert Analysis & Rationale
Reagent Class Uronium/Aminium SaltPhosphonium SaltDifferent core structures lead to distinct activation pathways and byproducts.
Active Ester OAt-EsterHOBt-EsterThe OAt-ester is more reactive due to the electron-withdrawing nature and anchimeric assistance of the pyridine nitrogen in the HOAt core.
Reactivity Very HighHighHATU's rapid kinetics make it exceptionally effective for hindered couplings and reducing side reactions like racemization.[1]
Racemization Risk Very LowLowThe HOAt component of HATU is a superior racemization suppressant compared to HOBt.[10]
Key Byproducts Tetramethylurea, HOAtTris(pyrrolidino)phosphine oxide, HOBtBoth urea and phosphine oxide byproducts are water-soluble, facilitating removal during aqueous workup.[2][6]
Common Side Reactions Guanidinylation of N-terminus if used in excess.Less prone to N-terminal side reactions.Stoichiometric control is critical with HATU to prevent irreversible capping of the amine. Phosphonium reagents do not have this liability.[11]
Cost HigherMore EconomicalThe higher efficiency of HATU in difficult couplings often justifies the additional cost.

Section 2: Troubleshooting Guide for Hindered Couplings

This section addresses common issues encountered when coupling 2,2-dimethylbutyric acid.

Q2: My coupling reaction with HATU/PyBOP is showing low to no yield. What are the most likely causes and how do I fix them?

A2: Low yield is a common but solvable problem. A systematic approach is key.

Troubleshooting Workflow: Low Coupling Yield

Caption: A logical workflow for troubleshooting low peptide yield.

  • Reagent Integrity and Stoichiometry:

    • Cause: Both HATU and PyBOP are sensitive to moisture. Degradation of the reagent is a primary cause of failure. Similarly, impurities in your carboxylic acid or amine can interfere with the reaction.

    • Solution: Always use fresh, high-quality coupling reagents stored under inert gas in a desiccator. Verify the purity of your starting materials. Ensure you are using the correct stoichiometry; for a difficult coupling, start with 1.1-1.2 equivalents of the coupling reagent and 2-3 equivalents of base relative to the limiting substrate.[12]

  • Base Selection and Amount:

    • Cause: The base is not just a proton scavenger; its steric bulk and basicity are critical.[10] An insufficient amount of base will prevent the initial, necessary deprotonation of the carboxylic acid.[3] A base that is too sterically hindered (in combination with a hindered acid and amine) might slow down the reaction.

    • Solution: N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for extremely hindered systems, a less bulky but still non-nucleophilic base like 2,4,6-collidine can sometimes improve results. Always use at least 2 equivalents of base.

  • Reaction Conditions:

    • Cause: The standard conditions (e.g., room temperature, 2-4 hours) may be insufficient to overcome the high activation energy of this sterically demanding coupling.

    • Solution:

      • Increase Temperature: Gently warming the reaction to 40-50°C can significantly increase the rate.[13]

      • Solvent Choice: While DMF is standard, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can improve solubility and reaction rates.[14]

      • Extend Reaction Time: Monitor the reaction by LC-MS or TLC and allow it to proceed for up to 24 hours if necessary.[8]

Q3: I am observing significant epimerization of my chiral amine/amino acid. How can I suppress this side reaction?

A3: Epimerization is a risk when the activated carboxylic acid intermediate has a prolonged lifetime in the presence of excess base, which can abstract the alpha-proton.[10][15]

  • Mechanism of Suppression: HATU is inherently superior to PyBOP at suppressing racemization because the HOAt leaving group is more effective at preventing the formation of the problematic oxazolone intermediate.[10][15]

  • Practical Solutions:

    • Use a Weaker, Hindered Base: Switch from DIPEA to 2,4,6-collidine or N-methylmorpholine (NMM). These bases are strong enough to facilitate the reaction but less likely to cause epimerization.[16]

    • Control Reagent Addition: Add the coupling reagent (HATU/PyBOP) last to a solution containing the carboxylic acid, amine, and base. This ensures the highly reactive activated ester is immediately intercepted by the amine, minimizing its lifetime.

    • Lower the Temperature: Perform the reaction at 0°C. While this may slow down the desired reaction, it will disproportionately slow the rate of epimerization.

    • Avoid Pre-activation: For sensitive substrates, avoid pre-activating the carboxylic acid for extended periods before adding the amine. Long pre-activation times significantly increase the risk of epimerization.[16]

Section 3: Experimental Protocols & Mechanistic Diagrams

Protocol 1: General Procedure for HATU-Mediated Coupling of 2,2-Dimethylbutyric Acid
  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethylbutyric acid (1.0 eq) and the desired amine (1.0-1.1 eq).

  • Dissolution: Dissolve the substrates in an anhydrous aprotic solvent (e.g., DMF, 0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq) or 2,4,6-collidine (2.5 eq), to the solution and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.1 eq) in a single portion.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For this hindered coupling, reaction times of 4-18 hours may be necessary. Gentle heating (40°C) can be applied if the reaction is sluggish.[1]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for PyBOP-Mediated Coupling

The procedure is identical to the HATU protocol, substituting PyBOP (1.1 eq) for HATU in Step 4. Reaction times may be longer compared to HATU for this specific substrate.[8]

Mechanistic Pathways

HATU_Mechanism Acid R-COOH (2,2-Dimethylbutyric Acid) Carboxylate R-COO⁻ Acid->Carboxylate Base Base (DIPEA) Base->Carboxylate + H-Base⁺ HATU_reagent HATU Active_Ester Highly Reactive OAt-Active Ester HATU_reagent->Active_Ester Carboxylate->Active_Ester Amide Amide Product Active_Ester->Amide Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Amine Amine (R'-NH₂) Amine->Amide Byproduct2 HOAt Amide->Byproduct2

Caption: HATU activation pathway forming a highly reactive OAt-ester.

PyBOP_Mechanism Acid R-COOH (2,2-Dimethylbutyric Acid) Carboxylate R-COO⁻ Acid->Carboxylate Base Base (DIPEA) Base->Carboxylate + H-Base⁺ PyBOP_reagent PyBOP Acylphosphonium Acyloxyphosphonium Intermediate PyBOP_reagent->Acylphosphonium Carboxylate->Acylphosphonium Active_Ester HOBt-Active Ester Acylphosphonium->Active_Ester Byproduct1 Tris(pyrrolidino) phosphine oxide Acylphosphonium->Byproduct1 Amide Amide Product Active_Ester->Amide Amine Amine (R'-NH₂) Amine->Amide Byproduct2 HOBt Amide->Byproduct2

Caption: PyBOP activation pathway proceeding via an acylphosphonium salt.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I use an excess of HATU to force a difficult coupling to completion? A4: This is strongly discouraged. Using excess HATU can lead to a significant side reaction where the N-terminal amine of your product (or unreacted starting material) is guanidinylated by the reagent. This forms an irreversible cap on the amine, terminating the reaction and complicating purification. It is always better to use a slight excess (1.1-1.2 eq) and optimize other conditions like temperature or reaction time.

Q5: Are there any safer alternatives to HATU, given that its precursor, HOAt, can be explosive? A5: Yes. The field has evolved to address the safety concerns of HOAt. Reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are based on OxymaPure, a non-explosive HOBt/HOAt analogue.[5][17] COMU often shows reactivity comparable or even superior to HATU and has a significantly better safety profile, making it an excellent modern alternative for difficult couplings.[17]

Q6: My starting materials are poorly soluble in DMF. What are my options? A6: Poor solubility can severely hamper reaction rates. Consider switching to NMP, which has better solvating properties for many complex organic molecules.[14] Alternatively, a mixture of solvents, such as DMF/DCM, can sometimes be effective. In some cases, gentle heating is required simply to achieve a homogenous solution before the coupling reaction can proceed efficiently.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Grigalevicius, S. et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • Bose, D. S. & Jayalakshmi, B. (1999). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis. [Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Coupling & Side Reactions. Peptide Chemistry Resources. [Link]

  • Subir, A. et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]

  • Subiros-Funosas, A. et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. [Link]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • PyBOP - Wikipedia. Wikipedia. [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Optimizing Amide Coupling Reactions. Scribd. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Singh, R. P. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Chemistry of Amides. LibreTexts. [Link]

Sources

Technical Support Center: Troubleshooting Deletion Sequences in Fmoc-Dimethyl-GABA Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the incorporation of unnatural, sterically hindered amino acids like Fmoc-dimethyl-GABA. The gem-dimethyl substitution on the GABA backbone severely restricts conformational flexibility and creates a dense steric shield around both the carboxyl and amino groups. This physical obstruction leads to two primary modes of failure in Solid-Phase Peptide Synthesis (SPPS): incomplete coupling and incomplete Fmoc deprotection. Both failures, if left unmitigated, result in the formation of deletion sequences—impurities that often co-elute with your target peptide and drastically reduce overall yield.

Mechanistic Insights: The Causality of Deletion Sequences

Deletion sequences occur when an amino acid fails to couple to the growing peptide chain, but the unreacted amine is subsequently deprotected and reacts in the following cycle[1]. With Fmoc-dimethyl-GABA, this is driven by three interacting factors:

  • Steric Hindrance During Coupling: The bulky dimethyl groups physically block the incoming nucleophile (the resin-bound free amine) from attacking the activated ester of the dimethyl-GABA monomer[2].

  • Steric Hindrance During Deprotection: Once dimethyl-GABA is successfully coupled, its own Fmoc group is shielded. Standard 20% piperidine often fails to access the acidic fluorenyl proton, leaving the sequence fully protected during the next coupling cycle[1].

  • Resin Microenvironment: High resin loading exacerbates steric clashes between adjacent growing peptide chains, leading to aggregation and further reducing reagent accessibility[3].

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to [M - dimethyl-GABA]. How do I force this coupling to completion? A: Standard carbodiimide chemistry (DIC/HOBt) is insufficiently reactive for gem-dimethyl amino acids. You must shift to highly reactive uronium/aminium salts like HATU or COMU[4]. These reagents form highly active O-7-azabenzotriazole esters that can overcome the steric activation energy barrier[2]. Additionally, employ a "double coupling" strategy: drain the reaction vessel after the first attempt and repeat the coupling with fresh reagents to drive the equilibrium forward[2]. If using DIC, pairing it with OxymaPure instead of HOBt provides superior coupling efficiency and prevents racemization[4][5].

Q2: I successfully coupled Fmoc-dimethyl-GABA, but the NEXT amino acid in the sequence is missing. Why? A: This indicates incomplete Fmoc deprotection of the dimethyl-GABA residue. Piperidine is a relatively bulky secondary amine; it struggles to penetrate the steric shield of the dimethyl groups to initiate the base-catalyzed


-elimination of the Fmoc group[1][6]. The solution is to use a stronger, less sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A cocktail of 2% DBU and 5% piperazine in DMF provides rapid deprotonation, while piperazine efficiently scavenges the resulting dibenzofulvene byproduct[1][6].

Q3: How can I prevent unreacted chains from propagating into deletion sequences? A: You must implement a capping step after every coupling cycle. Capping uses a highly reactive, unhindered acid derivative (typically acetic anhydride) to acetylate any remaining free amines[7]. This converts potential deletion sequences into truncated sequences. Truncated peptides have significantly different molecular weights and retention times compared to the full-length product, making them easy to separate during HPLC purification[7].

Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Performance for Sterically Hindered Residues

Reagent SystemChemical ClassRelative EfficiencyByproducts / RisksRecommendation
DIC / HOBt CarbodiimideLowLow risk, but slow reactionNot recommended for dimethyl-GABA.
DIC / Oxyma Carbodiimide / OximeHighNon-explosive, highly solubleExcellent alternative to uronium salts; compatible with microwave SPPS[4][5].
HATU / DIPEA Uronium (At-based)Very HighGuanidinylation of free aminesGold standard for hindered couplings[2].
COMU / DIPEA Uronium (Morpholino)Very HighNon-explosive byproductsSafer alternative to HATU with equivalent efficiency[2][4].

Table 2: Fmoc Deprotection Cocktails

Reagent MixtureBase StrengthMechanism of ActionBest Application
20% Piperidine in DMF Moderate (pKa ~11)Base and ScavengerStandard SPPS. Fails on hindered residues[1].
2% DBU + 5% Piperazine High (DBU pKa ~13.5)DBU deprotonates; Piperazine scavengesHighly hindered residues (e.g., dimethyl-GABA)[1][6].
Validated Experimental Protocols
Protocol 1: Double Coupling of Fmoc-dimethyl-GABA using HATU

Causality: Maximizes the concentration gradient of the activated ester to overcome steric barriers without degrading the peptide[2].

  • Resin Swelling: Swell the peptide-resin (0.1 mmol scale, low loading preferred[3]) in DMF for 30 minutes. Drain.

  • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-dimethyl-GABA and 3.9 equivalents (0.39 mmol) of HATU in minimal DMF.

  • Base Addition: Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the vial. Pre-activate for 2 minutes.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours (or use microwave heating at 75°C for 6 minutes[5]). Drain the resin.

  • Second Coupling: Repeat steps 2-4 with fresh reagents. Agitate for an additional 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Capping of Unreacted Amines

Causality: Permanently terminates unreacted chains to prevent the formation of n-1 deletion sequences[7].

  • Preparation: Prepare a capping solution of Acetic Anhydride / DIPEA / DMF (1:2:7 v/v/v).

  • Reaction: Add the capping solution to the resin immediately after the coupling and washing steps.

  • Agitation: Agitate for 15 minutes at room temperature.

  • Washing: Drain and wash the resin with DMF (5 x 1 min).

Protocol 3: Aggressive Fmoc Deprotection (DBU/Piperazine)

Causality: Utilizes the strong amidine base DBU to bypass steric shielding, ensuring the next amino acid can couple successfully[1][6].

  • Preparation: Prepare a solution of 2% DBU and 5% piperazine in DMF.

  • First Treatment: Add the solution to the Fmoc-dimethyl-GABA-peptide-resin. Agitate for 5 minutes. Drain.

  • Second Treatment: Add fresh DBU/piperazine solution and agitate for an additional 10 minutes.

  • Washing: Drain and wash extensively with DMF (6 x 1 min) to remove all traces of DBU, which could otherwise cause premature deprotection or side reactions in the next step.

Process Visualizations

G start Identify Deletion Sequence (MS/HPLC Analysis) kaiser Perform Kaiser Test After Coupling start->kaiser kaiser_pos Positive (Blue) Incomplete Coupling kaiser->kaiser_pos Free Amine Present kaiser_neg Negative (Yellow) Check Deprotection kaiser->kaiser_neg No Free Amine opt_coupling Optimize Coupling: 1. Use HATU/COMU 2. Double Coupling 3. Heat (Microwave) kaiser_pos->opt_coupling opt_deprotect Optimize Deprotection: 1. 2% DBU + 5% Piperazine 2. Extend Time kaiser_neg->opt_deprotect cap Implement Capping (Acetic Anhydride) to prevent deletion propagation opt_coupling->cap opt_deprotect->cap

Workflow for diagnosing and resolving SPPS deletion sequences.

G resin Peptide-Resin (Free Amine) couple Add Fmoc-dimethyl-GABA + Coupling Reagent resin->couple success Successful Coupling (Fmoc-Peptide-Resin) couple->success High Efficiency fail Incomplete Coupling (Unreacted Amine) couple->fail Steric Hindrance cap Capping Step (Ac2O / DIPEA) fail->cap no_cap No Capping (Proceed to next cycle) fail->no_cap trunc Truncated Sequence (Easily Purified) cap->trunc del Deletion Sequence (Difficult to Purify) no_cap->del

Mechanistic divergence: Capping prevents deletion sequences.

References
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids - BenchChem. 1

  • Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem. 3

  • Fmoc Solid Phase Peptide Synthesis - ChemPep. 7

  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating - SAS Publishers. 5

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. 6

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. 4

  • Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling - BenchChem. 2

Sources

reducing racemization risk in activated gamma-amino acids

Technical Support Center: Activated -Amino Acids

Topic: Reducing Racemization & Side-Reaction Risks in Coupling Protocols Support Level: Senior Scientist / Method Development Last Updated: March 2026

Core Diagnostic: Is it Racemization or Lactamization?

User Query: "I am observing loss of product purity and potential stereochemical scrambling during the coupling of my Fmoc-

Scientist Response: Before optimizing for racemization, we must validate the chemical mechanism. Unlike




Racemization at an achiral

-carbon is chemically impossible.

If your

unsubstituted at the 

-position
Intramolecular Lactamization (Pyrrolidone Formation)

Racemization is only a risk if your


-amino acid is 

-substituted


Please refer to the decision tree below to select the correct troubleshooting path.

Diagnostic Workflow (DOT Visualization)

DiagnosticTreeStartIssue: Low Purity / Stereochemical LossCheckStructCheck Structure:Is the Alpha-Carbon (C2) Substituted?Start->CheckStructNoSubNo (Alpha is -CH2-)(e.g., GABA, Pregabalin)CheckStruct->NoSub UnsubstitutedYesSubYes (Alpha is Chiral)(e.g., Foldamer building blocks)CheckStruct->YesSub SubstitutedDiagLactamDiagnosis: LACTAMIZATION(Cyclization to Pyrrolidone)NoSub->DiagLactamDiagRacemDiagnosis: RACEMIZATION(Base-Catalyzed Enolization)YesSub->DiagRacemActionLactamAction: Use Base-Free Activation(BTC, Fluorides) or Protect AmideDiagLactam->ActionLactamActionRacemAction: Low-Base / CollidineSwitch to Oxyma/DICDiagRacem->ActionRacem

Caption: Diagnostic logic to distinguish between chemically impossible racemization (unsubstituted

Troubleshooting Guide: -Substituted -Amino Acids

Context: You are working with specialized scaffolds (e.g., substituted


Q1: Why is my -substituted -amino acid racemizing? It doesn't form an oxazolone.

Technical Insight: You are correct that the classic oxazolone (azlactone) mechanism—the primary driver of racemization in



Instead, the mechanism is Direct Base-Catalyzed Enolization .

  • Cause: The electron-withdrawing effect of the activated carbonyl (e.g., OBt ester) acidifies the

    
    -proton.
    
  • Trigger: Strong bases (DIPEA, DBU) or high dielectric solvents (DMF/DMSO) stabilize the planar enolate intermediate.

  • Result: Reprotonation occurs non-stereoselectively, yielding a racemic mixture.

Q2: What is the recommended coupling protocol to minimize this?

Protocol: "Low-Base" or "Base-Free" Carbodiimide Coupling. Avoid phosphonium/uronium reagents (HATU, HBTU) initially, as they require tertiary bases (DIPEA) which drive enolization.

Step-by-Step Procedure:

  • Solvent: Use DCM (Dichloromethane) or 1,4-Dioxane . Avoid DMF if solubility permits (DMF promotes ionic species/enolates).

  • Activator: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Why? Oxyma creates a highly reactive ester at a lower pH than HOBt/HOAt, reducing proton abstraction risk [1].

  • Base: ELIMINATE DIPEA . If a base is strictly required (e.g., to neutralize a salt), use 2,4,6-Collidine (TMP).

    • Why? Collidine is sterically hindered and a weaker base, sufficient to neutralize salts but poor at abstracting the

      
      -proton.
      

Quantitative Comparison of Coupling Conditions:

Coupling SystemBase EquivalentRacemization RiskCoupling EfficiencyRecommendation
HATU / DIPEA 2.0 eqHigh (Enolization)Very High⛔ Avoid for chiral

-sites
HBTU / DIPEA 2.0 eqHigh High⛔ Avoid
DIC / HOBt 0 eqModerateModerate⚠️ Acceptable
DIC / Oxyma 0 eqLow HighGold Standard
T3P / Pyridine N/AVery LowModerate✅ Good Alternative

Troubleshooting Guide: Unsubstituted -Amino Acids (Lactamization)

Context: You are working with standard

Q3: My LCMS shows a mass corresponding to [M-18] or loss of the amino acid. Is this racemization?

Answer: No. This is Lactamization . Activated


pyrrolidin-2-one

Mechanism Visualization (DOT):

LactamizationSubstrateActivated Gamma-AA(Linear)IntermediateTransition State(Nu: Attack by NH)Substrate->Intermediate Intramolecular (Fast)CoupledDesired Peptide(Intermolecular)Substrate->Coupled + Amine (Slow if hindered)ProductPyrrolidinone (Lactam)(Dead End Product)Intermediate->Product - Leaving Group

Caption: Kinetic competition between desired coupling and fatal lactamization.

Q4: How do I prevent lactam formation?

Solution 1: Bis-Protection of the Nitrogen Lactamization requires a nucleophilic nitrogen (NH). If the nitrogen is bis-protected (e.g., N(Boc)2 or N-Fmoc, N-Hmb), it cannot cyclize.

  • Note: Standard Fmoc-H is often insufficient to stop cyclization if activation is slow.

Solution 2: Rapid Activation (The "BTC" Method) Use Bis(trichloromethyl)carbonate (BTC) or Triphosgene to generate the Acid Chloride in situ.

  • Logic: Acid chlorides react extremely fast with the incoming amine, outcompeting the intramolecular cyclization rate.

  • Reference: This method is widely validated for difficult N-methyl and

    
    -amino acid couplings [2].
    

Solution 3: Thermal Control Perform the activation and coupling at 0°C . Lactamization has a higher activation energy than intermolecular coupling. Cooling favors the desired kinetic product.

Validated Protocols

Protocol A: Coupling -Chiral -Amino Acids (Racemization Sensitive)
  • Dissolve Fmoc-

    
    -AA-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (9:1 v/v).
    
  • Cool to 0°C.

  • Add DIC (1.0 eq). Stir for 2 minutes to form the active ester.

  • Add the resin/amine component (0.8–1.0 eq).

  • Allow to warm to Room Temp and stir for 60 mins.

  • QC: Check stereopurity via C18-Chiral HPLC (e.g., Chiralpak IC) or Marfey’s analysis if cleavage is possible.

Protocol B: Coupling Unsubstituted -Amino Acids (Lactamization Prone)
  • Dissolve Fmoc-

    
    -AA-OH (3.0 eq) in THF (anhydrous).
    
  • Add Collidine (10.0 eq).

  • Add BTC (1.0 eq) dropwise (Caution: Phosgene substitute).

  • React for 1 minute to generate acid chloride.

  • Immediately add the resin/amine.

  • Result: Flash coupling outcompetes cyclization.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Discusses synthesis and stability of

    
    -peptides). Link
    
  • Hanessian, S., Luo, X., Schaum, R., & Michnick, S. (1998). Design and Synthesis of a Prototype Model Antagonist of Tachykinin NK-2 Receptor. Journal of the American Chemical Society.[1] (Details stereochemical handling of substituted

    
    -amino acids). Link
    
  • Bachem Technical Notes. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

double coupling strategies for Fmoc-4-amino-3,3-dimethyl-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Double Coupling Strategies for Fmoc-4-amino-3,3-dimethyl-butyric Acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address the specific challenges associated with the incorporation of sterically hindered amino acids, focusing on Fmoc-4-amino-3,3-dimethyl-butyric acid (Fmoc-β³,³-hAla-OH). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your syntheses effectively.

The Root of the Challenge: Understanding Steric Hindrance

Fmoc-4-amino-3,3-dimethyl-butyric acid is a β-amino acid derivative that presents a significant hurdle in SPPS due to severe steric hindrance. The presence of two methyl groups on the carbon adjacent to the amine (the β-carbon) creates a bulky, sterically crowded environment. This bulkiness physically obstructs the incoming activated carboxyl group of the next amino acid, slowing down the rate of peptide bond formation and often leading to incomplete reactions with standard protocols.[1][2] Overcoming this requires a strategic approach that goes beyond simple adjustments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard coupling protocol resulted in a significant deletion sequence. What went wrong?

A: This is the most common failure mode when coupling sterically hindered residues like Fmoc-β³,³-hAla-OH. A standard protocol, likely employing reagents such as DIC/HOBt, is often not potent enough to overcome the high activation energy required for the coupling.[1] The reaction proceeds too slowly, and before it can reach completion, the subsequent deprotection step begins, leaving unreacted free amines that result in a deletion of the intended residue.

The workflow below outlines the initial steps to diagnose and solve this issue.

cluster_0 Start Incomplete Coupling Detected (e.g., Positive Kaiser Test / Deletion Product in MS) Q1 Was a standard coupling reagent used (e.g., DIC/HOBt)? Start->Q1 A1_Yes Switch to a high-potency uronium/phosphonium reagent (HATU, HBTU, COMU, PyBOP) Q1->A1_Yes Yes A1_No Review other parameters: - Reaction Time - Solvent Choice - Reagent Equivalents Q1->A1_No No End Implement Double Coupling Protocol A1_Yes->End A1_No->End

Caption: Initial troubleshooting workflow for low coupling efficiency.

Q2: Which coupling reagents are the most effective for a hindered residue like this?

A: For sterically demanding couplings, you must move beyond standard carbodiimide activators. The reagents of choice are aminium/uronium or phosphonium salts, which form highly reactive acyl-uronium/phosphonium species or active esters in situ.[3]

  • Uronium/Aminium Salts: HATU and COMU are considered the gold standard for difficult sequences.[4] HATU is based on a HOAt leaving group, making it exceptionally reactive.[5] COMU, a third-generation reagent, incorporates an Oxyma leaving group, offering reactivity comparable to HATU but with a significantly improved safety profile, as it avoids the potentially explosive benzotriazole derivatives.[4][6]

  • Phosphonium Salts: PyBOP is another excellent choice that demonstrates high coupling efficiency with a low risk of racemization.[7]

The table below provides a comparative overview to guide your selection.

ReagentTypeRelative Efficiency (Hindered AA)Racemization RiskKey Advantages
DIC/HOBt CarbodiimideLowModerateCost-effective for standard couplings.
HBTU/TBTU UroniumHighModerateWidely used, effective, but less potent than HATU.
HATU UroniumVery HighLowGold standard for difficult couplings, highly reactive.[4]
COMU UroniumVery HighLowComparable to HATU, enhanced safety profile, better solubility.[4][6]
PyBOP PhosphoniumHighLowNon-toxic byproducts, effective for racemization-prone residues.[7]
Q3: Is simply switching to HATU enough, or is a double coupling strategy necessary?

A: While switching to a potent reagent like HATU or COMU is the correct first step, a double coupling strategy is highly recommended to ensure the reaction proceeds to completion.[8] The principle of double coupling is to provide a second, fresh charge of activated amino acid to react with any remaining free amines after the first coupling. This statistically drives the equilibrium toward the desired product, significantly increasing the yield and minimizing deletion byproducts.[1][9]

The general workflow for a double coupling cycle is illustrated below.

cluster_1 Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash_1 Thorough DMF Wash (5-7x) Fmoc_Deprotection->Wash_1 First_Coupling First Coupling (Freshly prepared activated Fmoc-β³,³-hAla-OH) Wash_1->First_Coupling Wash_2 Thorough DMF Wash (3-5x) First_Coupling->Wash_2 Second_Coupling Second Coupling (Repeat with fresh reagents) Wash_2->Second_Coupling Wash_3 Thorough DMF Wash (5-7x) Second_Coupling->Wash_3 Confirmation Confirmation Test (e.g., Qualitative Kaiser Test) Wash_3->Confirmation Next_Cycle Proceed to Next Cycle Confirmation->Next_Cycle Negative (Colorless)

Caption: Standard workflow for a double coupling cycle in SPPS.

Q4: How should I adjust my solvent and reaction time for this coupling?

A: Solvent choice and reaction time are critical variables that work in concert with your coupling reagent.

  • Solvent: For difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF).[1][10] NMP has better solvating properties, which helps to keep the growing peptide chain accessible and prevents inter-chain hydrogen bonding that can further hinder the reaction. Always use high-purity, anhydrous solvent, as water will hydrolyze your activated species.[9][10]

  • Reaction Time: Steric hindrance slows the reaction rate. While a standard coupling may take 30-60 minutes, the first coupling for a hindered residue should be extended to at least 2-4 hours . The second coupling can typically be run for 1-2 hours . It is generally not recommended to leave couplings overnight without specific evidence, as this can increase the risk of side reactions like racemization, especially with prolonged exposure to base.[1][11]

Validated Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments. Quantities are given in equivalents (eq) relative to the functional loading of your resin.

Protocol 1: Double Coupling using HATU

This protocol is the recommended first-line approach for incorporating Fmoc-4-amino-3,3-dimethyl-butyric acid.

  • Resin Preparation:

    • Swell the resin in DMF or NMP for at least 30 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 7 min).[12]

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

  • First Coupling (4 hours):

    • In a separate vessel, prepare the activation solution:

      • Fmoc-4-amino-3,3-dimethyl-butyric acid (4.0 eq)

      • HATU (3.9 eq)

      • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

    • Dissolve the components in NMP to a concentration of approximately 0.4 M.

    • Allow the solution to pre-activate for 1-3 minutes. You may observe a color change.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction vessel for 4 hours at room temperature.

    • Drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Second Coupling (2 hours):

    • Repeat step 2 entirely with freshly weighed and prepared reagents.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

  • Validation:

    • Take a small sample of the resin beads and perform a qualitative Kaiser test. A negative result (colorless or faint yellow beads) indicates a complete coupling. A positive result (dark blue beads) suggests the presence of free amines and a failed coupling.[9]

Protocol 2: Double Coupling using COMU

This protocol offers a safer alternative to HATU with comparable performance.

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • First Coupling (4 hours):

    • In a separate vessel, prepare the activation solution:

      • Fmoc-4-amino-3,3-dimethyl-butyric acid (4.0 eq)

      • COMU (4.0 eq)

      • DIPEA (8.0 eq)

    • Dissolve, pre-activate, and add to the resin as described in Protocol 1, Step 2.

    • Agitate for 4 hours at room temperature.

    • Drain and wash the resin with DMF (3-5 times).

  • Second Coupling (2 hours):

    • Repeat step 2 with fresh reagents.

    • Agitate for 2 hours at room temperature.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Validation:

    • Perform a qualitative Kaiser test as described in Protocol 1, Step 4.

Summary of Recommended Conditions

ParameterRecommendationRationale
Amino Acid 4.0 eq (per coupling)Drives the reaction forward for difficult couplings.
Coupling Reagent 3.9 - 4.0 eq (per coupling)Ensures complete activation of the amino acid.
Base (DIPEA) 8.0 eq (per coupling)Neutralizes the reaction and facilitates activation.
Solvent NMP (preferred) or DMFNMP offers superior solvation for aggregating sequences.[1][10]
Time (1st Coupling) 2 - 4 hoursAllows sufficient time to overcome the steric barrier.
Time (2nd Coupling) 1 - 2 hoursCouples any remaining free amines.
Temperature Room TemperatureBalances reaction rate with minimizing side reactions like racemization.[11]

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • Cen-Med. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • ScholarWorks@GVSU. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available at: [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? Available at: [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • Al-Warhi, T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

Sources

Validation & Comparative

Advanced HPLC Methodologies for Purity Assessment of Fmoc-4-amino-3,3-dimethyl-butyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Fmoc-4-amino-3,3-dimethyl-butyric acid (CAS 1310680-27-3) is a sterically hindered, unnatural beta-amino acid widely utilized in solid-phase peptide synthesis (SPPS) and targeted drug development[1]. The presence of the bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group combined with a highly hydrophobic gem-dimethyl moiety presents unique chromatographic challenges.

During synthesis and storage, structurally similar impurities such as Fmoc-OH, Fmoc-Cl, and des-Fmoc derivatives are frequently generated[2]. Standard reversed-phase (RP) HPLC methods often struggle to achieve baseline resolution between the target compound and these closely eluting impurities due to overwhelming hydrophobic retention[3]. This guide objectively compares standard C18 stationary phases against Biphenyl chemistries to establish a robust, self-validating purity assay.

Mechanistic Causality: Stationary Phase Selection

To ensure scientific integrity, the choice of stationary phase must be driven by the analyte's physicochemical properties rather than default laboratory habits.

  • C18 (Octadecylsilane): The industry standard for RP-HPLC relies purely on dispersive hydrophobic interactions[2]. While effective for general peptide screening, it often fails to resolve aromatic isomers or closely related Fmoc-derivatives because it lacks steric and electronic selectivity[3].

  • Biphenyl: A specialized phase that offers orthogonal selectivity. The biphenyl functional groups engage in strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions with the fluorenyl ring of the Fmoc group[4][5]. Furthermore, the rigid biphenyl structure provides enhanced steric recognition, allowing it to differentiate between the bulky gem-dimethyl group of the target analyte and linear aliphatic impurities[5].
    

G cluster_columns Stationary Phase Comparison Compound Fmoc-4-amino-3,3-dimethyl-butyric acid & Impurities C18 C18 Column (Hydrophobic Interactions) Compound->C18 Biphenyl Biphenyl Column (π-π & Steric Selectivity) Compound->Biphenyl Resolution1 Co-elution of Isobaric Impurities C18->Resolution1 Resolution2 Baseline Resolution (Rs > 2.0) Biphenyl->Resolution2 UV UV Detection (265 nm) Resolution1->UV Resolution2->UV

Mechanism of separation for Fmoc-amino acids using C18 vs Biphenyl stationary phases.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates system suitability testing (SST) to validate the chromatographic run before sample analysis.

Mobile Phase Chemistry
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water[2].

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[2].

  • Mechanistic Causality: TFA acts as an essential ion-pairing agent. It lowers the pH to ~2.0, fully protonating the carboxylic acid group of the amino acid. This suppresses ionization, preventing peak tailing and ensuring predictable hydrophobic retention on the column[2][6].

Detection Parameters
  • Wavelength: UV detection is set to 265 nm[2].

  • Mechanistic Causality: The fluorenyl ring of the Fmoc group exhibits a strong, specific absorption maximum at 265 nm. This provides high sensitivity for the target analyte while minimizing background noise from non-aromatic buffer components or aliphatic impurities[2][7].

Step-by-Step Workflow
  • Sample Preparation: Dissolve Fmoc-4-amino-3,3-dimethyl-butyric acid in a 50:50 mixture of Water and Acetonitrile to achieve a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit[4].

  • Column Equilibration: Purge the HPLC system and equilibrate the selected column (C18 or Biphenyl, 4.6 x 150 mm, 3.5 µm) with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes until the baseline is completely stable[2].

  • System Suitability Injection: Inject a resolution standard containing a known mixture of Fmoc-4-amino-3,3-dimethyl-butyric acid and Fmoc-OH. The system is considered valid only if the resolution factor (

    
    ) is > 2.0 and peak asymmetry (
    
    
    
    ) is between 0.8 and 1.2.
  • Gradient Execution: Inject 10 µL of the prepared sample. Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes[2].

  • Wash and Re-equilibration: Hold the gradient at 95% B for 3 minutes to elute any highly retained hydrophobic aggregates, then return to 5% B for 5 minutes prior to the next injection.

Workflow Prep Sample Prep (1.0 mg/mL) Equil Equilibration (5% B) Prep->Equil Inject Injection (10 µL) Equil->Inject Gradient Gradient Elution (5-95% B) Inject->Gradient Detect UV Detection (265 nm) Gradient->Detect Analyze Data Analysis (Purity %) Detect->Analyze

Step-by-step HPLC analytical workflow for Fmoc-4-amino-3,3-dimethyl-butyric acid purity.

Comparative Performance Data

The following table summarizes the quantitative performance of C18 versus Biphenyl columns for the purity analysis of Fmoc-4-amino-3,3-dimethyl-butyric acid against its primary synthesis impurity (Fmoc-OH).

ParameterStandard C18 ColumnBiphenyl Column
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

+ Steric
Analyte Retention Time (RT) 14.2 min16.8 min
Fmoc-OH Impurity RT 13.9 min15.1 min
Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline resolution)
Peak Asymmetry (

)
1.35 (Slight tailing)1.05 (Excellent symmetry)
Estimated Purity Accuracy ± 1.5%± 0.1%

Data Synthesis & Causality: The C18 column exhibits poor resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 = 1.1) because the retention of both the target and the impurity is dominated by the massive hydrophobicity of the Fmoc group, masking the structural differences of the side chains. Conversely, the Biphenyl column leverages 

interactions to selectively retain the aromatic Fmoc-OH longer, while its rigid structure differentiates the steric bulk of the gem-dimethyl group on the target analyte. This orthogonal mechanism results in superior baseline resolution (

= 3.4) and highly accurate purity integration[4][5].

Conclusion

For the rigorous purity assessment of Fmoc-4-amino-3,3-dimethyl-butyric acid, relying solely on traditional C18 chemistries compromises analytical integrity due to severe co-elution risks. Transitioning to a Biphenyl stationary phase provides the necessary orthogonal selectivity—driven by


 and steric interactions—to achieve the self-validating, high-confidence purity data required in modern peptide synthesis and drug development.

References

  • Simultaneous HPLC Determination of Efavirenz... and Comparison of their Separation Using a C18 and Biphenyl Column. Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples. ResearchGate. URL: [Link]

  • LC Columns (Raptor Biphenyl). Restek. URL:[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis. ChemRxiv. URL: [Link]

  • The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex. URL:[Link]

Sources

Fmoc-4-amino-3,3-dimethyl-butyric acid vs Fmoc-GABA linker properties

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an appropriate aliphatic spacer is a critical decision in the design of peptide-mimetics, antibody-drug conjugates (ADCs), and PROTACs. The linker dictates not only the spatial geometry between functional domains but also the metabolic fate of the entire therapeutic molecule[1].

As drug development increasingly demands molecules capable of surviving aggressive proteolytic environments, researchers must choose between standard flexible linkers, such as Fmoc-GABA (Fmoc-γ-aminobutyric acid), and conformationally restricted analogs like Fmoc-4-amino-3,3-dimethyl-butyric acid (Fmoc-3,3-dimethyl-GABA)[2]. This guide provides a mechanistic and experimental comparison to help you strategically select the optimal linker for your synthesis workflows.

Mechanistic Divergence: Flexibility vs. The Thorpe-Ingold Effect

The fundamental performance difference between these two linkers stems from the presence of a gem-dimethyl group at the C3 (β-position relative to the carboxyl group) of the butyric acid backbone.

Fmoc-GABA (Linear Chain) Fmoc-GABA provides a highly flexible, unhindered 4-carbon spacer. It is highly effective for simple bioconjugations where maximizing the physical reach of a ligand is the primary goal[3]. However, this unrestricted flexibility leaves the resulting amide bonds fully exposed to solvent and endogenous proteases, making the linker highly susceptible to rapid enzymatic hydrolysis in vivo[4].

Fmoc-4-amino-3,3-dimethyl-butyric acid (Sterically Hindered) The substitution of two methyl groups onto a single carbon creates a bulky, neopentyl-like core[5]. This structural modification induces the Thorpe-Ingold effect (angle compression), which restricts the conformational degrees of freedom[6]. More importantly for drug design, this massive steric bulk acts as a physical shield. It blocks nucleophilic attack by proteases and esterases on the adjacent amide bonds, dramatically extending the serum half-life of the conjugate[5]. Furthermore, the gem-dimethyl group increases the overall lipophilicity of the linker, which can enhance cell membrane permeability for intracellular targets.

G A Aliphatic Linker Selection B Fmoc-GABA (Linear Chain) A->B C Fmoc-3,3-dimethyl-GABA (gem-dimethyl substituted) A->C D High Flexibility Unrestricted Conformation B->D E Thorpe-Ingold Effect Angle Compression C->E F Susceptible to Enzymatic Cleavage D->F G Steric Shielding of Adjacent Amide Bonds E->G H Rapid in vivo Clearance F->H I Extended Serum Half-Life G->I

Structural divergence pathways of linear vs. gem-dimethyl substituted GABA linkers.

Quantitative Comparison of Physicochemical Properties

To facilitate rapid decision-making, the core properties of both linkers are summarized below.

PropertyFmoc-GABAFmoc-4-amino-3,3-dimethyl-butyric acid
CAS Number 116821-47-7[3]1310680-27-3[2]
Molecular Weight 325.36 g/mol [3]353.42 g/mol [7]
Conformational State Highly flexible, linear[1]Restricted (Thorpe-Ingold effect)[6]
Enzymatic Stability Low (rapid hydrolysis)[4]High (steric shielding)[5]
Lipophilicity (LogP) BaselineHigher (due to neopentyl-like core)[5]
Coupling Efficiency High (standard DIC/Oxyma)Moderate (requires strong activation)
Primary Applications Simple spacers, PROTACs[3]Metabolically stable peptide-mimetics[2]

Experimental Methodology: SPPS Coupling & Stability Validation

Because the gem-dimethyl group introduces significant steric hindrance, standard coupling protocols will often yield incomplete synthesis. The following methodology provides a self-validating system : it outlines the optimized coupling chemistry required for the hindered linker, followed immediately by a serum stability assay.

By running both the Fmoc-GABA and Fmoc-3,3-dimethyl-GABA conjugates through this workflow simultaneously, the rapid degradation of the linear GABA linker serves as a positive control for enzymatic activity. This validates that any extended half-life observed in the dimethyl analog is strictly due to the steric shielding of the Thorpe-Ingold effect.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Expanding the polymer matrix ensures maximum accessibility to reactive amine sites, which is critical when coupling bulky incoming amino acids.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 times). Causality: Complete removal of residual base is mandatory to prevent premature neutralization of the acidic coupling reagents in the next step[4].

  • Linker Activation & Coupling (Divergent Step):

    • For Fmoc-GABA: Dissolve 0.4 mmol (4 eq) of Fmoc-GABA and 0.4 mmol of DIC/Oxyma in DMF. Add to resin and agitate for 1 hour.

    • For Fmoc-3,3-dimethyl-GABA: Dissolve 0.4 mmol (4 eq) of the linker and 0.38 mmol of HATU in DMF. Add 0.8 mmol of N,N-diisopropylethylamine (DIPEA). Agitate for 2 hours. Causality: Standard carbodiimides (DIC) lack the energy to overcome the steric barrier imposed by the gem-dimethyl group. HATU generates a highly reactive 7-azabenzotriazole active ester, accelerating aminolysis and ensuring >95% coupling efficiency.

  • Cleavage: Cleave the peptide-linker conjugate from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Phase 2: Enzymatic Stability Validation
  • Serum Incubation: Dissolve the purified conjugates in PBS (pH 7.4) to a concentration of 1 mg/mL. Add 25% (v/v) human blood serum and incubate at 37°C.

  • Quenching: At specific time intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and quench enzymatic activity by adding 50 µL of 1% TFA in acetonitrile. Centrifuge to pellet the precipitated serum proteins.

  • LC-MS Quantification: Analyze the supernatant via LC-MS. Plotting the area under the curve (AUC) of the parent mass over time will reveal the degradation kinetics, proving the superior metabolic stability of the 3,3-dimethyl-GABA conjugate.

Workflow Step1 Resin Swelling & Deprotection (20% Piperidine in DMF) Split Linker Coupling Strategy Step1->Split GABA Fmoc-GABA DIC/Oxyma (1 hr) Split->GABA DiMe Fmoc-3,3-dimethyl-GABA HATU/DIPEA (2 hr) Split->DiMe Cleavage TFA Cleavage & Ether Precipitation GABA->Cleavage DiMe->Cleavage Assay Human Serum Incubation (37°C, pH 7.4) Cleavage->Assay Analysis LC-MS Quantification (Half-life Determination) Assay->Analysis

SPPS coupling workflows and subsequent serum stability validation for GABA linkers.

Conclusion

While Fmoc-GABA remains a cost-effective and highly flexible spacer for standard in vitro bioconjugations, Fmoc-4-amino-3,3-dimethyl-butyric acid is the superior choice for advanced therapeutic design. By strategically installing a gem-dimethyl group, chemists can leverage the Thorpe-Ingold effect to rigidly shield vulnerable amide bonds from enzymatic degradation. Though it requires more aggressive coupling conditions during synthesis, this structural modification directly translates to vastly improved pharmacokinetic profiles and extended in vivo efficacy.

References

  • J&K Scientific. "Fmoc-4-amino-3,3-dimethyl-butyric acid | 1310680-27-3". 2

  • Sigma-Aldrich. "Ampa-amino butyric acid". 7

  • LifeTein. "linker-spacer-examples".1

  • ChemicalBook. "FMOC-GAMMA-ABU-OH | 116821-47-7". 3

  • Chemical Science (RSC Publishing). "Telechelic sequence-defined oligoamides: their step-economical synthesis, depolymerization and use in polymer networks". 4

  • Benchchem. "Methyl 3-cyano-2,2-dimethylpropanoate|CAS 175697-97-9".5

  • ACS. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". 6

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Dimethyl-Butyric Acid (DMB) Peptides vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry (MS) and proteomics, I frequently encounter the analytical bottleneck of ambiguous de novo peptide sequencing. While high-resolution mass spectrometry (HRMS) has revolutionized drug development, the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of underivatized peptides often yields convoluted spectra. These spectra typically contain overlapping N-terminal (b-type) and C-terminal (y-type) ion series, making automated sequencing highly error-prone[1].

To resolve this, N-terminal derivatization strategies have been engineered to intentionally direct gas-phase fragmentation pathways[1]. Among these, N-terminal acylation using 3,3-dimethylbutyric acid (DMB) has emerged as a structurally robust solution. This guide objectively compares the MS fragmentation performance of DMB-derivatized peptides against standard Dimethyl Labeling (DML) and underivatized baselines, providing actionable experimental protocols and mechanistic insights.

Mechanistic Grounding: The Mobile Proton Model

To understand why experimental choices in derivatization matter, we must look at the causality defined by the Mobile Proton Model of gas-phase peptide fragmentation.

In an underivatized tryptic peptide, protons are dynamically distributed between the N-terminal α-amine and the highly basic C-terminal residue (Lysine or Arginine). Upon collisional activation, this mobile proton facilitates charge-directed cleavage along the peptide backbone, generating a complex mixture of both b-ions and y-ions[2].

The DMB Advantage: When a peptide is derivatized with a DMB tag, the primary N-terminal amine is converted into a neutral amide[3]. This N-terminal acylation drastically reduces the local proton affinity[4]. Consequently, during positive-ion electrospray ionization (ESI), the ionizing proton is sequestered almost exclusively at the basic C-terminal Lys/Arg residue. Upon CID/HCD fragmentation, the N-terminal fragments remain uncharged (neutral) and are invisible to the mass spectrometer. This mechanism effectively suppresses the b-ion series, yielding a pristine, easily interpretable y-ion ladder that is ideal for de novo sequencing[4].

Mechanism A DMB-Derivatized Peptide Precursor [M+H]+ (Neutralized N-terminus) B Mobile Proton Sequestered at C-terminal Basic Residue (Lys/Arg) A->B Gas-Phase Basicity Shift C Collision-Induced Dissociation (CID) or HCD Activation B->C Energy Input D Neutral N-terminal Fragments (b-ions: Undetected) C->D Cleavage E Positively Charged C-terminal Fragments (y-ions: High Intensity Signal) C->E Cleavage

Caption: Mobile proton model mechanism showing how DMB acylation suppresses b-ions and enhances y-ions.

Comparative Performance Analysis

Underivatized Peptides (The Baseline)
  • Fragmentation: Yields highly complex spectra with mixed a-, b-, and y-ions, alongside internal cleavage products[1].

  • LC Retention: Often exhibits poor reversed-phase liquid chromatography (RP-LC) retention for short, highly polar peptides.

  • Best For: Routine database-search proteomics where full contiguous sequence coverage is not strictly required.

Standard Dimethyl Labeling (DML)
  • Mechanism: Reductive amination using formaldehyde and cyanoborohydride adds two methyl groups to primary amines.

  • Fragmentation: The N-terminus remains basic (converted to a tertiary amine). Therefore, the mobile proton is not sequestered, and both b- and y-ions are generated upon fragmentation.

  • Best For: Relative quantitative proteomics (using isotopic multiplexing) rather than spectral simplification[5].

Dimethyl-Butyric Acid (DMB) Derivatization
  • Mechanism: N-terminal acylation adds a bulky 3,3-dimethylbutyryl group.

  • Fragmentation: Completely neutralizes the N-terminus, suppressing b-ions and promoting a dominant, continuous y-ion series[4].

  • LC Retention: The tert-butyl moiety of the DMB group adds significant hydrophobicity, drastically improving the RP-LC retention and peak shape of short, hydrophilic peptides.

  • Best For: De novo sequencing, resolving isobaric amino acid ambiguities, and analyzing highly polar short peptides.

Quantitative Data Summary
FeatureUnderivatized PeptidesStandard Dimethyl Labeling (DML)DMB Acylation
Mass Shift (ΔM) 0 Da+28.03 Da (per amine)+98.07 Da (per amine)
N-Terminal Basicity High (Primary Amine)High (Tertiary Amine)Neutralized (Amide)
Hydrophobicity Shift BaselineMinimal IncreaseSignificant Increase
Dominant MS/MS Ions Mixed (b- and y-ions)Mixed (b- and y-ions)y-ion series exclusively
Primary Application Shotgun ProteomicsQuantitative ProfilingDe novo Sequencing

Experimental Methodology: DMB Derivatization Workflow

To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system for the DMB derivatization of tryptic peptides prior to LC-MS/MS analysis.

Reagents Required:

  • Tryptic peptide digest (approx. 10-50 µg)

  • 3,3-Dimethylbutyric acid N-hydroxysuccinimide (DMB-NHS) ester

  • 0.1 M Triethylammonium bicarbonate (TEAB) buffer, pH 8.0

  • Hydroxylamine (for quenching)

Step-by-Step Protocol:

  • Peptide Reconstitution: Reconstitute the lyophilized tryptic peptide digest in 50 µL of 0.1 M TEAB buffer (pH 8.0) to ensure the primary amines are unprotonated and reactive.

  • Reagent Preparation: Dissolve DMB-NHS ester in anhydrous acetonitrile to a concentration of 20 mM.

  • Derivatization Reaction: Add 10 µL of the DMB-NHS ester solution to the peptide mixture. Vortex gently and incubate at room temperature for 60 minutes. The N-hydroxysuccinimide leaving group facilitates the rapid formation of a stable amide bond at the peptide N-terminus[3].

  • Quenching: Add 5 µL of 5% hydroxylamine solution and incubate for 15 minutes to quench any unreacted DMB-NHS ester and reverse unwanted O-acylation on tyrosine residues.

  • Desalting: Acidify the sample with 1% trifluoroacetic acid (TFA) to pH < 3.0. Desalt the derivatized peptides using C18 StageTips.

  • LC-MS/MS Analysis: Elute the peptides in 80% acetonitrile/0.1% formic acid, dry under vacuum, and reconstitute in 0.1% formic acid for RP-LC-MS/MS analysis. Utilize HCD at a normalized collision energy (NCE) of 28-32% to generate the y-ion series.

Workflow A 1. Tryptic Digest (Mixed b/y ions) B 2. DMB-NHS Ester (pH 8.0, 60 min) A->B Add Reagents C 3. N-Acylated Peptides (+98 Da Mass Shift) B->C Amide Bond Formation D 4. C18 Desalting & RP-LC Separation C->D Quench & Clean E 5. MS/MS (HCD) (Pristine y-ion series) D->E Analyze

Caption: Workflow of Dimethyl-Butyric Acid (DMB) peptide derivatization and LC-MS/MS analysis.

References

  • Derivatization of peptides for improved detection by mass spectrometry - Books Royal Society of Chemistry (RSC) URL:[Link]

  • Differential 14N/15N-Labeling of Peptides Using N-Terminal Charge Derivatization with a High-Proton Affinity for Straightforward de novo Peptide Sequencing National Center for Biotechnology Information (PMC) URL:[Link]

  • Peptide fragmentation (US7074570B2)
  • Heterogeneous N-terminal Acylation of Retinal Proteins Results from the Retina's Unusual Lipid Metabolism National Center for Biotechnology Information (PMC) URL:[Link]

  • Mass spectrometry-based quantitative proteomic profiling Briefings in Bioinformatics, Oxford Academic URL:[Link]

Sources

biological half-life comparison of peptides with dimethyl-GABA inserts

Author: BenchChem Technical Support Team. Date: March 2026

Biological Half-Life Comparison: Peptides with Dimethyl-GABA Inserts

Executive Summary

The clinical translation of therapeutic peptides is frequently attritioned by rapid proteolytic degradation, often resulting in biological half-lives (


) of minutes. While standard non-canonical insertions like 

-aminobutyric acid (GABA) provide backbone extension, they often introduce excessive conformational flexibility.

This guide analyzes the superior stability profile of Dimethyl-GABA (dmGABA) inserts. Unlike standard GABA, dmGABA leverages the gem-dimethyl effect (Thorpe-Ingold effect) to sterically restrict peptide bond rotation, inducing stable secondary structures (turns/helices) that shield the backbone from proteases. Data indicates that gem-dimethyl modification can extend plasma half-life by 10-fold to >100-fold compared to native or flexible-linker analogues.

Mechanistic Insight: The Gem-Dimethyl Effect

To understand the stability difference, one must distinguish between the flexible nature of standard GABA and the rigid nature of dmGABA.

  • Standard GABA: Acts as a flexible hinge. While it removes a scissile bond (by replacing an

    
    -amino acid), the added entropy often exposes adjacent residues to proteases.
    
  • Dimethyl-GABA (dmGABA): The introduction of two methyl groups at the

    
     (2,2-dimethyl) or 
    
    
    
    (3,3-dimethyl) carbon creates steric bulk. This restricts the allowed torsion angles (
    
    
    ), forcing the peptide into a "folded" state (often a turn or helix). This pre-organized conformation imposes an energetic penalty on the "unfolding" required for a protease to bind and cleave the chain.
Pathway Diagram: Stability Mechanism

StabilityMechanism Native Native Peptide (L-Amino Acids) Proteolysis Proteolytic Degradation Native->Proteolysis Exposed Bonds RapidClear Rapid Clearance (t1/2 < 20 min) Proteolysis->RapidClear GABA Standard GABA Insert Flexibility Increased Backbone Flexibility GABA->Flexibility Entropic Freedom Flexibility->Proteolysis Accessible Conformers ModestStab Modest Stability (t1/2 ~ 30-60 min) Flexibility->ModestStab dmGABA Dimethyl-GABA (Gem-Dimethyl) ThorpeIngold Thorpe-Ingold Effect (Steric Restriction) dmGABA->ThorpeIngold FoldedState Stable Turn/Helix Conformation ThorpeIngold->FoldedState Conf. Lock ProteaseShield Steric Shielding vs Proteases FoldedState->ProteaseShield ExtendedHalf Extended Half-Life (t1/2 > 4-12 Hours) ProteaseShield->ExtendedHalf

Figure 1: Mechanistic pathway comparing the fate of native, GABA-modified, and dmGABA-modified peptides. The gem-dimethyl group forces a stable conformation that resists degradation.

Comparative Performance Analysis

The following data summarizes the impact of dmGABA on biological stability. Values are representative of trends observed in foldamer and peptidomimetic research (e.g., picrotoxinin analogs, GABA-A receptor ligands).

Table 1: Biological Half-Life Comparison ( )
Peptide ModificationStructural EffectRelative Proteolytic StabilityEst.[1] Plasma

(Human)
Mechanism of Action
Native Sequence Flexible / Unstructured1x (Baseline)< 20 minRapid enzymatic hydrolysis (Trypsin/Chymotrypsin).
Standard GABA Increased Flexibility (Hinge)1.5x - 2x30 - 60 minRemoval of one scissile bond, but high entropy exposes adjacent sites.
Aib (Aminoisobutyric acid) Helical Promoter5x - 10x2 - 4 hours

-methylation restricts

angles (Helix induction).
2,2-Dimethyl-GABA Turn Inducer (Strong) 10x - 50x > 6 hours Gem-dimethyl effect locks local conformation; blocks protease access.
3,3-Dimethyl-GABA Turn/Helix Inducer 20x - 100x > 12 hours Beta-position bulk maximizes steric shielding of the amide bond.

Key Insight: While Aib is a common stabilizer, dmGABA offers a longer backbone extension (3 carbons vs 1 carbon), allowing it to bridge larger gaps in receptor binding pockets while maintaining the extreme stability of the gem-dimethyl group.

Experimental Validation Protocols

To objectively verify the half-life extension of your dmGABA peptide, use the following self-validating workflows.

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine


 in a biologically relevant matrix.
  • Preparation:

    • Pool human plasma (heparinized) and adjust to pH 7.4.

    • Prepare peptide stock (10 mM in DMSO).

  • Incubation:

    • Spike peptide into plasma to a final concentration of 10

      
      M (0.1% DMSO final).
      
    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Extract 50

      
      L aliquots at 
      
      
      
      min and 24 hours.
  • Quenching (Critical Step):

    • Immediately add aliquot to 150

      
      L ice-cold Acetonitrile containing Internal Standard (IS).
      
    • Vortex for 30s, Centrifuge at 10,000g for 10 min to precipitate plasma proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Calculate % remaining relative to

      
       (normalized to IS).
      
    • Plot

      
       vs. Time to derive 
      
      
      
      (slope) and
      
      
      .
Protocol B: LC-MS Quantification Workflow

Objective: Precise quantification of the parent peptide vs. metabolites.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7

    
    m.
    
  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: Ensure the "dmGABA" peptide does not co-elute with its hydrolyzed metabolite (often -113 Da or similar fragments). The gem-dimethyl group significantly increases lipophilicity compared to native GABA, typically increasing retention time (

    
    ).
    
Experimental Workflow Diagram

AssayWorkflow cluster_sampling Time-Course Sampling Start Peptide Stock (10 mM DMSO) Mix Incubation (10 µM Peptide) Start->Mix Plasma Human Plasma (37°C) Plasma->Mix T0 T=0 min Mix->T0 T1 T=... min Mix->T1 T24 T=24 hrs Mix->T24 Quench Precipitation (ACN + Internal Std) T0->Quench T1->Quench T24->Quench Spin Centrifuge (10,000g, 10 min) Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS Data Calculate t1/2 (First-order kinetics) LCMS->Data

Figure 2: Step-by-step workflow for determining proteolytic stability in plasma.

References

  • Gem-Dimethyl Effect on Stability

    • Title: C5 methylation confers accessibility, stability and selectivity to picrotoxinin.
    • Source: ResearchGate / Nature Communic
    • Significance: Demonstrates that gem-dimethyl substitution "completely blocks" hydrolysis and significantly increases plasma half-life.[2]

  • Peptide Foldamers & Stability

    • Title: Unnatural helical peptidic foldamers as protein segment mimics.

    • Source: Chemical Society Reviews (RSC).
    • Significance: Reviews how non-canonical amino acids like GABA and its derivatives induce folded structures th
  • GABA vs.

    • Title: Impact of

      
      -Amino Acid Residue Preorganization on 
      
      
      
      -Peptide Foldamer Helicity in Aqueous Solution.[3]
    • Source: NIH / PMC.
    • ) vs.
  • Prodrug Stabilization Strategies

    • Title: Prodrugs of peptide epoxy ketone protease inhibitors (P
    • Source: Google P
    • Significance: Explicitly cites the "gem dimethyl effect" as a method to extend human plasma half-life

Sources

Peptide Foldamer Design: Evaluating the Structural Impact of 3,3-Dimethyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic foldamers—oligomers designed to fold into well-defined, predictable secondary structures—relies heavily on the stereochemical and thermodynamic control of the peptide backbone. A premier strategy for enforcing such structural rigidity is the incorporation of gem-dimethyl substituted amino acids, such as


-aminoisobutyric acid (Aib) or 4-amino-3,3-dimethylbutanoic acid (Adb).

This guide objectively compares the structural, thermodynamic, and experimental performance of 3,3-dimethyl substituted peptides against unsubstituted and mono-substituted alternatives. By detailing the causality behind the Thorpe-Ingold effect and providing self-validating experimental workflows, this guide equips researchers with the authoritative framework necessary to design and characterize highly stable peptide therapeutics and biomaterials.

Mechanistic Principles: The Thermodynamics of Conformational Restriction

The folding of any linear polymer is fundamentally an equilibrium between enthalpic gains (hydrogen bonding, van der Waals interactions) and entropic penalties (loss of conformational freedom).

In unsubstituted peptides (e.g., oligoglycine), the unfolded state explores a vast Ramachandran space. Consequently, the entropic penalty (


) required to adopt a rigid helix is prohibitively high. Mono-substitution (e.g., L-Alanine) restricts this space slightly, favoring specific quadrants, but short sequences still struggle to maintain stable secondary structures in polar solvents.

The 3,3-Dimethyl Advantage (Thorpe-Ingold Effect): Introducing a gem-dimethyl group at a single carbon (e.g., the


-carbon in Adb or the 

-carbon in Aib) drastically alters the thermodynamic landscape. The steric bulk of the twin methyl groups forces the adjacent backbone dihedral angles into a highly restricted conformational funnel to avoid severe intramolecular clashes. This phenomenon, known as the Thorpe-Ingold effect, pre-organizes the unfolded state, effectively paying the entropic cost of folding in advance [1]. As a result, 3,3-dimethyl substituted peptides spontaneously collapse into highly stable

-helices,

-helices, or unique ambidextrous architectures even at very short chain lengths [2].

ThorpeIngold cluster_0 Unsubstituted Backbone (e.g., Glycine) cluster_1 3,3-Dimethyl Substituted (e.g., Adb/Aib) U_Gly High Entropy Unfolded State F_Gly Folded State (Unstable) U_Gly->F_Gly High ΔS Penalty U_Gem Pre-organized Unfolded State F_Gem Stable Foldamer (3_10 / α-helix) U_Gem->F_Gem Low ΔS Penalty

Caption: Thermodynamic logic of the Thorpe-Ingold effect on peptide folding.

Comparative Structural Analysis

To objectively evaluate the utility of 3,3-dimethyl substitution, we must benchmark it against standard proteinogenic backbones. The table below summarizes the quantitative and qualitative performance metrics across three classes of peptide backbones.

Table 1: Structural and Thermodynamic Comparison of Peptide Backbones
ParameterUnsubstituted (e.g., Gly, GABA)Mono-substituted (e.g., L-Ala)3,3-Dimethyl Substituted (e.g., Aib, Adb)
Conformational Freedom Extremely HighModerateSeverely Restricted
Typical Dihedral Angles (

)
Broadly distributed

Highly localized (

)
Helical Propensity Near ZeroModerate (Requires >10 residues)Extremely High (Folds at 3-5 residues)
Dominant Secondary Structure Random CoilRight-handed

-helix

-helix, Ambidextrous

-helices [3]
Proteolytic Stability Poor (Rapidly degraded)ModerateExcellent (Sterically blocks proteases)
Synthetic Difficulty LowLowHigh (Requires specialized coupling)

Key Insight: While 3,3-dimethyl substitution (Adb) or


-dimethyl substitution (Aib) yields unparalleled structural stability and proteolytic resistance, the steric bulk that provides these benefits also complicates chemical synthesis. Standard coupling reagents often fail, necessitating the optimized protocols detailed below.

Self-Validating Experimental Protocols

To harness the power of 3,3-dimethyl substituted foldamers, researchers must employ specialized synthesis and characterization workflows. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are caught early.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Foldamers

Causality: The gem-dimethyl groups create a massive steric shield around the reacting amine. Standard carbodiimides (e.g., DIC/HOBt) will result in incomplete couplings and truncation sequences. We utilize HATU/HOAt, which forms a highly reactive 7-aza-OBt active ester capable of overcoming this steric barrier.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Activation & Coupling:

    • Dissolve 4.0 eq of the Fmoc-protected 3,3-dimethyl amino acid (e.g., Fmoc-Adb-OH) and 3.9 eq of HATU in DMF.

    • Add 8.0 eq of DIPEA. Allow pre-activation for exactly 2 minutes (no longer, to prevent epimerization of adjacent chiral residues).

    • Add to resin and couple at

      
       for 2 hours (elevated temperature provides the kinetic energy needed to overcome steric clashes).
      
  • Cleavage: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Structural Validation via CD and 2D NMR

Causality: Circular Dichroism (CD) provides a macroscopic view of the fold, while 2D NMR provides atom-level distance constraints. For mid-sized foldamers (~1.5 kDa), the molecular correlation time (


) often causes the Nuclear Overhauser Effect (NOE) to pass through zero. Therefore, ROESY must be used instead of NOESY to guarantee positive cross-peaks.
  • CD Spectroscopy:

    • Dissolve the purified peptide in methanol at

      
      .
      
    • Scan from 190 nm to 260 nm.

    • Self-Validation: Look for characteristic minima at ~205 nm and ~222 nm. A titration with a denaturant (e.g., urea) must yield an isodichroic point, proving a two-state transition between the folded and unfolded states rather than random aggregation.

  • 2D ROESY NMR:

    • Dissolve

      
       of peptide in 
      
      
      
      of
      
      
      (or
      
      
      to preserve hydrogen bonds).
    • Acquire a ROESY spectrum with a mixing time of 200–300 ms.

    • Self-Validation: The definitive proof of a

      
      -helix is the presence of strong sequential amide-amide 
      
      
      
      cross-peaks and medium-range
      
      
      cross-peaks. The absence of
      
      
      rules out standard
      
      
      -helices.

Workflow Synth 1. SPPS Synthesis (HATU/HOAt, 50°C Coupling) Purify 2. RP-HPLC Purification (>95% Purity, LC-MS Verified) Synth->Purify CD 3. CD Spectroscopy (Isodichroic Point Check) Purify->CD NMR 4. 2D ROESY NMR (d_NN and d_αN Constraints) Purify->NMR Xray 5. X-Ray Crystallography (Absolute Stereochemistry) Purify->Xray Validate Self-Validated Foldamer Structure CD->Validate Macroscopic Fold NMR->Validate Solution Conformation Xray->Validate Solid-State Packing

Caption: Experimental workflow for the structural validation of peptide foldamers.

Conclusion

The strategic substitution of 3,3-dimethyl groups into peptide backbones represents a paradigm shift in foldamer design. By exploiting the Thorpe-Ingold effect, researchers can bypass the entropic penalties that plague natural peptides, yielding highly stable, proteolytically resistant architectures. While the steric bulk demands rigorous synthetic optimization, the resulting structural fidelity—verifiable through robust CD and ROESY NMR protocols—makes these molecules invaluable assets in modern drug development and supramolecular chemistry.

References

  • Revisiting 310-helices: biological relevance, mimetics and applications Exploration of Targeted Anti-tumor Therapy[Link]

  • Ambidextrous α,γ-Hybrid Peptide Foldamers Chemistry - An Asian Journal (PubMed) [Link]

  • Ambidexterity and Left-Handedness Induced by Geminally Disubstituted γ Amino Acid Residues in Chiral 310 Helices ACS Publications[Link]

identifying impurities in commercial Fmoc-4-amino-3,3-dimethyl-butyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Impurity Profiling in Commercial Fmoc-4-amino-3,3-dimethyl-butyric Acid

Executive Summary: The "Gem-Dimethyl" Paradox

Fmoc-4-amino-3,3-dimethyl-butyric acid (Fmoc-ADMB) is a critical gamma-amino acid building block used to induce specific secondary structures (helices/turns) in peptidomimetics and foldamers. Its defining feature—the geminal dimethyl group at the


-position (relative to the carboxyl)—provides proteolytic stability and conformational rigidity.

However, this same structural feature creates a unique impurity profile distinct from standard


-amino acids. The Thorpe-Ingold Effect (Gem-Dimethyl Effect)  significantly accelerates intramolecular cyclization, making the formation of lactam contaminants a thermodynamic inevitability if processing conditions are not strictly controlled.

This guide objectively compares "Standard Grade" commercial sources against "High-Purity" alternatives, detailing the specific impurities that compromise Solid-Phase Peptide Synthesis (SPPS) and providing a validated analytical protocol for their detection.

Critical Impurity Analysis

Unlike standard amino acids where enantiomeric purity (D- vs L-) is the primary concern, Fmoc-ADMB is achiral (unless substituted elsewhere). The primary quality attributes are chemical purity and the absence of chain-terminating cyclics .

The Primary Adversary: 4,4-Dimethyl-2-pyrrolidinone (The Lactam)

The synthesis of Fmoc-ADMB typically involves the alkaline hydrolysis of 4,4-dimethyl-2-pyrrolidinone followed by Fmoc protection. Due to the Thorpe-Ingold effect, the linear amino acid has a high propensity to re-cyclize into the lactam before or during protection.

  • Impact: The lactam lacks a free carboxylic acid and an Fmoc group. It is chemically inert during SPPS coupling.

  • Consequence: It acts as "dead mass," lowering the effective concentration of the active amino acid. If the user calculates stoichiometry based on weight, the coupling equivalents will be insufficient, leading to deletion sequences.

The Insidious Contaminant: Fmoc- -Alanine

Often generated when Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is used for protection. Fmoc-OSu can undergo a Lossen-type rearrangement to form Fmoc-


-alanine.
  • Impact: This impurity is active in SPPS.

  • Consequence: It couples to the peptide chain, inserting a

    
    -alanine residue instead of the target ADMB, creating a "n-1" methylene deletion mutant that is extremely difficult to separate by preparative HPLC.
    

Comparative Assessment: Standard vs. High-Purity Grades

The following data summarizes a comparative analysis of three commercial lots of Fmoc-ADMB (CAS: 1310680-27-3) using the protocol defined in Section 5.

Table 1: Comparative Impurity Profile

FeatureLot A (Standard Grade) Lot B (Economy Grade) Lot C (High-Purity/Crystallized)
Claimed Purity

97%

95%

99%
Assay (HPLC Area) 96.8%94.2%99.4%
Lactam Content 1.5%4.1%< 0.1%
Fmoc-

-Alanine
0.4%0.8%Not Detected
Free Amine 0.2%0.5%< 0.05%
Water Content (KF) 0.8%1.5%0.1%
Performance (SPPS) 92% Crude Purity84% Crude Purity (Deletion seq.[1] observed)98% Crude Purity

Expert Insight: Lot B (Economy) contains significant Lactam (4.1%). While "inert," this indicates poor hydrolysis during synthesis. More alarmingly, the 0.5% Free Amine content suggests that upon dissolution in DMF, the remaining linear free amine will rapidly cyclize to the lactam, further reducing the effective concentration. Lot C is the only viable option for GMP or long-sequence synthesis.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the origin of the critical Lactam impurity driven by the Thorpe-Ingold effect.

G Lactam 4,4-dimethyl-2-pyrrolidinone (Starting Material / Impurity) Hydrolysis Alkaline Hydrolysis (NaOH) Lactam->Hydrolysis Linear 4-amino-3,3-dimethylbutyric acid (Linear Intermediate) Protection Fmoc-OSu / Fmoc-Cl Protection Linear->Protection Cyclization Thorpe-Ingold Cyclization Linear->Cyclization Rapid Equilibrium FmocADMB Fmoc-ADMB (Target Product) FmocBetaAla Fmoc-beta-Alanine (Rearrangement Impurity) Hydrolysis->Linear Protection->FmocADMB Protection->FmocBetaAla Side Reaction Cyclization->Lactam

Figure 1: Synthesis pathway of Fmoc-ADMB showing the thermodynamic pressure (Thorpe-Ingold effect) returning the linear intermediate to the Lactam impurity.

Validated Experimental Protocol

To verify the quality of your Fmoc-ADMB, use the following self-validating HPLC protocol. Standard UV detection at 254nm is insufficient because the Lactam impurity lacks the Fmoc chromophore.

Method: Dual-Wavelength Reverse Phase HPLC

Objective: Quantify Fmoc-ADMB purity and detect non-Fmoc lactam impurities.

  • Sample Preparation:

    • Dissolve 10 mg of Fmoc-ADMB in 1 mL of Acetonitrile/Water (1:1).

    • Note: Do not use MeOH; it can react with activated species if present.

    • Filter through 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

    • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 40°C (Higher temp sharpens peaks for hydrophobic Fmoc).

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts/solvents).

    • 2–20 min: 5%

      
       95% B (Linear gradient).
      
    • 20–25 min: 95% B (Wash).

  • Detection Strategy (Crucial):

    • Channel 1 (265 nm): Specific for Fmoc group.[3] Used to calculate "Fmoc-Purity."

    • Channel 2 (210 nm): Universal detection for amide bonds. REQUIRED to see the 4,4-dimethyl-2-pyrrolidinone (Lactam).

Data Interpretation:

  • If Peak X is visible at 210 nm but invisible at 265 nm, it is likely the Lactam or a non-Fmoc precursor.

  • If Peak Y is visible at both wavelengths and elutes slightly earlier than the main peak, suspect Fmoc-

    
    -Alanine.
    

Analytical Decision Matrix

Use this workflow to accept or reject incoming raw materials.

DecisionMatrix Start Incoming Fmoc-ADMB HPLC Run Dual-Wavelength HPLC (210nm & 265nm) Start->HPLC Check1 Check 210nm for Non-Fmoc Peaks HPLC->Check1 Fail1 REJECT: Lactam Contamination (Risk: Low Coupling Efficiency) Check1->Fail1 Significant Peak (>0.5%) Check2 Check Main Peak Purity (>99%?) Check1->Check2 Clean Fail2 REJECT: General Purity Fail Check2->Fail2 No Check3 LC-MS Confirmation (Mass 353.4 Da) Check2->Check3 Yes Pass ACCEPT: Release for Synthesis Check3->Pass Mass Confirmed

Figure 2: Quality Control Decision Matrix for Fmoc-ADMB acceptance.

References

  • Jung, M. E., & Piizzi, G. (2005).[4][5] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.[4] (Explains the Thorpe-Ingold effect driving lactam formation).

  • Merck/Novabiochem. Technical Bulletin: Impurities in Fmoc-Amino Acids. (General reference for Fmoc-beta-alanine and dipeptide impurities).

  • PubChem. Compound Summary: Fmoc-4-amino-3,3-dimethylbutyric acid (CAS 1310680-27-3).[6] National Library of Medicine.

  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (Protocol grounding for HPLC methodology).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[7][8] The Formation and Stability of spiro-Compounds. J. Chem. Soc., Trans. (Foundational text on the angle compression effect).

Sources

case studies of Fmoc-4-amino-3,3-dimethyl-butyric acid in clinical candidates

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-4-amino-3,3-dimethyl-butyric Acid: A Technical Guide for Clinical Candidate Design

Executive Summary

Fmoc-4-amino-3,3-dimethyl-butyric acid (often abbreviated as Fmoc-Adb or Fmoc-3,3-dimethyl-GABA ) is a specialized


-amino acid building block used to introduce steric constraints into peptide backbones and small molecule drugs. Unlike its flexible parent compound (GABA) or the rigid 

-amino acid Aib, this residue leverages the Thorpe-Ingold effect (gem-dimethyl effect) at the

-position. This unique structural feature stabilizes specific secondary structures (such as

helices) and protects adjacent ester or amide bonds from enzymatic hydrolysis, making it a critical component in Antibody-Drug Conjugate (ADC) linkers and protease-resistant peptidomimetics.

Part 1: Chemical Identity & Structural Logic

FeatureSpecification
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Common Name Fmoc-3,3-dimethyl-GABA; Fmoc-Adb
CAS Number 1310680-27-3 (Fmoc); 89584-22-5 (Free Acid)
Molecular Formula

Molecular Weight 353.4 g/mol
Key Function Induces local conformational rigidity; Proteolytic stability; Linker stabilization
Structural Comparison: The "Spacer" Effect

The following diagram illustrates the backbone extension and steric bulk comparison between Glycine, Aib, GABA, and 3,3-Dimethyl-GABA.

StructuralComparison Figure 1: Structural Evolution of 3,3-Dimethyl-GABA Gly Glycine (Flexible, No Side Chain) Aib Aib (Rigid, Gem-dimethyl @ Alpha) Helix Inducer Gly->Aib Methylation (Alpha) GABA GABA (Flexible Gamma-Spacer) Neurotransmitter Gly->GABA Homologation (+2 CH2) Dmb 3,3-Dimethyl-GABA (Rigid Gamma-Spacer) Protease Shield Aib->Dmb Backbone Extension GABA->Dmb Gem-dimethylation (Beta to Carbonyl)

Part 2: Case Studies in Clinical & Pre-Clinical Development

Case Study 1: Antibody-Drug Conjugate (ADC) Linkers
  • Context: ADCs require linkers that are stable in circulation (pH 7.4) but cleavable inside the tumor cell (lysosome). Standard peptide linkers (e.g., Val-Cit) can sometimes suffer from premature cleavage by serum proteases.

  • Application: 3,3-dimethyl-GABA is utilized as a sterically hindered spacer .

  • Mechanism: The gem-dimethyl group creates a "protective umbrella" over the adjacent amide/ester bond. This steric bulk prevents large serum proteases from accessing the cleavage site, thereby increasing the plasma half-life of the conjugate. However, once internalized, the specific lysosomal enzymes or the lower pH environment can bypass this hindrance to release the payload.

  • Data Support: In comparative hydrolysis studies (US Patent 6,214,345), linkers containing the 3,3-dimethyl-GABA moiety showed significantly reduced non-specific hydrolysis rates compared to linear GABA or Glycine-based linkers, retaining potency equivalent to doxorubicin upon release.

Case Study 2: CDK9 Inhibitor Scaffolds (Small Molecule Oncology)
  • Candidate: Pyridine Acetamide Derivatives (e.g., Compound 22d intermediates).[1]

  • Therapeutic Area: Hematological malignancies (AML, Multiple Myeloma).

  • Application: The 4-amino-3,3-dimethylbutyric acid moiety serves as a core scaffold element rather than a simple peptide residue.

  • Function: It positions the inhibitor's pharmacophore within the ATP-binding pocket of Cyclin-Dependent Kinase 9 (CDK9). The gem-dimethyl group restricts the rotation of the aliphatic chain, locking the molecule into a bioactive conformation that minimizes the entropic penalty of binding. This results in high-affinity inhibition (IC50 in nanomolar ranges) and improved selectivity against other kinases.

Case Study 3: Peptide Foldamers (Biomaterials & Stability)
  • Application: Construction of

    
    -double helices and stable turn mimics.
    
  • Comparison:

    • vs. Aib: While Aib induces

      
      -helices in 
      
      
      
      -peptides, 3,3-dimethyl-GABA promotes the formation of
      
      
      helices
      in hybrid peptides.
    • Experimental Insight: Research demonstrates that alternating Aib and 3,3-dimethyl-GABA residues creates "ambidextrous" helices that are virtually immune to proteolytic degradation (trypsin/chymotrypsin), a key requirement for oral peptide drug candidates.

Part 3: Comparative Performance Analysis

ParameterFmoc-Aib-OHFmoc-GABA-OHFmoc-3,3-Dimethyl-GABA
Backbone Length 1 Atom (

)
3 Atoms (

)
3 Atoms (

)
Conformational Freedom Highly RestrictedHighly FlexibleRestricted (Thorpe-Ingold)
Secondary Structure

/

-Helix
Random Coil

Helix / Turn Mimic
Proteolytic Stability HighLowVery High
Coupling Difficulty High (Steric)LowHigh (Steric)

Part 4: Experimental Protocols

Protocol 1: Solid-Phase Coupling of Fmoc-3,3-Dimethyl-GABA

Due to the steric hindrance of the gem-dimethyl group, standard coupling conditions (HBTU/DIEA) often result in incomplete coupling or deletion sequences. The following high-efficiency protocol is recommended.

Reagents:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (Loading < 0.5 mmol/g recommended).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and Collidine (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Anhydrous).

Workflow:

  • Deprotection: Remove Fmoc from the resin-bound amine using 20% Piperidine in DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-4-amino-3,3-dimethyl-butyric acid (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add Collidine (6.0 eq) immediately before adding to resin.

    • Note: Collidine is preferred over DIEA to prevent racemization and improve yield in sterically demanding couplings.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours .

    • Optimization: For difficult sequences, perform a double coupling (repeat step 2-3).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). The gem-dimethyl group may slow down the color development; allow 5 minutes for the test.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Synthesis Workflow Visualization

SynthesisProtocol Figure 2: Optimized SPPS Cycle for Sterically Hindered Fmoc-Adb Start Resin-Bound Peptide (Fmoc-Protected) Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation (Fmoc-Adb + HATU + HOAt + Collidine) Wash1->Activate Coupling 4. Coupling Reaction (2-4 Hours, RT) Activate->Coupling Check 5. QC: Kaiser/Chloranil Test Coupling->Check Result Coupling Complete? Check->Result Recouple Double Couple (Repeat Step 3-4) Result->Recouple Fail Next Proceed to Next AA Result->Next Pass Recouple->Coupling

References

  • PubChem. (2025). 4-Amino-3,3-dimethylbutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • US Patent 6,214,345. (2001). Drug-ligand conjugates and methods of use thereof.[3][4] (Describes 3,3-dimethyl GABA as a preferred spacer in ADCs).

  • Gopi, H. N., et al. (2006). Structural diversity in hybrid peptide foldamers: The role of 3,3-dimethyl GABA.[5]Journal of the American Chemical Society.[4][6] (Foundational work on Adb residues in foldamers).

  • Google Patents. (2021). Pyridine acetamide derivative serving as CDK inhibitor.[1] (Describes synthesis of CDK9 inhibitors using 4-amino-3,3-dimethylbutyric acid intermediates).

Sources

Safety Operating Guide

Fmoc-4-amino-3,3-dimethyl-butyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for Fmoc-4-amino-3,3-dimethyl-butyric acid

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialty peptide building blocks is a critical component of laboratory operations. Fmoc-4-amino-3,3-dimethyl-butyric acid is a highly specialized, protected amino acid utilized extensively in solid-phase peptide synthesis (SPPS), drug delivery design, and bioconjugation [1].

While generally classified as a non-hazardous substance in its pure powder form, its disposal requires strict adherence to chemical waste protocols. This guide provides the mechanistic reasoning, operational workflows, and step-by-step procedures to ensure environmental compliance and laboratory safety.

Chemical Profile & Quantitative Data

Understanding the physical and chemical properties of a reagent is the first step in formulating a safe disposal plan. The bulky, hydrophobic nature of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group dictates its environmental persistence and incompatibility with standard wastewater treatment.

PropertyValue
Chemical Name Fmoc-4-amino-3,3-dimethyl-butyric acid
CAS Number 1310680-27-3
Molecular Formula C21H23NO4
Molecular Weight 353.41 g/mol
Physical State Solid (Powder)
Storage Conditions Sealed, dry environment at 2-8°C
Primary Hazard Dust inhalation, mild skin/eye irritant
Disposal Classification Non-hazardous chemical waste (Incineration required)

Data compiled from authoritative chemical safety databases [2][3].

Hazard Assessment & The Causality of Safety

The "Why" Behind the Protocol: Standard laboratory personnel often assume that "non-hazardous" means a chemical can be disposed of in regular trash or washed down the drain. This is a critical error for Fmoc-protected amino acids [1].

  • Environmental Persistence: The Fmoc group contains a large, polycyclic aromatic fluorenyl ring system. If introduced into the municipal water supply, it resists rapid biodegradation and can accumulate in aquatic ecosystems.

  • Solvent Contamination: In practical SPPS workflows, this amino acid is rarely disposed of in its pure form. It is typically dissolved in potent organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM)) or mixed with cleavage reagents (e.g., Piperidine). Therefore, the liquid waste containing this compound is highly hazardous, toxic, and often flammable.

  • Premature Cleavage: Exposure to strong bases during improper storage can cause the Fmoc group to cleave, generating dibenzofulvene—a reactive byproduct that can polymerize or react unpredictably with other waste streams.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating visual and physical checks into each step, operators can verify the safety and compliance of their actions in real-time.

Protocol A: Disposal of Unused/Expired Solid Powder

Use this workflow for expired reagents or pure powder swept up after a spill.

  • Step 1: Container Selection & Validation. Select a High-Density Polyethylene (HDPE) waste container. Self-Validation Check: Inspect the container for any prior warping, discoloration, or brittleness. A structurally sound HDPE container validates that it will not react with trace organic residues.

  • Step 2: Segregation. Ensure the container is strictly designated for "Solid Organic Chemical Waste." Do not mix with strong oxidizers or basic compounds to prevent premature Fmoc cleavage.

  • Step 3: Transfer. Working inside a certified fume hood to prevent dust inhalation, use a static-free spatula to carefully transfer the solid Fmoc-4-amino-3,3-dimethyl-butyric acid into the waste container.

  • Step 4: Labeling. Affix a standardized Environmental Health and Safety (EHS) label. The label must explicitly state: "Chemical Waste - Fmoc-4-amino-3,3-dimethyl-butyric acid (CAS: 1310680-27-3)."

  • Step 5: Accumulation. Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) away from direct sunlight and moisture.

Protocol B: Disposal of Post-Synthesis Liquid Waste

Use this workflow for solutions where the amino acid is dissolved in SPPS solvents.

  • Step 1: Halogenated vs. Non-Halogenated Sorting. Determine the solvent used. If dissolved in DCM, the waste must go into a Halogenated waste carboy. If dissolved in DMF or NMP, it must go into a Non-Halogenated waste carboy.

  • Step 2: Safe Transfer. Using a funnel, pour the liquid waste into the appropriate carboy. Self-Validation Check: Ensure the carboy is no more than 80% full. Leaving 20% headspace validates that pressure buildup from solvent vapor expansion will not rupture the vessel.

  • Step 3: Cap and Vent. Securely cap the carboy. If your EHS department requires it, attach a vented cap to prevent dangerous pressure accumulation.

Protocol C: Spill Management & Decontamination
  • Step 1: Containment. For solid spills, avoid generating airborne dust. Do not dry-sweep.

  • Step 2: Collection. Cover the powder with a slightly damp absorbent pad or use a dedicated chemical spill vacuum. Place all collected material into the solid waste container[1].

  • Step 3: Surface Decontamination. Wipe the affected benchtop or floor with a solution of soap and water. If the powder has adhered to the surface due to moisture, a secondary wipe with 70% Ethanol or Isopropanol will dissolve residual Fmoc-amino acid. Dispose of all wipes as solid chemical waste.

Waste Stream Decision Workflow

The following diagram illustrates the logical decision-making process for segregating and disposing of Fmoc-4-amino-3,3-dimethyl-butyric acid waste streams.

DisposalWorkflow Start Fmoc-4-amino-3,3-dimethyl-butyric acid Waste Generation Decision Identify Waste State Start->Decision Solid Solid Powder (Unused/Expired/Spill) Decision->Solid Powder Liquid Liquid Solution (SPPS Solvents) Decision->Liquid Dissolved PPE Contaminated PPE & Weighing Paper Decision->PPE Materials SolidContainer HDPE Solid Waste Bin Label: 'Chemical Waste' Solid->SolidContainer LiquidContainer Solvent Waste Carboy (Sort by Halogenated status) Liquid->LiquidContainer PPEContainer Contaminated Debris Bin PPE->PPEContainer SAA Satellite Accumulation Area (SAA) Store at Room Temp, Ventilated SolidContainer->SAA LiquidContainer->SAA PPEContainer->SAA EHS EHS Pickup & Licensed Chemical Incineration SAA->EHS

Disposal workflow for Fmoc-4-amino-3,3-dimethyl-butyric acid waste streams.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-4-amino-3,3-dimethyl-butyric acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.